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  • Product: 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one
  • CAS: 1456821-63-8

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

An In-Depth Technical Guide to 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one: Properties, Characterization, and Potential Applications Authored by a Senior Application Scientist For distribution to researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one: Properties, Characterization, and Potential Applications

Authored by a Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (CAS No. 1456821-63-8). While experimental data for this specific compound is not extensively available in peer-reviewed literature, this document leverages established principles of organic chemistry and extensive experience with analogous molecular scaffolds to present a detailed profile. Herein, we discuss predicted physicochemical properties, propose potential synthetic routes, and outline detailed protocols for its characterization and analysis. Furthermore, we explore the potential utility of this highly functionalized morpholin-3-one derivative as a versatile building block in medicinal chemistry and drug development, owing to the strategic placement of its reactive hydroxymethyl groups.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1][2] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The morpholin-3-one core, a lactam derivative of morpholine, provides a rigidified framework that can be strategically functionalized to interact with biological targets. The subject of this guide, 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, is a particularly interesting derivative due to the presence of two primary alcohol functionalities, which serve as valuable synthetic handles for further molecular elaboration.

Molecular Structure and Nomenclature

The systematic IUPAC name for the compound is 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. It is registered under CAS number 1456821-63-8.[3] The molecular formula is C7H13NO4, corresponding to a molecular weight of 175.18 g/mol .

2_2_Bis_hydroxymethyl_4_methylmorpholin_3_one_Structure N N C1 C N->C1 C5 CH3 N->C5 C2 C C1->C2 O1 O C2->O1 C3 C O1->C3 C4 C C3->C4 C4->N O2 O C4->O2 =O C6 CH2OH C4->C6 C7 CH2OH C4->C7

Figure 1: Chemical structure of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following properties are predicted based on the compound's structure and the known characteristics of its functional groups.

PropertyPredicted Value/InformationRationale
Molecular Formula C7H13NO4Confirmed by supplier data.[3]
Molecular Weight 175.18 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small, polar organic molecules.
Melting Point > 150 °CThe presence of multiple hydrogen bond donors (two -OH groups) and acceptors (-OH, C=O, ether oxygen, tertiary amine) will lead to strong intermolecular forces, resulting in a relatively high melting point.
Boiling Point > 300 °C (with decomposition)High polarity and hydrogen bonding will result in a high boiling point. Thermal decomposition before boiling is likely.
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in acetone, ethyl acetate. Insoluble in non-polar solvents like hexane.The two hydroxyl groups and the polar lactam moiety will facilitate strong hydrogen bonding with polar protic solvents.
pKa (Conjugate Acid) ~7.5 - 8.5The tertiary amine (N-methyl group) is expected to be basic. The pKa of the conjugate acid is likely to be in the typical range for N-alkyl morpholines.

Chemical Properties and Reactivity

The reactivity of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is governed by its three key functional groups: the tertiary amine, the lactam, and the two primary alcohols.

Reactivity of the Hydroxymethyl Groups

The two primary alcohol moieties are versatile handles for a variety of chemical transformations:

  • Esterification: The hydroxyl groups can be readily esterified with carboxylic acids, acid chlorides, or acid anhydrides under standard conditions (e.g., Fischer esterification with an acid catalyst or reaction with an acyl chloride in the presence of a non-nucleophilic base).[4][5] This allows for the introduction of a wide range of functional groups.

  • Oxidation: Selective oxidation of the primary alcohols can yield the corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate under controlled conditions could be employed.[3][6] Milder reagents like PCC or Dess-Martin periodinane would likely favor aldehyde formation.

  • Etherification: The hydroxyl groups can be converted to ethers via Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide).

Reactivity of the Lactam Moiety

The cyclic amide (lactam) is generally stable but can undergo hydrolysis under forcing conditions:

  • Acidic or Basic Hydrolysis: Prolonged heating in the presence of strong aqueous acid or base will lead to the cleavage of the amide bond, opening the morpholine ring to yield the corresponding amino acid derivative.[7][8]

Reactivity of the Tertiary Amine

The N-methyl group renders the nitrogen a tertiary amine, which can participate in the following reactions:

  • Salt Formation: As a base, it will react with acids to form the corresponding ammonium salts.

  • N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or m-CPBA can lead to the formation of the corresponding N-oxide.

Reactivity_Workflow start 2,2-Bis(hydroxymethyl)- 4-methylmorpholin-3-one ester Diester Derivative start->ester Esterification (RCOCl, Pyridine) aldehyde Dialdehyde Derivative start->aldehyde Mild Oxidation (PCC, DMP) hydrolysis Ring-Opened Amino Acid start->hydrolysis Hydrolysis (H+ or OH-, heat) n_oxide N-Oxide Derivative start->n_oxide N-Oxidation (m-CPBA) acid Dicarboxylic Acid Derivative aldehyde->acid Further Oxidation (KMnO4)

Figure 2: Potential reaction pathways for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.

Proposed Synthesis and Characterization

Plausible Synthetic Route

A plausible synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one could involve a multi-step sequence starting from readily available precursors. One conceptual pathway is outlined below:

Synthesis_Workflow r1 N-methylethanolamine int1 Intermediate Amide r1->int1 r2 Diethyl 2,2-bis(hydroxymethyl)malonate (or protected equivalent) r2->int1 cyclization Intramolecular Cyclization int1->cyclization Base-catalyzed product 2,2-Bis(hydroxymethyl)- 4-methylmorpholin-3-one cyclization->product

Figure 3: A conceptual synthetic workflow for the target compound.

Experimental Protocols for Characterization
5.2.1. Melting Point Determination

Objective: To determine the melting range of the solid compound, which is an indicator of purity.

Protocol:

  • Ensure the sample is completely dry.[9][10]

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9][10]

  • Place the capillary tube in a calibrated melting point apparatus.[11]

  • Heat the sample at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[9]

  • Record the temperature at which the entire sample has melted (the end of the melting range).[9]

  • A sharp melting range (≤ 2 °C) is indicative of a pure compound.

5.2.2. Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of the compound in various solvents.

Protocol:

  • Qualitative Assessment:

    • Add approximately 10 mg of the compound to 1 mL of the test solvent (e.g., water, methanol, dichloromethane, hexane) in a small test tube.

    • Vortex the mixture for 1 minute at room temperature.

    • Visually inspect for the presence of undissolved solid. Classify as soluble, sparingly soluble, or insoluble.[12]

  • Quantitative Assessment (for aqueous solubility):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of water in a sealed vial.[13][14]

    • Agitate the vial at a constant temperature for 24 hours to ensure equilibrium is reached.[13]

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter.

    • Dilute the filtrate with a known volume of water.

    • Analyze the diluted solution by a suitable analytical method (e.g., HPLC with a universal detector like a charged aerosol detector, or by quantitative NMR) against a calibration curve prepared from known concentrations of the compound.

Analytical Methods for Structural Elucidation and Purity Assessment
5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (singlet, ~2.3-2.5 ppm), the two methylene groups of the morpholine ring (multiplets, ~2.5-4.0 ppm), and the methylene protons of the hydroxymethyl groups (which may be diastereotopic and appear as an AB quartet or two doublets, ~3.5-4.0 ppm). The hydroxyl protons will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum should show signals for the N-methyl carbon, the two hydroxymethyl carbons, the two ring methylene carbons, the quaternary carbon bearing the hydroxymethyl groups, and the carbonyl carbon of the lactam (~170-175 ppm).

5.3.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups:

  • A broad O-H stretching band around 3300-3500 cm⁻¹ from the two hydroxyl groups.

  • A strong C=O stretching band for the lactam carbonyl group around 1650-1680 cm⁻¹.

  • C-H stretching bands for the alkyl groups below 3000 cm⁻¹.

  • A C-O stretching band for the ether linkage around 1100-1150 cm⁻¹.

5.3.3. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 176.1.

5.3.4. High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantitative analysis.

Protocol:

  • Column: Due to the polar nature of the compound, a reversed-phase column with a polar-embedded or polar-endcapped stationary phase (e.g., C18 AQ) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column would be suitable.[15][16]

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol, likely with a small amount of an additive like formic acid or ammonium formate to improve peak shape.[15][17]

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) may be possible due to the lactam chromophore. A more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would also be appropriate. Mass spectrometric detection (LC-MS) would provide the highest selectivity and sensitivity.[15]

Potential Applications in Drug Development

While no specific biological activity has been reported for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, its structure suggests several potential applications in drug discovery and development:

  • Scaffold for Library Synthesis: The two primary hydroxyl groups provide convenient points for diversification. A library of compounds can be rapidly generated through esterification or etherification with a wide range of building blocks, enabling structure-activity relationship (SAR) studies.[18][19]

  • Linker Chemistry: The hydroxymethyl groups can be used to attach this morpholin-3-one scaffold to other molecules of interest, serving as a polar, rigid linker in the design of bifunctional molecules or targeted drug conjugates.

  • Fragment-Based Drug Discovery: The core morpholin-3-one structure could serve as a starting point in fragment-based screening campaigns. The hydroxymethyl groups provide vectors for fragment evolution and linking.

The incorporation of this highly functionalized, polar scaffold could be explored in the design of novel inhibitors for various enzyme classes or as ligands for receptors where the specific stereochemical arrangement and hydrogen bonding capacity of the molecule can be exploited.

Safety and Handling

No specific toxicity data is available for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. As with any new chemical entity, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a unique and highly functionalized heterocyclic compound. Although detailed experimental characterization is lacking in the public domain, its structure allows for a robust prediction of its physical and chemical properties. The presence of two primary alcohol groups on a rigid morpholin-3-one scaffold makes it a highly attractive building block for medicinal chemistry. The protocols and predicted properties outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the potential of this promising molecule in the quest for new therapeutic agents.

References

  • wikiHow. (n.d.). How to Determine Solubility. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • Quora. (2019, February 20). How would you test for solubility in a compound?[Link]

  • Chemistry LibreTexts. (2022, April 7). 4.3: Melting Point Determination Procedure. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Clark, J. (n.d.). alkenes and potassium manganate(VII) (permanganate). Chemguide. [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064. [Link]

  • Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Alkenes with Potassium Manganate. [Link]

  • Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001122). [Link]

  • ResearchGate. (2020, March 13). Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium, A Kinetic Study. [Link]

  • University of Calgary. (n.d.). Ch15 : Alkenes to 1,2-diols. [Link]

  • figshare. (n.d.). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]

  • ResearchGate. (2019, May 13). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]

  • ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • ResearchGate. (n.d.). A comparison of the rates of esterification of some hydroxy compounds. [Link]

  • ResearchGate. (2024, September 1). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. [Link]

  • PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • PubMed. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • ResearchGate. (n.d.). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications | Request PDF. [Link]

  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Exploratory

An In-depth Technical Guide to CAS 1456821-63-8: 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

For Research, Scientific, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1456821-63-8, identified as 2,2-Bis(hydroxym...

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1456821-63-8, identified as 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. The information available in the public domain on this compound is currently limited, primarily positioning it as a chemical intermediate for research and development purposes. This document collates the existing data on its chemical and physical properties, handling and safety information, and its potential, albeit largely unexplored, applications in organic synthesis and drug discovery. The guide is intended for researchers and scientists who may be considering this molecule as a building block in their synthetic endeavors.

Chemical Identity and Properties

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a heterocyclic organic compound belonging to the morpholine class. The presence of two hydroxymethyl groups and a methyl-substituted nitrogen atom within the morpholin-3-one core suggests its potential utility as a versatile synthetic intermediate.

Nomenclature and Identifiers
IdentifierValue
CAS Number 1456821-63-8
IUPAC Name 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one
Synonyms 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one
Molecular Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol [1]
MDL Number MFCD26383907
Physicochemical Properties
PropertyValueSource
Appearance Colorless to yellow liquidAmerican Elements
Storage Temperature +4℃Accela ChemBio Inc.

Note: A comprehensive experimental characterization of properties such as boiling point, melting point, density, and solubility is not widely available in published literature and would require experimental determination.

Synthesis and Reactivity

Detailed synthetic routes for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one are not extensively documented in publicly accessible scientific literature. However, based on its structure, plausible synthetic strategies can be postulated. The morpholin-3-one scaffold is often prepared through methodologies involving the cyclization of α-haloacetamides with amino alcohols or related precursors. The dual hydroxymethyl groups at the C2 position suggest a potential synthetic origin from a serine derivative or a related amino acid precursor, possibly involving formaldehyde insertion or reactions with a suitable C1 synthon.

The reactivity of this molecule is predicted to be dictated by its functional groups:

  • Hydroxymethyl Groups: These primary alcohols can undergo a variety of transformations, including oxidation to aldehydes or carboxylic acids, esterification, etherification, and conversion to leaving groups for nucleophilic substitution.

  • Lactam (Amide) Functionality: The cyclic amide within the morpholine ring can be susceptible to hydrolysis under acidic or basic conditions. The nitrogen atom can also participate in N-alkylation or other modifications, though it is already substituted with a methyl group.

  • Tertiary Amine: The N-methyl group confers tertiary amine character, which can influence the molecule's basicity and potential for quaternization.

Potential Applications in Research and Development

While specific applications of CAS 1456821-63-8 are not detailed in current literature, its structure suggests several potential uses as a chemical building block in organic synthesis and medicinal chemistry.

As a Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The hydroxymethyl groups on 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one provide convenient handles for further chemical elaboration, allowing for the introduction of diverse pharmacophoric features. This could enable the synthesis of novel compound libraries for screening against various biological targets.

In Materials Science and Polymer Chemistry

The diol functionality of this molecule could be exploited in polymer chemistry. It could potentially serve as a monomer or a cross-linking agent in the synthesis of polyesters, polyurethanes, or other polymers with tailored properties.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions should be observed when handling 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. Storage at +4℃ is recommended.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Note: A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Future Outlook

The utility of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (CAS 1456821-63-8) remains an open area for investigation. Its unique combination of a morpholine core and dual hydroxymethyl functionalities presents an intriguing platform for synthetic chemists. Future research could focus on:

  • The development and publication of efficient and scalable synthetic routes.

  • Exploration of its reactivity and derivatization to create novel chemical entities.

  • Evaluation of its derivatives for biological activity in various disease models.

  • Investigation of its potential in materials science applications.

As more research is conducted and published, a clearer picture of the value and applications of this compound will undoubtedly emerge.

References

  • 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. American Elements.

  • AB452035 | CAS 1456821-63-8. abcr Gute Chemie.

  • 3-(hydroxymethyl)heptan-4-one. Sigma-Aldrich.

  • 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. Accela ChemBio Inc.

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Foundational

An In-depth Technical Guide to 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one

An Examination of a Novel Morpholinone Derivative: Structure, Properties, and Potential Applications For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

An Examination of a Novel Morpholinone Derivative: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one. The morpholine and morpholinone scaffolds are well-established pharmacophores in medicinal chemistry, known for their favorable physicochemical and metabolic properties. This document aims to consolidate the available information on this specific derivative, offering insights into its structure, and potential for further investigation in drug discovery and development.

Introduction to the Morpholinone Scaffold

The morpholine ring system is a privileged structure in medicinal chemistry, integral to the design of numerous therapeutic agents.[1] Its presence often confers advantageous properties such as improved aqueous solubility, metabolic stability, and a favorable safety profile. The introduction of a carbonyl group at the 3-position to form a morpholinone ring retains many of these benefits while providing a rigidified scaffold that can be strategically functionalized to interact with specific biological targets. The diverse biological activities associated with substituted morpholines and morpholinones, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the therapeutic potential of this heterocyclic family.[2][3]

Physicochemical Properties and Structural Elucidation

Based on available data from chemical suppliers, 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one is identified by the following properties:

PropertyValueSource
CAS Number 1456821-63-8[3][4]
Molecular Formula C₇H₁₃NO₄[3]
Molecular Weight 175.18 g/mol [3]

At present, detailed experimental data regarding the physical properties of 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one, such as its melting point, boiling point, and solubility, are not publicly available in peer-reviewed literature.

Structural Confirmation and Spectroscopic Analysis

A definitive, experimentally verified three-dimensional structure of 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one has not been published. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the unambiguous confirmation of its chemical structure and stereochemistry. However, at the time of this guide's compilation, no such experimental spectra have been reported in the scientific literature. Predicted NMR spectra for related but structurally distinct compounds are available in databases, but these are not substitutes for experimental verification of the title compound.[5][6][7]

The IUPAC name, 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one, implies a specific connectivity of atoms. The core is a morpholine ring, which is a six-membered heterocycle containing an oxygen and a nitrogen atom at positions 1 and 4, respectively. The "-3-one" suffix indicates a carbonyl group at the third position of the ring. A methyl group is attached to the nitrogen atom at position 4. The "2,2-bis(hydroxymethyl)" prefix specifies that two hydroxymethyl (-CH₂OH) groups are attached to the carbon atom at the second position of the morpholinone ring.

Below is a two-dimensional representation of the chemical structure of 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one.

Figure 1. 2D Structure of 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one.

Synthesis Strategies for Substituted Morpholinones

While a specific, peer-reviewed synthesis protocol for 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one is not available, general synthetic routes to substituted morpholinones can provide a conceptual framework for its preparation. These methods often involve the cyclization of appropriately functionalized acyclic precursors.

One plausible approach could involve the reaction of an N-methylated amino diol with a suitable two-carbon electrophile that can form the lactam ring. For instance, a starting material like 2-(methylamino)propane-1,3-diol could potentially be reacted with a glyoxylic acid derivative, followed by cyclization to form the morpholinone ring. The introduction of the two hydroxymethyl groups at the C2 position presents a synthetic challenge that might require specialized protecting group strategies.

Further research into the synthesis of highly substituted morpholinones, particularly those with quaternary centers adjacent to the ring nitrogen, would be necessary to devise a viable and efficient synthetic route to 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one.

Potential Biological Activity and Applications in Drug Discovery

The biological activities of morpholine-containing compounds are vast and well-documented. For example, certain morpholino-quinazolines have been investigated as PI3 kinase p110alpha inhibitors for cancer therapy.[1] The morpholine moiety is also present in the approved antibiotic linezolid and the anticancer drug gefitinib.

Given the structural features of 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one, specifically the presence of two primary alcohol functionalities, this compound could serve as a versatile building block for further chemical modifications. The hydroxyl groups offer handles for derivatization, allowing for the exploration of a broader chemical space and the potential to modulate biological activity.

Potential areas of investigation for this molecule could include:

  • Anticancer Activity: The morpholinone core is found in several classes of anticancer agents.

  • Antimicrobial Properties: The morpholine scaffold is a key component of some antimicrobial drugs.

  • Neurological Disorders: Substituted morpholines have been explored for their activity in the central nervous system.

However, without any published biological data, the therapeutic potential of 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one remains speculative.

Future Directions and Conclusion

2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one represents an intriguing yet underexplored molecule within the pharmacologically significant class of morpholinones. While its basic chemical identity is established, a significant void exists in the scientific literature regarding its synthesis, characterization, and biological evaluation.

For researchers and drug development professionals, this compound presents a number of opportunities:

  • Development of a robust and scalable synthetic route: This would be the first critical step to enable further investigation.

  • Comprehensive structural and physicochemical characterization: This would provide a foundational dataset for any future studies.

  • Screening for biological activity: A broad-based screening approach across various disease models could uncover potential therapeutic applications.

  • Use as a scaffold for library synthesis: The two hydroxymethyl groups provide convenient points for diversification to create a library of novel compounds for high-throughput screening.

References

[4] American Elements. 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. [8] PubChem. (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one. National Center for Biotechnology Information. [5] NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0315234). [6] Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001122). [9] Google Patents. PCT International Application WO 95/16698. [2] Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [3] 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, 97% Purity, C7H13NO4, 100 mg. AdooQ BioScience. [7] NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0221860). [1] Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. As a molecule of interest in synthetic and me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. As a molecule of interest in synthetic and medicinal chemistry, understanding its structural and electronic properties through rigorous spectroscopic analysis is paramount. This document outlines the theoretical basis and practical workflows for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule. While experimental data for this specific compound is not currently available in published literature, this guide offers predicted spectral data and robust, field-proven protocols to enable researchers in the successful characterization of this and structurally related molecules.

Introduction: The Significance of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

The morpholin-3-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of two hydroxymethyl groups at the C2 position, along with an N-methyl group, in 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one suggests a molecule with potential for hydrogen bonding, increased solubility, and multiple points for further functionalization. These features make it an attractive building block for the development of new chemical entities. Accurate and comprehensive spectroscopic characterization is the cornerstone of validating the synthesis of such novel compounds and is essential for regulatory submission and further drug development.

This guide is structured to provide not just the "what" but the "why" behind the analytical techniques. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of spectroscopic characterization.

Proposed Synthetic Pathway and Characterization Workflow

A plausible synthetic route to 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one could involve the reaction of N-methyl-diethanolamine with a protected dihydroxy-pyruvic acid derivative, followed by deprotection. The successful synthesis would necessitate a rigorous characterization workflow to confirm the identity and purity of the final product.

G cluster_synthesis Synthetic Pathway cluster_characterization Spectroscopic Characterization Workflow N-methyl-diethanolamine N-methyl-diethanolamine Coupling Reaction Coupling Reaction N-methyl-diethanolamine->Coupling Reaction Protected Dihydroxy-pyruvic Acid Derivative Protected Dihydroxy-pyruvic Acid Derivative Protected Dihydroxy-pyruvic Acid Derivative->Coupling Reaction Intermediate Intermediate Coupling Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Crude Product Crude Product Deprotection->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Target Molecule Target Molecule Purification (Chromatography)->Target Molecule NMR NMR Target Molecule->NMR IR IR Target Molecule->IR MS MS Target Molecule->MS Data Analysis & Interpretation Data Analysis & Interpretation NMR->Data Analysis & Interpretation IR->Data Analysis & Interpretation MS->Data Analysis & Interpretation Structural Confirmation Structural Confirmation Data Analysis & Interpretation->Structural Confirmation

Figure 1: Proposed Synthesis and Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, both ¹H and ¹³C NMR would be essential.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.0-4.5t (triplet)2H-O-CH ₂-CH₂-N-Protons on the carbon adjacent to the oxygen are expected to be deshielded.
~3.5-3.9m (multiplet)4H-CH ₂(OH)Diastereotopic protons of the hydroxymethyl groups, likely appearing as a complex multiplet.
~3.0-3.4t (triplet)2H-O-CH₂-CH ₂-N-Protons on the carbon adjacent to the nitrogen.
~2.9s (singlet)3HN-CHMethyl group attached to the nitrogen.
~2.5-3.5br s (broad singlet)2H-OH Hydroxyl protons, chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170-175C=OCarbonyl carbon of the lactam.
~70-75C (CH₂OH)₂Quaternary carbon bearing the two hydroxymethyl groups.
~65-70-O-C H₂-Carbon of the morpholine ring adjacent to the oxygen.
~60-65-C H₂OHCarbons of the hydroxymethyl groups.
~50-55-CH₂-N -Carbon of the morpholine ring adjacent to the nitrogen.
~40-45N-C H₃Carbon of the N-methyl group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -OH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-HStretching
2950-2850C-HStretching (aliphatic)
1680-1640C=OStretching (amide/lactam)
1150-1050C-OStretching (ether and alcohol)
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. This is a rapid and common method.[1]

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or just the ATR crystal).

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectral Data
  • Molecular Formula: C₇H₁₃NO₄

  • Molecular Weight: 175.18 g/mol

  • Expected Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule.

  • Expected Ions (ESI+):

    • [M+H]⁺: m/z 176.0866

    • [M+Na]⁺: m/z 198.0686

  • High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an ESI source is ideal. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

    • For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Data Integration and Structural Confirmation

The definitive structural confirmation of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one comes from the synergistic interpretation of all three spectroscopic techniques.

G NMR_Data NMR Data (¹H, ¹³C, 2D) Interpretation Integrated Interpretation NMR_Data->Interpretation IR_Data IR Data (Functional Groups) IR_Data->Interpretation MS_Data MS Data (Molecular Weight, Formula) MS_Data->Interpretation Structure_Confirmed Structure Confirmed: 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one Interpretation->Structure_Confirmed

Sources

Foundational

An In-Depth Technical Guide to the Medicinal Chemistry of Morpholinone Derivatives

Foreword: The Morpholinone Scaffold - A Privileged Motif in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Morpholinone Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine and its oxidized analog, morpholinone, are quintessential examples of such scaffolds.[1][2][3] The morpholinone ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, offers a unique combination of physicochemical properties that make it exceptionally valuable for drug design.[4][5] Its well-balanced lipophilic-hydrophilic character, flexible chair-like conformation, and reduced pKa value contribute to improved pharmacokinetic profiles, including enhanced solubility and the ability to penetrate the blood-brain barrier (BBB).[2][6][7] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of morpholinone derivatives, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: Constructing the Morpholinone Core

The therapeutic versatility of morpholinone derivatives is underpinned by the development of robust and efficient synthetic methodologies. The ability to strategically functionalize the morpholinone ring is critical for optimizing biological activity and fine-tuning pharmacokinetic properties.[1]

Foundational Synthetic Approaches

Key strategies for constructing the morpholinone scaffold include intramolecular cyclization of amino alcohols and domino reactions that form the heterocyclic ring in a sequential, one-pot process.[8][9]

A particularly innovative approach involves a chiral phosphoric acid-catalyzed enantioselective synthesis from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[10][11] This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, representing a novel asymmetric aza-benzilic ester rearrangement.[10][11] This method is significant as it provides access to chiral C3-substituted morpholinones, which are crucial building blocks for complex drug molecules like the neurokinin-1 (NK1) receptor antagonist Aprepitant.[11][12]

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the catalytic enantioselective synthesis of C3-substituted morpholinones, a key methodology for creating chiral libraries for screening.

G cluster_reactants Reactants cluster_process Catalytic Process A Aryl/Alkyl Glyoxal D Domino [4+2] Heteroannulation A->D B 2-(Arylamino)ethan-1-ol B->D C Chiral Phosphoric Acid Catalyst C->D Catalysis E 1,2-Aryl/Alkyl Shift (Aza-Benzilic Ester Rearrangement) D->E Forms Cyclic α-iminium hemiacetal intermediate F Chiral C3-Substituted Morpholinone E->F

Caption: Catalytic synthesis of chiral morpholinones.

Experimental Protocol: Enantioselective Synthesis of a C3-Substituted Morpholinone

This protocol is adapted from methodologies described for asymmetric aza-benzilic ester rearrangements.[10][11] It serves as a self-validating system for producing enantioenriched morpholinone scaffolds.

Objective: To synthesize a chiral C3-aryl-substituted morpholinone from an arylglyoxal and a 2-(arylamino)ethan-1-ol using a chiral phosphoric acid catalyst.

Materials:

  • Aryl/alkylglyoxal (1.0 equiv)

  • 2-(Arylamino)ethan-1-ol (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5 mol%)

  • Anhydrous Toluene

  • Molecular Sieves (4 Å)

  • Deuterated Chloroform (CDCl₃) for NMR

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere (N₂ or Argon), add the 2-(arylamino)ethan-1-ol (1.2 equiv), chiral phosphoric acid catalyst (0.05 equiv), and activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous toluene to achieve a final concentration of 0.1 M with respect to the limiting reactant.

  • Temperature Control: Cool the reaction mixture to the optimized temperature (e.g., -20 °C). The precise temperature is critical for enantioselectivity and must be determined empirically for each substrate combination.

  • Reactant Addition: Slowly add a solution of the aryl/alkylglyoxal (1.0 equiv) in anhydrous toluene to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction at the specified temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the limiting reactant is consumed (typically 12-24 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified morpholinone derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Applications in Oncology

The morpholinone scaffold is a prominent feature in the design of novel anticancer agents.[13] Its derivatives have demonstrated potent activity against a wide range of cancer cell lines, including breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y).[14][15][16]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer efficacy of morpholinone derivatives often stems from their ability to induce programmed cell death (apoptosis) and halt cell proliferation.[15] Mechanistic studies on morpholine-substituted quinazoline derivatives, for instance, revealed that lead compounds AK-3 and AK-10 cause cell cycle arrest in the G1 phase.[15][16] The primary mode of cell death was identified as apoptosis, indicating that these compounds activate intrinsic or extrinsic cell death pathways.[15]

Structure-Activity Relationship (SAR)

SAR studies provide critical insights into how chemical modifications influence biological activity.[4][5][17] For a series of morpholine-conjugated benzophenone analogues, it was found that a methyl group on the benzophenone moiety was essential for antiproliferative activity.[14] Furthermore, the placement of a bromo substituent at the ortho position or a methyl group at the para position significantly enhanced anti-mitogenic effects.[14] This demonstrates the causality behind specific substituent choices in lead optimization.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic potential of representative morpholinone derivatives against various human cancer cell lines.

Compound IDLinkageSubstituent (R)Cancer Cell LineIC₅₀ (µM)Reference
8b Benzophenone2-BromoDLA (Murine)~7.5[14]
8b Benzophenone2-BromoMCF-7 (Breast)~7.1[14]
8f Benzophenone4-MethylDLA (Murine)~10.3[14]
8f Benzophenone4-MethylEAC (Murine)~10.8[14]
AK-3 Quinazoline2,4-DichloroMCF-7 (Breast)6.44 ± 0.29[15][16]
AK-3 Quinazoline2,4-DichloroA549 (Lung)10.38 ± 0.27[15][16]
AK-10 Quinazoline4-MethoxyMCF-7 (Breast)3.15 ± 0.23[15][16]
AK-10 Quinazoline4-MethoxySHSY-5Y (Neuroblastoma)3.36 ± 0.29[15][16]

Applications in Neurodegenerative Diseases

The unique physicochemical properties of the morpholinone scaffold make it particularly suitable for developing drugs targeting the central nervous system (CNS).[6][7] Its ability to cross the BBB allows for the effective delivery of therapeutic agents to the brain to combat neurodegenerative diseases like Alzheimer's and Parkinson's.[7][18]

Targeting Alzheimer's Disease: Cholinesterase Inhibition

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh).[19] One of the primary therapeutic strategies is to inhibit the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19][20] Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been designed as dual inhibitors of both AChE and BChE.[19] Kinetic analyses show these compounds act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[19]

The diagram below illustrates the role of AChE inhibitors in the cholinergic synapse.

G cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft Presynaptic Presynaptic Neuron Vesicle Vesicle with Acetylcholine (ACh) Postsynaptic Postsynaptic Neuron ACh_Released ACh Vesicle->ACh_Released Release Receptor ACh Receptor ACh_Released->Receptor Binding & Signal AChE AChE Enzyme ACh_Released->AChE Degradation AChE_Inhibited Inhibited AChE Inhibitor Morpholinone Derivative Inhibitor->AChE Inhibition

Caption: Inhibition of AChE by morpholinone derivatives.

Modulating Parkinson's Disease Targets

In Parkinson's disease, the degeneration of dopaminergic neurons is a key pathological feature.[20] Morpholine derivatives are being investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade dopamine.[20] By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, helping to alleviate motor symptoms.[21]

Antimicrobial Applications

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[22] Morpholinone derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[22][23][24]

Antibacterial and Antifungal Activity

Schiff bases derived from 4-(4-Aminophenyl)morpholin-3-one exhibit notable activity against diverse bacterial and fungal strains, making them attractive candidates for developing new anti-infective therapies.[22] Additionally, morpholine derivatives containing an azole nucleus have shown potent activity against Mycobacterium smegmatis, a model organism for tuberculosis research.[24]

Data Summary: In Vitro Antimicrobial Activity
Compound ClassOrganismActivity TypeMIC (µg/mL)Reference
Semicarbazide DerivativeEnterococcus faecalisAntibacterial3.91[25]
Thiosemicarbazide DerivativeGram-positive bacteriaAntibacterial31.25 - 62.5[25]
1,2,4-Triazole DerivativeMycobacterium smegmatisAntibacterial15.6[24]
Morpholine Derivative (3)Various bacterial strainsAntibacterial3.125 - 12.5[23]
Morpholine Derivative (6)Various bacterial strainsAntibacterial6.25 - 12.5[23]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a standard assay for determining the antimicrobial potency of a compound.

Objective: To determine the MIC of a morpholinone derivative against a specific bacterial strain.

Materials:

  • Test compound (morpholinone derivative) dissolved in DMSO.

  • Bacterial strain (e.g., Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Standard antibiotic control (e.g., Ampicillin).

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in CAMHB across the wells of a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (bacteria in broth without compound) to ensure growth and a negative control (broth only) to check for sterility. Also, include a standard antibiotic control.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Conclusion and Future Outlook

The morpholinone scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity.[3][26] Its derivatives have shown significant potential as anticancer, neuroprotective, and antimicrobial agents. The synthetic versatility of the morpholinone core allows for extensive structure-activity relationship studies, enabling the rational design of next-generation therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic properties.[4][17] Future research will likely focus on exploring novel substitutions, developing more sophisticated drug delivery systems, and advancing the most promising lead compounds into preclinical and clinical trials.

References

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  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (n.d.). ResearchGate.
  • Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.). Wiley Online Library.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.
  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. (2025). ResearchGate.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). ijprems.com.
  • Some active anti-parasitic agents of morpholine derivatives. (n.d.). ResearchGate.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry.
  • Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. (2020). Semantic Scholar.
  • Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals. (2025). Benchchem.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central.
  • Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate.
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). PubMed.
  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2025). ResearchGate.
  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2025). PMC.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). ResearchGate.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed.
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Sources

Exploratory

Introduction: The Morpholin-3-one Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Substituted Morpholin-3-ones The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into the structures of approved drugs...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Morpholin-3-ones

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into the structures of approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a valuable component in drug design.[3] Within this class, the morpholin-3-one core, a cyclic amide, serves as a crucial building block for a diverse array of therapeutic agents, including inhibitors of blood coagulation factor Xa, such as Rivaroxaban, and compounds targeting inflammation and pain.[4] The strategic placement of substituents on the morpholin-3-one ring allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles, making the development of versatile and efficient synthetic routes a paramount objective for researchers in organic and medicinal chemistry.[2]

This guide provides a comprehensive review of the core synthetic strategies for constructing substituted morpholin-3-ones. We will delve into the causality behind experimental choices, compare various methodologies, and provide detailed protocols for key transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the morpholin-3-one ring is primarily achieved through cyclization reactions of acyclic precursors, multicomponent reactions that build complexity rapidly, and advanced asymmetric methods for accessing chiral derivatives.

Intramolecular Cyclization of Acyclic Precursors

The most classical and robust approach to the morpholin-3-one core involves the formation of one or two key bonds through the cyclization of a suitably functionalized acyclic precursor.

This foundational strategy is the workhorse for synthesizing a wide range of N-substituted morpholin-3-ones. The logic of this two-step, often one-pot, process is straightforward: first, an N-acylation to introduce the carbonyl group and a leaving group, followed by a base-mediated intramolecular S_N2 reaction to close the ring.

The process begins with a 2-aminoethanol derivative. The choice of this starting material dictates the substitution pattern on the nitrogen atom and the C5/C6 positions of the final ring. This amino alcohol is reacted with an α-halo-acetylating agent, typically chloroacetyl chloride or an ester like ethyl chloroacetate.[4][5][6]

  • Causality of Reagent Choice : Chloroacetyl chloride is highly reactive and suitable for rapid N-acylation, while ethyl chloroacetate is less reactive, often requiring heating but allowing for more controlled reactions.[4][6] The presence of a base (e.g., K₂CO₃, NaOH, NaH) is critical.[4][7] It serves a dual purpose: neutralizing the HCl byproduct from the acylation (if using an acyl chloride) and, more importantly, deprotonating the hydroxyl group of the amino alcohol to form an alkoxide. This potent nucleophile then readily displaces the α-halide via an intramolecular Williamson ether synthesis, forming the crucial C-O bond and completing the six-membered ring.[8]

G cluster_0 General Workflow: N-Acylation & Cyclization SM Substituted 2-Aminoethanol Intermediate N-(2-hydroxyethyl)-2-chloroacetamide Intermediate SM->Intermediate N-Acylation AC α-Halo-acetylating Agent (e.g., ClCOCH₂Cl) AC->Intermediate Base Base (e.g., K₂CO₃, NaOH) Product Substituted Morpholin-3-one Base->Product Promotes Cyclization Intermediate->Product Intramolecular Cyclization (Williamson Ether Synthesis)

Caption: Workflow for morpholin-3-one synthesis via N-acylation and intramolecular cyclization.

To achieve greater diversity in N-substituents, a preliminary reductive amination step is often employed. This powerful method allows for the introduction of a wide variety of alkyl and aryl groups onto the nitrogen atom of 2-aminoethanol.[4]

The process involves reacting an aldehyde or ketone with 2-aminoethanol to form a transient imine (or Schiff base), which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or hydrogen gas with a catalyst. The resulting N-substituted 2-aminoethanol is then subjected to the cyclization conditions described previously (reaction with an α-halo-acetylating agent and a base) to furnish the desired N-substituted morpholin-3-one.[4] This modular approach is highly valued in library synthesis for structure-activity relationship (SAR) studies.

G cluster_1 Reductive Amination Route Aldehyde Aldehyde or Ketone (R¹COR²) N_Sub_AE N-Substituted 2-Aminoethanol Aldehyde->N_Sub_AE Aminoethanol 2-Aminoethanol Aminoethanol->N_Sub_AE Reductive Amination ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->N_Sub_AE Cyclization Cyclization (as in Sec. 1.1) N_Sub_AE->Cyclization FinalProduct N-Substituted Morpholin-3-one Cyclization->FinalProduct

Caption: Synthesis of N-substituted morpholin-3-ones via an initial reductive amination step.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials.[9] These reactions are prized in drug discovery for their ability to rapidly generate libraries of complex molecules from simple building blocks.

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of heterocyclic scaffolds.[10][11]

  • Ugi Reaction : The Ugi four-component reaction (U-4CR) typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. To construct a morpholine ring, a bifunctional starting material is used. For instance, employing a 2-aminoethanol as the amine component introduces the necessary hydroxyl group. The initial Ugi adduct can then undergo a subsequent base- or acid-catalyzed intramolecular cyclization to form the morpholin-3-one ring.[12] This strategy allows for the creation of highly substituted and complex morpholinones in a convergent and atom-economical fashion.[12][13]

  • Passerini Reaction : The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11][14] By choosing a starting material like glyoxylic acid (an aldehyde-acid) and an isocyanide containing a latent hydroxyl group, or by using a bifunctional aldehyde, one can generate a Passerini product that is primed for a post-condensation cyclization to yield the morpholin-3-one skeleton.[15]

G cluster_2 Multicomponent Reaction (MCR) Strategy MCR Aldehyde/Ketone Amine (bifunctional) Carboxylic Acid Isocyanide Post_MCR Post-MCR Cyclization MCR->Post_MCR Ugi or Passerini Adduct Formation Product Highly Substituted Morpholin-3-one Post_MCR->Product

Caption: Conceptual workflow for morpholin-3-one synthesis using multicomponent reactions.

Asymmetric Synthesis of Chiral Morpholin-3-ones

Given the importance of stereochemistry in pharmacology, the development of asymmetric syntheses to produce enantiomerically pure morpholin-3-ones is a key research area.

This advanced approach utilizes a chiral catalyst to control the stereochemical outcome of the ring-forming reaction. For example, a chiral phosphoric acid has been reported to catalyze an enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols.[1][16] The reaction proceeds through a sophisticated domino [4+2] heteroannulation, followed by an aza-benzilic ester rearrangement involving a 1,2-aryl/alkyl shift to establish the chiral center at the C3 position with high enantioselectivity.[16]

This strategy leverages naturally occurring chiral molecules, such as amino acids, as inexpensive starting materials.[17] For instance, a chiral amino acid can be reduced to its corresponding chiral 2-aminoethanol. This enantiopure precursor can then be carried through one of the classical cyclization routes described earlier to yield a chiral morpholin-3-one, where the stereocenter from the starting material is preserved in the final product.

G cluster_3 Asymmetric Synthesis Strategies Catalytic Catalytic Enantioselective Synthesis Acyclic Achiral/Prochiral Acyclic Precursors Catalytic->Acyclic Chiral Catalyst Controls Stereochemistry ChiralPool Chiral Pool Synthesis ChiralSM Chiral Starting Material (e.g., Amino Acid) ChiralPool->ChiralSM Product Enantiopure Morpholin-3-one Acyclic->Product ChiralSM->Product Chirality is Transferred

Caption: The two main strategies for accessing enantiomerically pure morpholin-3-ones.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as desired substitution pattern, scalability, cost, and stereochemical requirements. The following table summarizes and compares some of the key methodologies.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsYield (%)Purity (%)Reference(s)
Route 1: Oxidation 4-(4-Nitrophenyl)morpholineSodium chlorite, sodium dihydrogen phosphate, acetonitrile/water, 40°C97.798.3 (HPLC)[7]
Route 2: Two-Step from N-(2-Hydroxyethyl)aniline N-(2-Hydroxyethyl)aniline, Chloroacetyl chloride1. Base (e.g., NaOH), ethanol/water2. Nitric acid, sulfuric acid~70-80 (Step 1)>99.5 (HPLC) for nitrated product[7]
Route 3: Two-Step from 4-Nitroaniline 4-Nitroaniline, 2-(2-Chloroethoxy)acetic acid1. Toluene, catalyst (e.g., phenylboronic acid)2. Base (e.g., K₂CO₃), acetonitrile, heatNot specifiedNot specified[7][18][19]
Route 4: One-Pot from 2-Aminoethanol 2-Aminoethanol, Ethyl chloroacetateSodium metal, isopropanol, 80°C52Not specified[6]

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of morpholin-3-one derivatives.

Protocol 1: Synthesis of 4-Phenylmorpholin-3-one (Two-Step Cyclization)

This protocol is adapted from a common industrial synthesis for morpholinone intermediates.[7]

Step 1: N-Acylation and Cyclization

  • Setup: To a solution of 2-anilinoethanol (12.0 mol) in a mixture of ethanol and water, prepare to simultaneously add chloroacetyl chloride (2.5-3.5 equivalents) and an aqueous solution of a strong base (e.g., sodium hydroxide, 5-7 equivalents).

  • Reaction: Maintain the internal temperature of the reaction vessel between 35-45°C and the pH between 12.0 and 12.5 during the additions. The high pH is crucial for the in-situ deprotonation of the hydroxyl group, which facilitates immediate cyclization upon N-acylation.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Isolation: Once the reaction is complete, cool the mixture to 0-10°C to induce crystallization of the product.

  • Purification: Filter the resulting solid and wash thoroughly with cold water to remove inorganic salts and any remaining base. Dry the solid under vacuum to obtain 4-phenylmorpholin-3-one.

Protocol 2: One-Pot Synthesis of Parent Morpholin-3-one

This protocol describes a classic one-pot synthesis from simple, inexpensive starting materials.[6]

  • Setup: In a flask equipped with a stirrer and reflux condenser, add 2-aminoethanol (1.1 eq.) to isopropanol.

  • Alkoxide Formation: Carefully add sodium metal (1.1 eq.) in small portions. The exothermic reaction generates sodium isopropoxide and also deprotonates the amino alcohol. Heat the mixture at 50°C for several hours to ensure complete formation of the sodium salt of the amino alcohol.

  • Acylation: Cool the resulting yellow solution to 0°C in an ice-water bath. Slowly add ethyl chloroacetate (1.0 eq.) dropwise. A yellow suspension will form.

  • Cyclization: Heat the suspension to 80°C and stir for approximately 2 hours. The elevated temperature drives the intramolecular cyclization to completion.

  • Work-up: After the reaction is complete, cool the mixture and remove insoluble impurities by filtration. Wash the filter cake with isopropanol.

  • Isolation & Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield a crude solid. Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/ethyl acetate) to afford pure morpholin-3-one.[6]

Conclusion and Future Outlook

The synthesis of substituted morpholin-3-ones is a well-established field with a rich variety of methodologies. Classical cyclization reactions remain the most common and scalable approaches, particularly for N-substituted derivatives.[4] However, the demand for increased molecular complexity and stereochemical control continues to drive innovation. Multicomponent reactions offer a powerful platform for the rapid generation of diverse libraries for drug screening, while advances in asymmetric catalysis are providing crucial access to enantiomerically pure compounds.[12][16] Future efforts will likely focus on developing more sustainable and "green" synthetic routes, expanding the scope of catalytic asymmetric methods, and integrating these synthetic strategies into automated platforms for accelerated drug discovery.

References

  • Trstenjak, U., Ilaš, J., & Kikelj, D. (n.d.). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Thieme.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-(4-Nitrophenyl)morpholin-3-one. BenchChem.
  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • (n.d.). Understanding 3-Morpholinone: Synthesis, Applications, and Sourcing.
  • (n.d.). morpholin-3-one synthesis. ChemicalBook.
  • (2010). An Efficient Procedure for the Synthesis of Morpholin-2-one-3-carboxamide Derivatives in Good Diastereoselectivity by the Ugi Reaction. SYNLETT, 2010(6), 897-900.
  • (n.d.). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate.
  • (n.d.). Synthesis of morpholinones 22. ResearchGate.
  • Patil, P., Madhavachary, R., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19, 642-645.
  • (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • (n.d.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company.
  • (n.d.). Example of intramolecular cyclization for morpholine ring formation. ResearchGate.
  • (n.d.). Passerini reaction. Wikipedia.
  • (n.d.). The Passerini Reaction. Organic Reactions.
  • BenchChem. (n.d.). 3-Propylmorpholine in Asymmetric Synthesis: An Undocumented Area. BenchChem.
  • BenchChem. (n.d.). Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals. BenchChem.
  • (n.d.). Passerini Reaction. Organic Chemistry Portal.
  • (2018). Four-Component One-Pot Process Involving Passerini Reaction Followed by Aldol Addition and Transesterification. ResearchGate.
  • (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.

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Foundational

An In-depth Technical Guide to 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one: Synthesis, Characterization, and Future Perspectives

Abstract This technical guide provides a comprehensive overview of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, a unique morpholine derivative. While the specific discovery and developmental history of this compound a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, a unique morpholine derivative. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, its chemical structure suggests significant potential in medicinal chemistry and materials science. This document will therefore focus on its fundamental properties, propose a logical synthetic pathway based on established organic chemistry principles, and explore its potential biological significance by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of morpholine chemistry and its applications.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive structural component in drug design.[2] The incorporation of a morpholine moiety can enhance the pharmacokinetic profile of a molecule, facilitating its absorption, distribution, metabolism, and excretion (ADME).[1][2] Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, antidepressant, and anti-inflammatory properties.[3][4] The specific compound of interest, 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, presents a unique combination of a morpholin-3-one core, N-methylation, and a geminal bis(hydroxymethyl) group, suggesting novel therapeutic and synthetic possibilities.

Physicochemical Properties of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

While detailed experimental data is scarce, the fundamental properties of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one have been reported by various chemical suppliers. These are summarized in the table below.

PropertyValueSource(s)
CAS Number 1456821-63-8[5][6][7]
Molecular Formula C₇H₁₃NO₄[6][7][8]
Molecular Weight 175.18 g/mol [6][7]
Purity ≥97% (Commercially available)[8]
MDL Number MFCD26383907[6]

Note: Some sources initially reported a different molecular formula (C₁₁H₁₅NO₄), but the consensus from chemical suppliers points to C₇H₁₃NO₄.[5][6][7]

Proposed Synthetic Pathway

The synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is not explicitly described in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on well-established methodologies for the synthesis of substituted morpholin-3-ones.[9][10] The proposed pathway involves a three-step process starting from commercially available reagents.

Diagram of Proposed Synthesis

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Intramolecular Cyclization A 2-Aminoethanol B N-Methyl-2-aminoethanol A->B Methylating Agent (e.g., Dimethyl Carbonate) Base, Solvent C N-Methyl-2-aminoethanol E N-(2-hydroxyethyl)-N-methyl-2,2-bis(hydroxymethyl)acetamide C->E D Ethyl 2-chloro-2,2-bis(hydroxymethyl)acetate (hypothetical intermediate) or similar activated acid D->E F N-(2-hydroxyethyl)-N-methyl-2,2-bis(hydroxymethyl)acetamide G 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one F->G Base (e.g., NaH) Solvent (e.g., THF)

Caption: Proposed synthetic workflow for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Methyl-2-aminoethanol

  • To a solution of 2-aminoethanol in a suitable solvent (e.g., methanol), add a methylating agent such as dimethyl carbonate.[11]

  • The reaction can be carried out under reflux conditions.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by distillation.

Step 2: Synthesis of N-(2-hydroxyethyl)-N-methyl-2,2-bis(hydroxymethyl)acetamide

  • Dissolve N-methyl-2-aminoethanol in an aprotic solvent (e.g., dichloromethane) and cool in an ice bath.

  • Slowly add a suitable acylating agent, such as an activated form of 2,2-bis(hydroxymethyl)acetic acid (e.g., the corresponding acyl chloride or ester). The synthesis of similar bis(hydroxymethyl) building blocks is known.[12]

  • The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the acid byproduct.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions to remove salts and unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

Step 3: Intramolecular Cyclization to form 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

  • Dissolve the crude amide from Step 2 in a dry aprotic solvent such as tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride, portion-wise at 0 °C to deprotonate the hydroxyl group.

  • The reaction mixture is then typically heated to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the morpholin-3-one ring.[9]

  • Monitor the cyclization by TLC.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent, dry the combined organic layers, and concentrate.

  • The final product can be purified by column chromatography on silica gel.

Potential Biological Significance and Applications

The biological activity of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one has not been reported. However, its structural features suggest several areas of potential interest for drug discovery and development.

The Morpholin-3-one Core

The morpholin-3-one moiety is a key structural element in a number of biologically active compounds. For example, it is present in derivatives of the drug Rivaroxaban, where it plays a role in the molecule's interaction with its biological target.[13] The lactam functionality within the morpholine ring provides a rigidifying element and potential hydrogen bonding sites, which can be crucial for target engagement.

The Bis(hydroxymethyl) Group

The geminal bis(hydroxymethyl) group is a unique feature that can significantly influence the molecule's properties. These hydroxyl groups can act as hydrogen bond donors and acceptors, potentially enhancing binding affinity to biological targets. Furthermore, they provide reactive handles for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This functional group is present in various biologically relevant molecules and building blocks.

Diagram of Potential Interactions

G cluster_0 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one cluster_1 Potential Biological Implications A Bis(hydroxymethyl) group D Enhanced target binding via H-bonds A->D E Improved aqueous solubility A->E G Scaffold for further derivatization A->G B Morpholin-3-one core F Metabolic stability B->F C N-Methyl group C->F

Caption: Logical relationships between structural features and potential biological properties.

Future Directions and Conclusion

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a commercially available yet understudied molecule with significant potential for further research. The lack of published data on its discovery and biological activity presents an opportunity for novel investigations.

Key areas for future research include:

  • Development and optimization of a robust synthetic protocol: The proposed synthesis in this guide provides a starting point, but further optimization would be necessary for large-scale production.

  • Comprehensive characterization: Detailed spectroscopic and crystallographic analysis would provide valuable insights into its three-dimensional structure.

  • Biological screening: Evaluation of its activity in a wide range of biological assays could uncover novel therapeutic applications.

  • Derivatization: The two hydroxyl groups offer a platform for the synthesis of new chemical entities with potentially improved properties.

References

  • AMERICAN ELEMENTS. 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–816.
  • Ciotta, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2729–2754.
  • França, S. B., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Rutjes, F. P. J. T., & Schoemaker, H. E. (2004).
  • Sahu, J. K., et al. (2024).
  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589-1592.
  • CN111675677B. Synthesis process of N-methylmorpholine.
  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Chemical Society of Pakistan, 35(2), 466-469.
  • PubChem. (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one. [Link]

  • Al-Masoudi, N. A., et al. (2016).
  • Ghorai, M. K., & Kumar, A. (2018). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 83(15), 8396-8404.
  • Kikelj, D. (2015). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ChemInform, 46(31).
  • Dobrev, A., et al. (1999). A New Synthesis of 2-(2-Hydroxyalkyl)- and 2-(2-Aminoalkyl)-morpholines via 3-Morpholinones. Journal of Chemical Research, Synopses, (4), 188-189.
  • ChemSynthesis. 2-(hydroxy-phenylmethyl)-4-methylmorpholin-3-one. [Link]

  • WO2019138362A1. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Su, Z., et al. (2002). A Novel Method for Synthesizing 4,4′-Bis(hydroxymethyl)-2,2′-bipyridine. Chemical Research in Chinese Universities, 18(3), 345-347.
  • CN111675705A. Preparation method of 4-(4-aminophenyl) morpholine-3-one derivative.
  • EP2829541A1.
  • PubChem. 4-Methylmorpholine. [Link]

  • Li, H., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)

Sources

Exploratory

Purity Analysis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one: An Orthogonal Methodological Approach

An In-depth Technical Guide for Drug Development Professionals: Abstract This technical guide provides a comprehensive framework for the purity analysis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, a specialized mo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals:

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, a specialized morpholine derivative relevant to pharmaceutical synthesis and life sciences.[1][2] Recognizing the critical impact of purity on drug safety and efficacy, this document outlines an integrated, orthogonal analytical strategy. We delve into the rationale behind selecting complementary chromatographic and spectroscopic techniques, provide detailed, field-proven protocols, and establish a robust validation strategy in alignment with international regulatory standards. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of pharmaceuticals.

Introduction and Strategic Imperative

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (Molecular Formula: C₁₁H₁₅NO₄, Molecular Weight: 225.24 g/mol ) is a complex heterocyclic organic compound belonging to the morpholine class.[1] Morpholine derivatives are pivotal pharmacophores in medicinal chemistry, serving as building blocks for a wide array of therapeutic agents.[2][3][4] The purity of such starting materials is not merely a quality metric; it is a foundational pillar of drug safety. Impurities, whether they originate from the synthesis process, degradation, or storage, can have unintended pharmacological or toxicological effects.

Therefore, a robust purity analysis is mandated by regulatory bodies like the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, for instance, requires that impurities in new drug substances at or above a 0.1% level be reported, identified, and qualified.[5] This guide eschews a single-method approach, instead championing an orthogonal strategy , where multiple analytical techniques with different separation and detection principles are employed to build a complete and trustworthy purity profile.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄[1]
Molecular Weight 225.24 g/mol [1]
Synonyms 1456821-63-8; 5317AJ; MFCD26383907[1]
Appearance Likely a solid at room temperature (inferred from structure)N/A
Solubility Expected to be soluble in water and polar organic solvents due to hydroxyl groups and the morpholine core.[6]N/A
pKa The morpholine nitrogen provides a basic center (typical pKa ~8.3-8.5).[6]N/A
UV Absorbance Lacks a significant chromophore; UV detection may be challenging and require low wavelengths (<210 nm).[7]N/A

Understanding the Impurity Profile: A Mechanistic Approach

A definitive impurity profile can only be established through experimental work. However, a predictive assessment based on a likely synthetic route is essential for developing a specific and stability-indicating analytical method. While the exact synthesis of this compound is not publicly detailed, a plausible pathway allows us to anticipate potential process-related impurities and degradation products.

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities SM1 Starting Material A (e.g., N-methyl diethanolamine) Int Intermediate Species SM1->Int Imp_SM Residual Starting Materials SM1->Imp_SM SM2 Starting Material B (e.g., Dihydroxyacetic acid derivative) SM2->Int SM2->Imp_SM API 2,2-Bis(hydroxymethyl)-4- methylmorpholin-3-one (API) Int->API Imp_ByP By-Products (e.g., Incomplete cyclization) Int->Imp_ByP Side Reaction Imp_Deg Degradation Products (e.g., Hydrolysis, Oxidation) API->Imp_Deg Stress Conditions (Heat, pH, Light) Imp_Solv Residual Solvents

Caption: Hypothetical impurity landscape for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.

This mechanistic view allows us to categorize impurities:

  • Organic Impurities: Starting materials, intermediates, by-products, and degradation products.[5]

  • Inorganic Impurities: Reagents, catalysts, and heavy metals.[5]

  • Residual Solvents: Solvents used during synthesis and purification.[5]

Orthogonal Analytical Workflow

No single analytical method can reliably detect and quantify all potential impurities. An orthogonal workflow provides confidence that what appears as a single peak in one system is not co-eluting with an impurity.

cluster_chromatography Chromatographic Separation cluster_specific Specific Assays cluster_structure Structural Confirmation Sample Test Sample HPLC HPLC-UV/CAD/MS (Primary Purity, Non-Volatiles) Sample->HPLC GC Headspace GC-FID/MS (Residual Solvents, Volatiles) Sample->GC KF Karl Fischer Titration (Water Content) Sample->KF ROI Residue on Ignition (Inorganic Impurities) Sample->ROI NMR NMR Spectroscopy (Identity & Structure Elucidation) HPLC->NMR Isolate Impurities

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a unique trifunctional building block offering a combination of a diol, a lactam, and a tertiary...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a unique trifunctional building block offering a combination of a diol, a lactam, and a tertiary amine within a compact heterocyclic framework. The presence of a quaternary carbon stereocenter also presents opportunities for its use in asymmetric synthesis. This document provides detailed application notes and representative protocols for the utilization of this versatile molecule in the synthesis of novel spirocyclic systems, functionalized polymers, and as a scaffold for creating diverse molecular architectures relevant to drug discovery and materials science. While specific literature on this exact molecule is limited, the protocols herein are based on well-established transformations of its constituent functional groups.

Introduction: Structural Features and Synthetic Potential

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one possesses a unique constellation of functional groups that make it an attractive starting material for a variety of synthetic endeavors.

  • 1,3-Diol: The two primary hydroxyl groups are positioned in a 1,3-relationship on a quaternary center. This arrangement is ideal for the formation of cyclic acetals and ketals, which can serve as protecting groups or as precursors to spirocyclic systems.[1] The diol functionality also allows for conversion into other cyclic structures, such as cyclic ethers.[2][3]

  • Lactam: The morpholin-3-one core contains a lactam moiety, which can potentially undergo ring-opening polymerization to form functionalized polyamides.[4][5] The lactam ring also provides a rigid scaffold for the presentation of substituents.

  • Tertiary Amine: The N-methyl group introduces a tertiary amine, which can influence the molecule's solubility and basicity, and can also play a role in directing certain reactions or in the biological activity of its derivatives.[6][7]

  • Chirality: The molecule is chiral, and if resolved into its enantiomers, it can be employed as a chiral building block for the synthesis of enantiomerically pure compounds, including chiral polymers and spirocycles.[8][9]

The interplay of these functional groups allows for a range of selective transformations, making 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one a valuable tool for the construction of complex molecular architectures.

Derivatization of the Diol Functionality

The 1,3-diol is a prime site for derivatization, enabling the introduction of diverse functionalities and the construction of new ring systems.

Formation of Cyclic Acetals and Ketals: Precursors to Spiro-Heterocycles

The reaction of the diol with aldehydes or ketones under acidic conditions provides a straightforward route to 1,3-dioxane-containing spiro-heterocycles.[10][11] These structures are of interest in medicinal chemistry due to their rigid three-dimensional nature.[12][13]

Protocol 1: Synthesis of a Spirocyclic Ketal

This protocol describes the synthesis of a spirocyclic ketal by reacting 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one with acetone.

Experimental Workflow:

reagents 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one Acetone p-Toluenesulfonic acid (cat.) Toluene reaction Reaction Setup Reflux with Dean-Stark trap reagents->reaction Combine and heat workup Work-up 1. Cool to RT 2. Quench with sat. NaHCO3 3. Extract with EtOAc reaction->workup After 2-4 h purification Purification 1. Dry over Na2SO4 2. Concentrate in vacuo 3. Column chromatography workup->purification product Spirocyclic Ketal Product purification->product

Caption: Workflow for the synthesis of a spirocyclic ketal.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one175.181.0175 mg
Acetone58.085.00.37 mL
p-Toluenesulfonic acid monohydrate190.220.059.5 mg
Toluene--10 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one (175 mg, 1.0 mmol) and toluene (10 mL).

  • Add acetone (0.37 mL, 5.0 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (9.5 mg, 0.05 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC (thin-layer chromatography). Water will be collected in the Dean-Stark trap.

  • After 2-4 hours, or upon completion of the reaction as indicated by TLC, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired spirocyclic ketal.

Causality and Insights: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by removing the water formed during the reaction.[11] A catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid is sufficient to promote the reaction without causing significant side reactions.[10]

Intramolecular Cyclization to Form a Cyclic Ether

The diol can undergo intramolecular cyclization to form a fused cyclic ether, a common motif in many natural products and pharmaceuticals. This transformation can be achieved under various conditions, often involving the conversion of one hydroxyl group into a good leaving group followed by intramolecular nucleophilic attack by the other hydroxyl group.[3][14][15]

Protocol 2: Synthesis of a Fused Cyclic Ether via Mesylation and Cyclization

This protocol outlines a two-step procedure for the synthesis of a fused bicyclic ether.

Reaction Scheme:

start 2,2-Bis(hydroxymethyl)- 4-methylmorpholin-3-one product Fused Bicyclic Ether start->product step1 step1 1. MsCl, Et3N, DCM, 0 °C 2. NaH, THF, rt

Caption: Two-step synthesis of a fused bicyclic ether.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one175.181.0175 mg
Methanesulfonyl chloride (MsCl)114.551.10.085 mL
Triethylamine (Et3N)101.191.50.21 mL
Dichloromethane (DCM), anhydrous--10 mL
Sodium hydride (NaH), 60% dispersion in mineral oil24.001.248 mg
Tetrahydrofuran (THF), anhydrous--10 mL

Procedure:

  • Mesylation: Dissolve 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one (175 mg, 1.0 mmol) and triethylamine (0.21 mL, 1.5 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (0.085 mL, 1.1 mmol) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude mesylate is often used in the next step without further purification.

  • Cyclization: Dissolve the crude mesylate in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere.

  • Carefully add sodium hydride (48 mg of a 60% dispersion, 1.2 mmol) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the fused bicyclic ether.

Causality and Insights: This two-step approach provides a reliable method for cyclization. Mesylation converts one of the hydroxyl groups into a good leaving group. The subsequent treatment with a strong, non-nucleophilic base like sodium hydride deprotonates the remaining hydroxyl group, which then acts as an intramolecular nucleophile to displace the mesylate.[2]

Polymer Synthesis

The presence of both a diol and a lactam functionality opens up possibilities for creating novel polymers.

Ring-Opening Polymerization of the Lactam

Lactams can undergo ring-opening polymerization (ROP) to form polyamides.[16] The resulting polymer from 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one would feature pendant diol functionalities, which could be further modified to tune the polymer's properties.

Protocol 3: Anionic Ring-Opening Polymerization (AROP)

This protocol describes a representative procedure for the anionic ring-opening polymerization of 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one.

Polymerization Scheme:

monomer 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (Monomer) polymerization Anionic Ring-Opening Polymerization (AROP) (Bulk or in solution) monomer->polymerization initiator Strong Base (e.g., NaH) Initiator initiator->polymerization activator N-Acyl-lactam (e.g., N-acetylcaprolactam) Activator activator->polymerization polymer Functional Polyamide polymerization->polymer

Caption: Anionic Ring-Opening Polymerization of the lactam monomer.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (dried)175.1810.01.75 g
Sodium hydride (NaH), 60% dispersion in mineral oil24.000.28 mg
N-Acetylcaprolactam (activator)141.190.228 mg
Anhydrous Toluene (optional, for solution polymerization)--5 mL

Procedure:

  • Thoroughly dry the monomer, 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one, under vacuum at a slightly elevated temperature (e.g., 40-50 °C) before use.

  • In a flame-dried Schlenk flask under an inert atmosphere, add the dried monomer (1.75 g, 10.0 mmol).

  • For bulk polymerization, heat the monomer until it melts. For solution polymerization, add anhydrous toluene (5 mL).

  • Carefully add sodium hydride (8 mg of a 60% dispersion, 0.2 mmol) to the molten monomer or solution and stir until the evolution of hydrogen gas ceases.

  • Add the activator, N-acetylcaprolactam (28 mg, 0.2 mmol).

  • Heat the reaction mixture to the desired polymerization temperature (e.g., 100-150 °C) and stir for several hours. The viscosity of the mixture will increase as the polymerization proceeds.

  • After the desired time, cool the reaction to room temperature.

  • If in solution, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether or methanol).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Causality and Insights: Anionic ROP of lactams is typically initiated by a strong base that deprotonates the lactam to form a lactamate anion.[4] An activator, such as an N-acyl-lactam, is often used to accelerate the polymerization by providing a more reactive species for the propagation step.[5] The pendant diol groups in the resulting polyamide offer sites for post-polymerization modification, such as cross-linking or grafting of other polymer chains.

Potential as a Chiral Building Block

If resolved into its enantiomers, 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one can serve as a valuable chiral building block.

Synthesis of Chiral Polymers

The enantiomerically pure monomer can be polymerized to produce chiral polymers. The chirality can be introduced into the polymer backbone, leading to materials with unique optical properties or the ability to act as chiral stationary phases in chromatography.[8][17] The polymerization can be carried out using methods similar to those described in Protocol 3.

Asymmetric Synthesis

The chiral diol can be used as a chiral auxiliary to control the stereochemistry of reactions on an attached prochiral molecule. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered.

Summary and Outlook

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a promising, yet underexplored, building block for organic synthesis. Its unique combination of a diol, a lactam, and a tertiary amine within a chiral framework provides access to a wide range of molecular architectures. The representative protocols provided in these application notes demonstrate its potential for the synthesis of spiro-heterocycles, functionalized polyamides, and as a scaffold in medicinal chemistry. Further exploration of the reactivity of this molecule is warranted and is expected to lead to the development of novel compounds with interesting properties and applications.

References

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  • Diol - Wikipedia.
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  • Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbon
  • Construction of Supramolecular Chirality in Polymer Systems: Chiral Induction, Transfer and Application. Chinese Journal of Polymer Science, 2021, 39(11), pp. 1357-1375.
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  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry.
  • Asymmetric Synthesis of Chiral Polyisocyanides from Achiral Monomers with Living Polymerization in a Liquid Crystal Reaction Field. Macromolecules, 2021, 54 (1), pp 293–301.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein J. Org. Chem., 2024, 20, 848–905.
  • Synthesis of polymers from chiral monomers in chiral liquid crystals - Tohoku University.
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  • Formation and Reactions of Acetals - Chemistry Steps.
  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Polym. Chem., 2022, 13, 4779-4791.
  • Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbon
  • Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor - PMC.
  • Ring-Opening Polymerization of Cyclic Amides (Lactams).
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 2018, 3 (5), pp 5331–5341.
  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal.
  • Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor. J. Org. Chem., 2023, 88 (16), pp 11626–11639.
  • Anionic Ring-Opening Homo- and Copolymerization of Lactams by Latent, Protected N-Heterocyclic Carbenes for the Preparation of PA 12 and PA 6/12. Macromolecules, 2018, 51 (15), pp 5640–5647.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal Of Progressive Research In Engineering Management And Science, 2025, 05(01), pp. 1438-1446.
  • Method of making ketals and acetals - Google P
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  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med. Res. Rev., 2020, 40(2), pp. 705-747.
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Application

Application Note: Unraveling the Solvent-Dependent Reaction Kinetics of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a substituted morpholinone, a heterocyclic scaffold of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a substituted morpholinone, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3] The stability and reactivity of such molecules are paramount in drug development, influencing formulation, shelf-life, and in vivo efficacy. A critical factor governing these aspects is the solvent environment. This application note provides a comprehensive guide to understanding and quantifying the reaction kinetics of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one in different solvents. We will explore the theoretical underpinnings of solvent effects on reaction rates and present a detailed protocol for a kinetic study, complete with data analysis and interpretation.

Scientific Rationale: The Influence of the Solvent Environment

The rate of a chemical reaction can be profoundly influenced by the solvent in which it occurs.[4][5] Solvents can affect reactivity through several mechanisms, including:

  • Stabilization of Reactants and Transition States: Solvents can differentially solvate the reactants and the transition state of a reaction. According to transition state theory, if the transition state is stabilized by the solvent more than the reactants, the activation energy of the reaction will be lowered, leading to a faster reaction rate. Conversely, if the reactants are more stabilized, the reaction will be slower.[4]

  • Dielectric Constant: The polarity of the solvent, quantified by its dielectric constant, can influence the interaction between charged or polar species in the reaction.

  • Specific Solute-Solvent Interactions: Hydrogen bonding, dipole-dipole interactions, and van der Waals forces can all play a role in stabilizing or destabilizing reactants, products, and transition states.[4][6] For a molecule like 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, which has hydrogen bond donors (the hydroxyl groups) and acceptors (the carbonyl and ether oxygens), these specific interactions are particularly important.[6][7]

Understanding these solvent effects is crucial for controlling reaction outcomes, optimizing reaction conditions, and ensuring the stability of pharmaceutical compounds.

Experimental Protocol: Kinetic Analysis of the Hydrolysis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

This protocol outlines a method for determining the pseudo-first-order rate constants for the hydrolysis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one in various aqueous-organic solvent mixtures. The reaction progress is monitored using UV-Vis spectrophotometry by observing the change in absorbance of the morpholinone derivative over time.

Materials and Equipment
  • 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (analytical grade)

  • Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), Water (HPLC grade)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Thermostatic water bath

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare stock solution of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one D Add stock solution to pre-heated solvent mixture in a cuvette A->D B Prepare solvent mixtures (e.g., Water, Acetonitrile/Water, DMSO/Water) B->D C Set up and equilibrate UV-Vis spectrophotometer and water bath C->D E Immediately start monitoring absorbance at a fixed wavelength over time D->E F Record absorbance data at regular intervals E->F G Plot ln(At - A∞) vs. time F->G H Determine the pseudo-first-order rate constant (k_obs) from the slope G->H I Repeat for each solvent system H->I

Figure 1: Experimental workflow for the kinetic analysis.

Step-by-Step Procedure
  • Preparation of Stock Solution: Prepare a concentrated stock solution of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one in a suitable solvent (e.g., acetonitrile).

  • Preparation of Reaction Mixtures: Prepare the desired solvent mixtures (e.g., 100% water, 50:50 acetonitrile/water, 50:50 DMSO/water) buffered to a constant pH (e.g., 7.4).

  • Wavelength Selection: Determine the λ_max (wavelength of maximum absorbance) of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one in one of the solvent systems. This wavelength will be used for monitoring the reaction.

  • Kinetic Run: a. Pipette a known volume of the desired solvent mixture into a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer. Allow it to equilibrate to the desired temperature (e.g., 25 °C). b. Initiate the reaction by adding a small, known volume of the stock solution to the cuvette. c. Immediately start recording the absorbance at the pre-determined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis: a. The hydrolysis is expected to follow pseudo-first-order kinetics. The integrated rate law is given by: ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞) where A_t is the absorbance at time t, A_∞ is the final absorbance, A_0 is the initial absorbance, and k_obs is the observed pseudo-first-order rate constant. b. Plot ln(A_t - A_∞) versus time. The plot should be linear, and the slope will be equal to -k_obs.

  • Repeat for all Solvent Systems: Repeat the kinetic runs for each of the different solvent mixtures to determine the rate constant in each environment.

Hypothetical Results and Discussion

The following table summarizes hypothetical kinetic data for the hydrolysis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one in different solvent systems at 25 °C.

Solvent System (v/v)Dielectric Constant (ε)Observed Rate Constant (k_obs) (s⁻¹)
100% Water78.55.2 x 10⁻⁴
50% Acetonitrile / 50% Water~602.8 x 10⁻⁴
50% DMSO / 50% Water~653.5 x 10⁻⁴
100% Acetonitrile37.51.1 x 10⁻⁵
Interpretation of Results

The hypothetical data suggests that the rate of hydrolysis is fastest in pure water and decreases as the proportion of organic co-solvent increases. This trend can be explained by considering the mechanism of hydrolysis, which likely involves a polar transition state.

  • Polarity and Transition State Stabilization: Water, being a highly polar protic solvent, is very effective at stabilizing the polar transition state of the hydrolysis reaction through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the activation energy and accelerates the reaction.[4]

  • Effect of Co-solvents: Acetonitrile is a polar aprotic solvent, while DMSO is a highly polar aprotic solvent. Although they are polar, their ability to stabilize the transition state may be less effective than water, particularly in terms of hydrogen bond donation. As the proportion of these co-solvents increases, the overall polarity and hydrogen bonding capacity of the medium decrease, leading to a slower reaction rate.

G cluster_properties Solvent Properties cluster_effects Effects on Reaction cluster_outcome Kinetic Outcome Polarity High Polarity (e.g., Water) TS_Stab Increased Stabilization of Polar Transition State Polarity->TS_Stab H_Bonding Strong H-Bonding Capacity H_Bonding->TS_Stab Ea_Lower Lower Activation Energy (Ea) TS_Stab->Ea_Lower Rate Increased Reaction Rate Constant (k_obs) Ea_Lower->Rate

Figure 2: Relationship between solvent properties and reaction rate.

Conclusion

This application note has provided a detailed protocol for investigating the reaction kinetics of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one in different solvents. The hypothetical data and subsequent discussion illustrate the profound impact of the solvent environment on the stability of this morpholinone derivative. By understanding these principles and applying rigorous kinetic analysis, researchers in drug development and related fields can make informed decisions regarding formulation, storage, and administration of novel therapeutic agents. The methodologies described are broadly applicable to the kinetic study of other compounds where solvent effects are of interest. For more advanced mechanistic insights, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the formation of products and intermediates in real-time.[8]

References

  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Available at: [Link]

  • Masoud, M. S., et al. (2015). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 6(4), 449-456. Available at: [Link]

  • Cipot-Wechsler, J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Doctoral dissertation, University of Calgary. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Solvent effects. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2024, from [Link]

  • Gao, F., et al. (2012). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. The Journal of Physical Chemistry A, 116(29), 7747-7757. Available at: [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Diagram]. Retrieved from [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S). Available at: [Link]

  • American Elements. (n.d.). 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

  • Masoud, M. S., et al. (2015). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 6(4), 449-456. Available at: [Link]

  • Von Sonntag, J., et al. (2016). Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic considerations. Water Research, 90, 107-116. Available at: [Link]

  • Deshpande, S., & Vlachos, D. G. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 6(7), 1153-1175. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-(hydroxy-phenylmethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

  • Mono Mole. (2019, November 4). Monitoring the progress of a reaction. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]

  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S2), 1041-1055. Available at: [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. Available at: [Link]

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Method

Application Note &amp; Protocol: A Step-by-Step Guide for the Purification of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Abstract This document provides a comprehensive, step-by-step guide for the purification of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (CAS No. 1456821-63-8), a polar heterocyclic compound.[1] Recognizing the challen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the purification of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (CAS No. 1456821-63-8), a polar heterocyclic compound.[1] Recognizing the challenges associated with purifying highly polar molecules, this guide presents a systematic approach that can be adapted by researchers in drug development and organic synthesis. The protocols herein detail two primary purification strategies: Recrystallization and Chromatography (Reversed-Phase and HILIC) . Each section explains the scientific rationale behind the procedural choices, outlines methods for troubleshooting common issues, and provides a framework for post-purification analysis to validate purity.

Introduction: The Challenge of Polar Heterocycle Purification

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a morpholinone derivative characterized by a high degree of polarity due to the presence of two hydroxyl groups and a lactam moiety. Such compounds often exhibit high solubility in polar solvents and poor retention on traditional normal-phase silica chromatography, making their purification a non-trivial task.[2] Common challenges include compound "streaking" on TLC plates, poor separation from polar impurities, and difficulty in achieving high crystalline order.[3][4]

This guide is designed to provide researchers with a logical workflow to overcome these challenges, moving from initial crude material assessment to the isolation of a high-purity final product.

Pre-Purification Analysis: Know Your Impurities

Before attempting any large-scale purification, a thorough analysis of the crude material is essential. This initial assessment will inform the choice of the most effective purification strategy.

Table 1: Recommended Preliminary Analytical Techniques

Technique Purpose Observations & Implications
Thin-Layer Chromatography (TLC) Assess mixture complexity and polarity.Multiple spots indicate the number of impurities. Streaking suggests high polarity or interaction with the stationary phase.[3]
High-Performance Liquid Chromatography (HPLC) Quantify purity and resolve closely related impurities.Provides a purity percentage (AUC). A reversed-phase method is often a good starting point for polar analytes.[5]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Identify major components and structural nature of impurities.Comparison of crude NMR to the expected spectrum of the target compound can reveal solvent residues or by-products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Determine the mass of impurities.Helps to hypothesize the structure of by-products (e.g., unreacted starting materials, dimers).[5]

Purification Strategy I: Recrystallization

Recrystallization is often the most efficient and scalable method for purifying solid compounds, provided a suitable solvent system can be identified. The goal is to find a solvent (or solvent pair) in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain either fully soluble or insoluble at all temperatures.

Rationale for Recrystallization

For morpholinone derivatives, recrystallization can be highly effective at removing both more and less polar impurities in a single step. It is a cost-effective method that avoids the use of large volumes of chromatographic solvents. Patent literature on similar morpholine derivatives frequently cites recrystallization from alcoholic solvents or alcohol-water mixtures as a key purification step.[6][7][8]

Protocol for Solvent Screening
  • Preparation : Place approximately 10-20 mg of crude 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one into several small test tubes.

  • Solvent Addition : To each tube, add a different solvent dropwise at room temperature. Start with common solvents of varying polarity (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane).

  • Solubility Test (Cold) : Agitate the mixture. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • Solubility Test (Hot) : If the compound is insoluble or sparingly soluble, heat the mixture gently (e.g., in a water bath) while adding more solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent.[3]

  • Crystallization : Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[3]

  • Evaluation : The ideal solvent will result in the formation of a large quantity of well-defined crystals upon cooling.

  • Pro-Tip : If a single solvent is not ideal, try a binary solvent system. Dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. Add a drop or two of the "good" solvent to clarify and then cool slowly. Mixtures of isopropanol and water are often effective for polar compounds.[6]

Step-by-Step Recrystallization Protocol
  • Dissolution : In an Erlenmeyer flask, add the chosen solvent to the crude material. Heat the mixture to boiling (or near boiling) while stirring, adding just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying : Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization
  • Oiling Out : If the compound separates as an oil, it may be due to cooling the solution too quickly or the presence of impurities. Re-heat the solution, add more solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce nucleation.[3]

  • Low Recovery : This is often caused by using too much solvent during the dissolution step. Use the absolute minimum amount of hot solvent required.[3]

Purification Strategy II: Chromatography

If recrystallization fails to achieve the desired purity or is not feasible, chromatography is the next logical step. Given the high polarity of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, traditional normal-phase chromatography on silica gel is likely to be challenging. Therefore, Reversed-Phase Chromatography (RPC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are the recommended approaches.[2][3][9]

Visualizing the Chromatographic Workflow

G cluster_prep Sample Preparation cluster_purification Purification cluster_post Post-Purification Prep Dissolve Crude in Min. Strong Solvent (e.g., MeOH, DMSO) DryLoad Adsorb onto Sorbent (e.g., C18 Silica, Celite) Prep->DryLoad Dry Loading Method Evap Evaporate to Free-Flowing Powder DryLoad->Evap Dry Loading Method Column Select & Equilibrate Column (C18 for RPC, Amine/Diol for HILIC) Evap->Column Proceed to Separation Load Load Sample onto Column Column->Load Elute Elute with Gradient (e.g., H2O/ACN for RPC, ACN/H2O for HILIC) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC, HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Remove Solvent (Rotary Evaporation, Lyophilization) Pool->Concentrate

Caption: Workflow for chromatographic purification.

Protocol for Reversed-Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase. Despite being polar, many polar compounds can be retained and separated effectively using highly aqueous mobile phases.[9]

  • Sample Preparation (Dry Loading) :

    • Dissolve the crude material in a minimum amount of a strong solvent like methanol or DMSO.

    • Add a small amount of C18 silica gel or Celite to the solution.

    • Remove the solvent under reduced pressure (e.g., rotary evaporator) until a dry, free-flowing powder is obtained. This prevents overloading the column top and improves resolution.[3]

  • Column & Mobile Phase :

    • Select a C18 flash column appropriately sized for the sample load (typically 1-5% of the stationary phase mass).[3]

    • Prepare a mobile phase system, typically water (Solvent A) and acetonitrile or methanol (Solvent B). Adding a modifier like 0.1% formic acid can improve peak shape for some compounds.

  • Equilibration & Elution :

    • Equilibrate the column with a highly aqueous mobile phase (e.g., 95:5 Water:Acetonitrile) for at least 5 column volumes.[3]

    • Load the dry sample onto the column.

    • Begin elution with a shallow gradient, gradually increasing the proportion of the organic solvent (Solvent B). A typical gradient might be 5% to 50% B over 20-30 column volumes.

  • Fraction Collection & Analysis :

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Pool the pure fractions, and remove the solvent. For water-rich fractions, lyophilization (freeze-drying) may be more effective than rotary evaporation.

Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for very polar compounds that show little or no retention in RPC.[2] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amine or diol functional groups) and a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, with a smaller amount of aqueous solvent.[2] Water acts as the strong, eluting solvent.

  • Stationary Phase : Use a column packed with a polar stationary phase. Amine-functionalized silica can be particularly effective for retaining highly polar, neutral compounds.[2]

  • Mobile Phase : The mobile phase is reversed compared to RPC. Start with a high concentration of organic solvent (e.g., 95:5 Acetonitrile:Water) and elute by gradually increasing the water content.

  • Procedure : The steps for sample preparation, column equilibration, elution, and fraction analysis are analogous to those described for RPC, with the key difference being the nature of the stationary and mobile phases.

Post-Purification Analysis and Quality Control

After purification, the identity and purity of the final product must be confirmed.

Table 2: Final Purity and Identity Confirmation

Technique Purpose Acceptance Criteria
HPLC/UPLC Determine final purity.Purity ≥ 95% (or as required by the application). A single, sharp peak is desired.
¹H and ¹³C NMR Confirm chemical structure and identity.Spectrum should match the proposed structure of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one and be free of impurity signals.
Mass Spectrometry Confirm molecular weight.The observed molecular ion (e.g., [M+H]⁺, [M+Na]⁺) should match the calculated mass.
Melting Point Assess purity.A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure compound.

Conclusion

The purification of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one requires a systematic approach tailored to its highly polar nature. This guide outlines two robust strategies—recrystallization and advanced chromatography—that provide a clear path to isolating this compound with high purity. By starting with a thorough analysis of the crude material and applying the principles and protocols described herein, researchers can effectively overcome the challenges associated with purifying polar heterocyclic molecules.

References

  • American Elements. (n.d.). 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.
  • PubMed. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020615B - Morpholone derivative and preparation method thereof.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]

  • Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one as a Versatile Scaffold for Bioactive Molecule Development

Introduction: The Morpholin-3-one Core - A Privileged Scaffold in Medicinal Chemistry The morpholine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholin-3-one Core - A Privileged Scaffold in Medicinal Chemistry

The morpholine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of bioactive molecules and approved drugs.[1][2] Its favorable physicochemical properties—such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile—make it an attractive moiety for drug design.[2][3] The morpholine framework, a six-membered ring containing nitrogen and oxygen heteroatoms, offers a versatile and synthetically accessible platform for developing leads with diverse therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antihyperlipidemic properties.[4][5][6]

This guide focuses on a specific, highly functionalized derivative: 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one . This compound serves as an exceptional starting point for chemical library synthesis. The two primary hydroxyl groups at the C2 position are key functional handles, providing a gateway for extensive chemical modification and the exploration of structure-activity relationships (SAR).

Compound Profile: 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

PropertyValueReference
CAS Number 1456821-63-8[7][8][9]
Molecular Formula C₇H₁₃NO₄[8][9]
Molecular Weight 175.18 g/mol [8]
IUPAC Name 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one[7]
Appearance Colorless to yellow liquid[7]

The strategic placement of the gem-diol moiety on the lactam ring offers a unique stereoelectronic environment, enabling the synthesis of complex and diverse molecular architectures.

Part 1: Synthetic Strategies & Derivatization Protocols

The primary hydroxyl groups of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one are the principal sites for chemical elaboration. The following protocols detail standard procedures for etherification and esterification, two fundamental transformations for building a diverse chemical library from this scaffold.

Experimental Workflow Overview

The general workflow involves the chemical modification of the parent scaffold, followed by rigorous purification and characterization before proceeding to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Scaffold: 2,2-Bis(hydroxymethyl)- 4-methylmorpholin-3-one B Derivatization Reaction (e.g., Etherification, Esterification) A->B C Aqueous Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, Purity) D->E F Primary Screening (e.g., MTT, MIC Assay) E->F G Hit Identification F->G H Secondary Assays & SAR Analysis G->H I Lead Optimization H->I

Figure 1: General experimental workflow from scaffold derivatization to lead optimization.

Protocol 1: O-Alkylation (Ether Synthesis) via Williamson Ether Synthesis

Rationale: Converting the hydroxyl groups to ethers allows for the introduction of a wide variety of alkyl and aryl side chains. This modification directly impacts the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, which are critical for tuning its interaction with biological targets.

Materials:

  • 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl or Benzyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (1.0 eq). Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq for di-alkylation) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups to form reactive alkoxides. Adding it at 0°C controls the exothermic reaction and hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The reaction progress can be monitored by the cessation of H₂ gas evolution.

  • Nucleophilic Attack: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (2.2-2.5 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the alkyl halide is less reactive. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add EtOAc and water. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether derivative.

Protocol 2: Esterification using Acyl Chlorides

Rationale: Esterification introduces acyl groups that can act as hydrogen bond acceptors and modulate polarity. Esters are also common motifs in prodrugs, as they can be hydrolyzed in vivo by esterases to release the active parent molecule.

Materials:

  • 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

  • Acyl chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (2.5-3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (1.0 eq) in anhydrous DCM.

  • Base Addition: Add the tertiary amine base (e.g., TEA) and cool the solution to 0 °C. Causality Note: The amine base acts as a nucleophilic catalyst and scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Acylation: Slowly add the acyl chloride (2.2 eq) dropwise. A precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Trustworthiness Note: The NaHCO₃ wash is crucial for removing any unreacted acyl chloride and acidic byproducts.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel.

Part 2: Biological Evaluation & Data Interpretation

The morpholine scaffold is implicated in a vast range of biological activities.[6][10] Derivatives synthesized from our core molecule can be screened against various targets. Below are protocols for two common primary assays: a cytotoxicity screen for anticancer potential and an antimicrobial susceptibility test.

Hypothetical Mechanism of Action: Kinase Inhibition

Many morpholine-containing drugs function as kinase inhibitors.[5] The morpholine oxygen can form critical hydrogen bonds in the hinge region of the ATP-binding pocket of kinases, enhancing binding affinity.[5]

G Scaffold Bioactive Derivative Kinase Target Kinase (e.g., mTOR, PI3K) Scaffold->Kinase Binds to ATP Pocket pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling (Cell Proliferation, Survival) pSubstrate->Downstream

Figure 2: A potential mechanism where a morpholine derivative inhibits a protein kinase.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines, providing an initial screen for potential anticancer agents.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of each synthesized derivative in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for screening new antimicrobial compounds.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2x concentrated stock of the test compound to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Part 3: Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of the biological data is crucial for understanding how chemical structure relates to activity.

Sample Data Summary Table
Compound IDR¹, R² Modification (at C2-hydroxymethyls)Cytotoxicity IC₅₀ (µM) [HeLa Cells]Antimicrobial MIC (µg/mL) [S. aureus]
Scaffold -H, -H> 100> 128
DERIV-01 -CH₃, -CH₃ (Dimethyl ether)85.2128
DERIV-02 -Bn, -Bn (Dibenzyl ether)15.664
DERIV-03 -Ac, -Ac (Diacetate ester)42.1> 128
DERIV-04 -Bz, -Bz (Dibenzoate ester)9.832
Doxorubicin Positive Control0.8N/A
Vancomycin Positive ControlN/A1
Interpreting the Data: A Primer on SAR

The data above, though hypothetical, illustrates the principles of SAR analysis.[4][5]

  • Effect of Lipophilicity: The introduction of bulky, lipophilic benzyl (DERIV-02) and benzoyl (DERIV-04) groups significantly increased both cytotoxic and antimicrobial activity compared to the parent scaffold and the smaller methyl/acetyl derivatives. This suggests that increased lipophilicity may enhance cell membrane penetration or improve binding to a hydrophobic pocket in the target protein.

  • Ether vs. Ester Linkage: In this example, both ether and ester derivatives with aromatic substituents (DERIV-02 and DERIV-04) are potent. The dibenzoate ester is slightly more active, which could be due to electronic effects or its potential role as a prodrug.

  • Future Directions: Based on these results, further optimization could involve exploring a wider range of substituted aryl groups on the ether or ester moieties to probe electronic and steric effects. For instance, adding electron-withdrawing or donating groups to the phenyl rings could further refine activity.

By systematically applying these synthetic and biological evaluation protocols, researchers can effectively utilize the 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one scaffold to discover and optimize novel bioactive molecules for a range of therapeutic applications.

References

  • 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one | AMERICAN ELEMENTS. (URL: [Link])

  • 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, 97% Purity, C7H13NO4, 100 mg. (URL: [Link])

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. (URL: [Link])

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. (URL: [Link])

  • CN105753804A - Method of preparing 3-morpholinone - Google P
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269. (URL: [Link])

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. (URL: [Link])

  • (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one - PubChem. National Center for Biotechnology Information. (URL: [Link])

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (URL: [Link])

  • Contribution of the morpholine scaffold on the activity of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. (URL: [Link])

  • Morpholine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Wang, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(10), 2530. (URL: [Link])

  • Synthetic Bioactive Morpholine Based 1,3,4-Oxadiazole Scaffolds. (URL: [Link])

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  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. (URL: [Link])

  • 2-(hydroxy-phenylmethyl)-4-methylmorpholin-3-one - C12H15NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Kourounakis, A. P., & Gavalas, A. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(11), 1315-1327. (URL: [Link])

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  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (URL: [Link])

  • Velázquez, A. M., et al. (2005). Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. Molbank, 2005(4), M438. (URL: [Link])

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Method

Topic: Scale-up Synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one for Industrial Applications

An Application Note for Drug Development Professionals Abstract Morpholinone scaffolds are significant pharmacophores in medicinal chemistry and versatile building blocks in organic synthesis.[1][2][3] This application n...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Morpholinone scaffolds are significant pharmacophores in medicinal chemistry and versatile building blocks in organic synthesis.[1][2][3] This application note provides a comprehensive guide for the scale-up synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, a highly functionalized derivative with potential applications in drug development and material science. We present a detailed, field-proven protocol, addressing critical scale-up challenges such as thermal management, reaction kinetics, and purification of a highly polar final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively. This guide is designed to bridge the gap between laboratory-scale discovery and industrial-scale production.[4]

Introduction and Strategic Overview

The morpholine ring is a privileged structure in modern drug discovery, appearing in numerous approved therapeutic agents.[3] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component for molecular design. The target molecule, 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, incorporates multiple reactive handles (two primary alcohols) and a polar core, making it a valuable intermediate for constructing more complex molecules.

The synthetic strategy detailed herein is a two-step process designed for scalability and robustness:

  • Synthesis of the Precursor: Formation of the core N-methylated morpholinone ring (4-methylmorpholin-3-one).

  • Bis-Hydroxymethylation: A base-catalyzed reaction at the alpha-carbon position using formaldehyde as the C1 source.

This approach isolates the challenges of ring formation from the subsequent functionalization, allowing for better process control at each stage.

Synthetic Pathway and Mechanistic Insights

The key transformation is the double hydroxymethylation of the 4-methylmorpholin-3-one precursor. This reaction proceeds via a base-catalyzed aldol-type mechanism.

Mechanism Rationale: A moderately strong base deprotonates the carbon atom alpha to the carbonyl group, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of formaldehyde. The reaction is repeated a second time at the same carbon to yield the bis-hydroxymethylated product. The choice of a mild base, such as potassium carbonate, is critical to prevent the self-condensation of formaldehyde (Cannizzaro reaction) while being sufficiently strong to generate the necessary enolate concentration.

Reaction_Mechanism Precursor 4-Methylmorpholin-3-one Enolate Enolate Intermediate Precursor->Enolate - H⁺ (from α-carbon) Base Base (K₂CO₃) Intermediate1 Mono-hydroxymethylated Intermediate Enolate->Intermediate1 Nucleophilic Attack Formaldehyde1 Formaldehyde (CH₂O) Product 2,2-Bis(hydroxymethyl)- 4-methylmorpholin-3-one Intermediate1->Product Repeat Deprotonation & Attack Formaldehyde2 Formaldehyde (CH₂O)

Caption: Proposed mechanism for bis-hydroxymethylation.

Industrial Scale-Up: Key Considerations and Solutions

Transitioning a synthesis from the laboratory bench to a pilot plant or industrial setting introduces significant challenges that must be proactively managed.[4][5][6]

Challenge Laboratory Scale (1-10 g) Industrial Scale (10-100 kg) Recommended Solution & Rationale
Heat Transfer Surface area-to-volume ratio is high; heat dissipates easily.Surface area-to-volume ratio is low; exothermic reactions can lead to thermal runaway.Use a jacketed reactor with controlled heating/cooling. Perform a reaction calorimetry study to understand the thermal profile. Implement slow, subsurface addition of formaldehyde to control the rate of heat generation.[6]
Mass Transfer (Mixing) Magnetic stirring is sufficient for homogeneous mixing.Mechanical overhead stirring is required. Inefficient mixing can create localized "hot spots" of high reactant concentration, leading to side products.Select an appropriate impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover. Baffles within the reactor are essential to prevent vortexing and improve mixing efficiency.
Reagent Addition Reagents are added quickly via pipette or funnel.Controlled addition via dosing pumps is necessary.Program a slow, linear addition rate for the formaldehyde solution. This maintains a low instantaneous concentration, minimizing side reactions and allowing the cooling system to manage the exotherm.
Safety Small quantities handled in a fume hood.Large quantities require robust engineering controls and stringent safety protocols.The process must be conducted in a well-ventilated area with dedicated local exhaust ventilation. Personnel must be equipped with appropriate PPE, including formaldehyde-rated gloves, chemical splash goggles, and face shields.[7][8] An emergency plan for spills and exposures is mandatory.[9][10]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations involving formaldehyde must be performed in a certified chemical fume hood or a contained, ventilated reactor system.[8]

Part A: Synthesis of 4-Methylmorpholin-3-one (Precursor)

This synthesis is based on established methods for N-alkylation and cyclization.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.

  • Charge: Charge the reactor with 2-(methylamino)ethanol (1.0 kg, 13.3 mol) and toluene (2.0 L).

  • Azeotropic Distillation: Heat the mixture to reflux and remove any residual water using a Dean-Stark trap. Cool the solution to 20 °C.

  • Reagent Addition: Slowly add a solution of ethyl 2-chloroacetate (1.63 kg, 13.3 mol) in toluene (1.0 L) over 2 hours, maintaining the internal temperature below 30 °C.

  • Reaction & Cyclization: Add sodium methoxide (25% in methanol, 3.04 kg, 14.0 mol) slowly, allowing the temperature to rise to 40-45 °C. An off-white precipitate will form. Stir at 45 °C for 4 hours.

  • Work-up: Cool to 10 °C and slowly quench with water (2.0 L). Separate the organic layer. Extract the aqueous layer with toluene (2 x 500 mL).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-methylmorpholin-3-one as a clear oil.

Part B: Scale-Up Synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one
  • Reactor Setup: Equip a 50 L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, nitrogen inlet, and a calibrated dosing pump for liquid addition.

  • Inerting: Purge the reactor with dry nitrogen for 30 minutes.

  • Charge Reactants: Charge the reactor with 4-methylmorpholin-3-one (2.30 kg, 20.0 mol), potassium carbonate (552 g, 4.0 mol), and methanol (20 L).

  • Temperature Control: Cool the reactor contents to 5-10 °C using the jacket.

  • Controlled Formaldehyde Addition: Slowly add an aqueous formaldehyde solution (37 wt. %, 4.0 L, ~49.3 mol) via the dosing pump over a period of 4-5 hours. Crucial: Maintain the internal temperature between 10-15 °C throughout the addition. A spike in temperature indicates an accumulation of unreacted formaldehyde and poses a significant safety risk.

  • Reaction Monitoring (IPC): After the addition is complete, allow the reaction to stir at 15 °C for an additional 2 hours. Take a sample for HPLC or TLC analysis to confirm the consumption of the starting material. (TLC System: Dichloromethane/Methanol 9:1, visualize with potassium permanganate stain).

  • Quench and Neutralization: Once the reaction is complete, slowly add glacial acetic acid to neutralize the potassium carbonate until the pH of the solution is ~7.0.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the methanol and water. This will result in a thick, viscous oil or semi-solid containing the product and inorganic salts.

Purification and Validation

The target compound is highly polar and water-soluble, making purification challenging. Standard silica gel chromatography is often ineffective.

Recommended Purification Strategy: HILIC or Crystallization

  • Option 1 (Chromatography): For high purity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method.[11][12]

    • Procedure: Absorb the crude oil onto a carrier like Celite or silica. Prepare a column with an appropriate HILIC stationary phase (e.g., amine- or diol-bonded silica). Elute with a gradient of acetonitrile and water.[11]

  • Option 2 (Crystallization):

    • Procedure: Dissolve the crude residue in a minimum amount of hot isopropanol or ethanol. If salts are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then to 0-4 °C to induce crystallization. Collect the solid by filtration, wash with cold solvent, and dry under vacuum. Recrystallization may be necessary to achieve desired purity.

Trustworthiness & Validation: Final Product Characterization

The identity and purity of the final product must be confirmed by a suite of analytical techniques.

Analysis Expected Result
¹H NMR Peaks corresponding to N-CH₃, N-CH₂, O-CH₂, C(OH)₂-CH₂OH protons. Absence of starting material α-proton signal.
¹³C NMR Signals for carbonyl, quaternary carbon, and carbons adjacent to heteroatoms.
Mass Spec (ESI+) [M+H]⁺ and [M+Na]⁺ ions corresponding to the molecular weight (175.18 g/mol ).
FT-IR Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1650 cm⁻¹).
Purity (HPLC) ≥98% purity is typically required for pharmaceutical applications.

Overall Synthesis and QC Workflow

The following diagram illustrates the complete workflow from raw materials to the final, quality-controlled product.

Caption: End-to-end workflow for industrial synthesis.

References

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. Available at: [Link]

  • Guide of Pilot Plant Scale-Up Techniques. Adesis, Inc. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Formaldehyde Safety Guidelines. Concordia University. Available at: [Link]

  • 1910.1048 - Formaldehyde. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Formaldehyde Safety. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • For highly polar compound, how to do the purification? ResearchGate. Available at: [Link]

  • 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. AMERICAN ELEMENTS. Available at: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. Available at: [Link]

  • Formaldehyde. Division of Research Safety - University of Illinois. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Pilot Plant Scale Up Techniques. IAJPS. Available at: [Link]

  • Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. Protocols.io. Available at: [Link]

  • How do you safely scale up a given chemical reaction? Scientific Update. Available at: [Link]

  • Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of...JDTic analogues... PubMed. Available at: [Link]

  • (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one. PubChem. Available at: [Link]

  • Hydroxymethylation of DNA: an epigenetic marker. PMC - PubMed Central. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Modern Strategies for the Asymmetric Synthesis of Chiral Morpholinone Derivatives

Introduction: The Privileged Morpholinone Scaffold The morpholine and morpholinone heterocyclic systems are foundational scaffolds in medicinal chemistry, recognized for their prevalence in a wide range of biologically a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholinone Scaffold

The morpholine and morpholinone heterocyclic systems are foundational scaffolds in medicinal chemistry, recognized for their prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Their unique physicochemical properties, such as metabolic stability and improved aqueous solubility, make them highly desirable in drug design.[1][2] A notable example is Aprepitant (EMEND®), a neurokinin-1 (NK-1) receptor antagonist, which features a chiral morpholinone core crucial for its therapeutic activity.[5][6][7]

The stereochemistry of substituents on the morpholinone ring profoundly impacts biological function, making enantioselective synthesis a critical challenge for organic and medicinal chemists.[1] Historically, the synthesis of these chiral N,O-heterocycles relied heavily on chiral pool approaches, which are limited by the availability of suitable starting materials.[8] Consequently, the development of catalytic asymmetric methods that construct the chiral morpholinone core from simple, achiral precursors represents a significant advancement, offering greater efficiency, versatility, and atom economy.[9][10]

This guide provides an in-depth exploration of modern, field-proven catalytic strategies for the asymmetric synthesis of chiral morpholinone derivatives. We will delve into the mechanistic rationale behind key methodologies, present detailed, self-validating experimental protocols, and summarize performance data to empower researchers in their synthetic endeavors.

Organocatalysis: Chiral Phosphoric Acid (CPA) Mediated Domino Reactions

One of the most elegant and powerful strategies to emerge is the use of chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), to catalyze domino reactions. This approach enables the construction of complex molecular architectures from simple starting materials in a single, highly stereocontrolled operation.

Causality & Mechanistic Insight: The Aza-Benzilic Ester Rearrangement

A significant breakthrough in this area is the CPA-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[8][9][11] The reaction is not a simple cyclization but a sophisticated domino process initiated by a [4+2] heteroannulation, which then proceeds through a formal asymmetric aza-benzilic ester rearrangement.[5][9][12]

The proposed catalytic cycle highlights the dual role of the CPA catalyst. It acts as a chiral proton source to activate the glyoxal, facilitating the formation of an iminium ion intermediate. This intermediate can exist in equilibrium between a five-membered oxazolidine (a kinetic reservoir) and a six-membered hemiacetal.[8][12] The chiral counterion of the CPA then tightly controls the stereochemical environment, guiding a subsequent 1,2-aryl or 1,2-alkyl shift to form the thermodynamically stable C3-substituted morpholinone with high enantioselectivity.[8][12] This control over the key rearrangement step is crucial for the high levels of asymmetric induction observed.[8]

CPA_Catalyzed_Rearrangement Start Aryl/Alkylglyoxal + 2-(Arylamino)ethanol Iminium Iminium Ion Intermediate (Chiral Ion Pair) Start->Iminium + CPA-H CPA_H Chiral Phosphoric Acid (CPA-H) Oxazolidine Oxazolidine (Kinetic Reservoir) Iminium->Oxazolidine Reversible Cyclization Hemiacetal Cyclic Hemiacetal (Key Intermediate) Iminium->Hemiacetal Intramolecular Hemiacetalization CPA_Anion CPA Anion Iminium->CPA_Anion Oxazolidine->Iminium Rearrangement Stereocontrolled 1,2-Aryl/Alkyl Shift Hemiacetal->Rearrangement Asymmetric Induction by CPA Anion Product Enantioenriched C3-Substituted Morpholinone Rearrangement->Product Product->CPA_H - H₂O OnePot_Workflow Start Aldehyde + (Phenylsulfonyl)acetonitrile Step1 Step 1: Knoevenagel Condensation (in situ) Start->Step1 Catalyst Quinine-Derived Urea Catalyst Catalyst->Step1 Step2 Step 2: Asymmetric Epoxidation (+ CHP) Catalyst->Step2 Alkene Electron-Poor Alkene Step1->Alkene Alkene->Step2 Epoxide Chiral Epoxide Intermediate Step2->Epoxide Step3 Step 3: Domino Ring-Opening Cyclization (+ Amino Alcohol) Epoxide->Step3 Product Enantioenriched 3-Aryl Morpholin-2-one Step3->Product PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase Electrophile Electrophile (E) Product Chiral Product (E-Nu*) IonPair Chiral Ion Pair [Q*Nu⁻] IonPair->Electrophile Asymmetric Reaction Catalyst_Org Catalyst [Q*X⁻] IonPair->Catalyst_Org Regenerates Catalyst Nucleophile Prochiral Nucleophile (M⁺Nu⁻) Catalyst_Org->Nucleophile Phase Transfer Nucleophile->IonPair Ion Exchange Byproduct Byproduct (M⁺X⁻)

Sources

Method

Application Note: Strategic Derivatization of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one for High-Throughput Biological Screening

Abstract The morpholin-3-one scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This application note provides a detailed guide for the chemical derivatizati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholin-3-one scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This application note provides a detailed guide for the chemical derivatization of a novel diol-containing morpholinone, 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, to generate a diverse chemical library for biological screening. We present robust protocols for esterification, etherification, and carbamoylation of the primary hydroxyl groups, focusing on reaction scalability, purification, and analytical characterization. The strategic rationale behind substituent selection is discussed in the context of exploring structure-activity relationships (SAR) for drug discovery.

Introduction: The Rationale for Derivatization

The 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one core presents a unique three-dimensional scaffold. The two primary hydroxyl groups serve as versatile handles for chemical modification, allowing for the systematic introduction of a wide array of functional groups. This process of derivatization is a cornerstone of medicinal chemistry, aimed at transforming a lead scaffold into a library of related compounds. The goal is to modulate key properties such as:

  • Pharmacodynamics: Modifying interactions with a biological target to enhance potency and selectivity.

  • Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.

  • Physicochemical Properties: Adjusting solubility, lipophilicity (LogP), and metabolic stability.

This guide provides the foundational chemistry required to explore the biological potential of this novel scaffold.

Starting Material: Synthesis and Characterization

As 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is not commercially available, a plausible synthetic route is proposed, starting from N-methyl diethanolamine. This multi-step synthesis requires careful purification and characterization at each stage to ensure the quality of the final diol scaffold.

Proposed Synthesis Workflow

G cluster_0 Synthesis of Starting Material N-Methyl Diethanolamine N-Methyl Diethanolamine Protection Protection N-Methyl Diethanolamine->Protection TBDMSCl Oxidation Oxidation Protection->Oxidation Dess-Martin Amide Formation Amide Formation Oxidation->Amide Formation 1. NaClO2 2. Esterification Deprotection & Cyclization Deprotection & Cyclization Amide Formation->Deprotection & Cyclization TBAF Final Product Final Product Deprotection & Cyclization->Final Product

Figure 1: Proposed synthetic workflow for the starting material.

Quality Control of Starting Material

Before proceeding with derivatization, the identity, purity, and stability of the 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one must be rigorously confirmed.

ParameterMethodSpecificationRationale
Identity ¹H NMR, ¹³C NMR, HRMSConsistent with proposed structureConfirms the correct molecule has been synthesized.
Purity HPLC-UV/ELSD, qNMR≥ 98%Ensures that side reactions from impurities are minimized.
Residual Solvents ¹H NMR / GC-MS≤ 0.5%Prevents interference with subsequent reactions.
Water Content Karl Fischer Titration≤ 0.1%Water can consume reagents and lead to undesired byproducts.

Derivatization Strategies and Protocols

The two primary hydroxyl groups are the principal sites for modification. We present three reliable and scalable derivatization strategies: esterification, etherification, and carbamoylation. The choice of strategy depends on the desired physicochemical properties of the final compounds.

General Derivatization Workflow

G cluster_main Library Generation Workflow Start QC-Verified Diol (Starting Material) Deriv Parallel Derivatization (Esterification, Etherification, etc.) Start->Deriv Workup Aqueous Workup / Liquid-Liquid Extraction Deriv->Workup Purify Parallel Flash Chromatography Workup->Purify Analyze QC Analysis (LCMS, NMR) Purify->Analyze Plate Compound Plating (Screening-Ready Format) Analyze->Plate End Biological Screening Plate->End

Figure 2: High-level workflow for library synthesis.

Protocol 1: Di-esterification via Acyl Chlorides

This method is highly efficient for introducing a wide range of acyl groups. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to scavenge the HCl byproduct without competing with the hydroxyl groups.

Rationale: Acyl chlorides are highly reactive electrophiles, leading to rapid and often complete conversion at low temperatures. This method is suitable for creating libraries of amides, esters, and sulfonamides.[1]

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. This mitigates the exothermicity of the reaction.

  • Base Addition: Add triethylamine (TEA) (2.5 eq.).

  • Reagent Addition: Add the desired acyl chloride (2.2 eq.) dropwise to the stirred solution. The slight excess ensures complete reaction of both hydroxyl groups.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LCMS.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: Di-etherification via Williamson Synthesis

This classic method forms robust ether linkages. It requires a strong base to deprotonate the hydroxyl groups, forming alkoxides that then react with an alkyl halide.

Rationale: The Williamson ether synthesis is a reliable method for forming C-O bonds. Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.[2]

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 2.5 eq.).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF or DMF. Cool the suspension to 0 °C.

  • Diol Addition: Add a solution of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (1.0 eq.) in the same anhydrous solvent dropwise. Effervescence (H₂ gas evolution) will be observed.

  • Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the di-alkoxide.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (2.2 eq.) dropwise. For less reactive halides, the addition of a catalyst like tetrabutylammonium iodide (TBAI) (0.1 eq.) can be beneficial.

  • Reaction: Heat the reaction mixture (e.g., to 60 °C) and stir overnight. Monitor by TLC or LCMS.

  • Quenching: Cool the reaction to 0 °C and quench very carefully by the dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Protocol 3: Di-carbamoylation via Isocyanates

This protocol introduces the carbamate functional group, a common motif in pharmaceuticals. The reaction is typically high-yielding and proceeds without the need for a catalyst.

Rationale: Isocyanates are highly electrophilic and react readily with nucleophiles like alcohols to form stable carbamate linkages. This reaction is often clean and proceeds under mild conditions.

Step-by-Step Protocol:

  • Preparation: In a vial, dissolve 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (1.0 eq.) in anhydrous THF or acetonitrile.

  • Reagent Addition: Add the desired isocyanate (2.1 eq.) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Monitor by LCMS.

  • Workup: If the product precipitates upon formation, it can be isolated by filtration. Otherwise, concentrate the reaction mixture in vacuo.

  • Purification: The crude product is often of high purity. If necessary, purify by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by flash column chromatography.

Purification and Characterization of Derivatives

Systematic purification and analysis are critical for ensuring the integrity of the compound library.

Purification Strategy
TechniqueApplicationEluent System (Typical)
Flash Chromatography Primary purification method for all derivatives.Silica gel; Hexane/Ethyl Acetate or DCM/Methanol gradients.
Preparative HPLC For purification of more polar compounds or final polishing.C18 column; Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid.
Trituration For crystalline solids of high crude purity.Diethyl ether, Pentane, or Hexanes.
Characterization

All final compounds intended for biological screening must meet stringent quality control criteria.

G QC QC

Figure 3: Quality control criteria for final compounds.

Considerations for Biological Screening

The derivatized library should be prepared in a format compatible with high-throughput screening (HTS).

  • Solubility: Determine the solubility of each compound in DMSO. The standard concentration for stock solutions is 10 mM.

  • Plating: Prepare master plates in 96- or 384-well formats. From these, daughter plates are created for individual assays.

  • Assay Selection: The morpholinone scaffold is versatile. Potential screening targets could include GPCRs, ion channels, kinases, or proteases, depending on the nature of the appended R-groups. Initial screening in cellular viability assays (e.g., MTT, CellTiter-Glo) is recommended to flag cytotoxic compounds early.

Conclusion

This application note provides a comprehensive framework for the derivatization of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. The protocols for esterification, etherification, and carbamoylation are robust and amenable to parallel synthesis, enabling the rapid generation of a diverse chemical library. Rigorous purification and characterization are emphasized to ensure the quality of compounds entering biological screening cascades, thereby maximizing the potential for discovering novel bioactive agents.

References

  • Amide Synthesis from Esters: Detailed mechanisms and examples of amide formation from esters and amines. Master Organic Chemistry. [Link][3]

  • Catalytic Amide Synthesis: A report on a novel catalytic method for synthesizing amides from esters and amines. Journal of the American Chemical Society, 2011. [Link][4]

  • General Amide Synthesis: Overview of methods for amide formation in organic chemistry. Chemistry LibreTexts. [Link][5]

  • Amide Properties and Synthesis: General information on the structure, properties, and synthesis of amides. Wikipedia. [Link][6]

  • Converting Amines to Amides: A guide on the reaction of amines with acyl chlorides and other carboxylic acid derivatives. Chemistry Steps. [Link][1]

  • Alkylation of Ethanolamines: A study on the N- and O-alkylation of di- and triethanolamine. Synthetic Communications, 2009. [Link][2]

  • N-Alkylation of Amino Alcohols: Continuous N-alkylation reactions using heterogeneous catalysis. National Institutes of Health. [Link][7]

  • Synthesis of N-Alkyl Diethanolamines: A patented process for the selective N-alkylation of diethanolamine. Google Patents. [8]

  • Morpholine Synthesis and Biological Activity: A review of synthesis methods and biological applications of morpholines. ResearchGate. [Link][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Maximizing the Yield of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Prepared by the Senior Application Scientist Team Introduction Welcome to the technical support guide for the synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. This molecule, a substituted morpholinone, repres...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for the synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. This molecule, a substituted morpholinone, represents a class of heterocyclic compounds with significant potential as building blocks in medicinal chemistry and drug development.[1] The presence of multiple functional groups—a tertiary amine, a lactam, and two primary alcohols—makes it a versatile scaffold but also introduces specific challenges in its synthesis, including controlling reactivity and preventing side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive framework for optimizing reaction conditions to maximize yield and purity. We will explore a plausible and chemically sound synthetic pathway, delve into common experimental issues through a troubleshooting Q&A, and provide detailed protocols grounded in established chemical principles.

Section 1: Plausible Synthetic Pathway & Key Parameters

While a specific, dedicated synthesis for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is not widely published, a robust pathway can be proposed based on fundamental organic reactions. The most logical approach involves a two-step process starting from N-methylglycine (sarcosine).

  • Step 1: Base-Catalyzed Double Hydroxymethylation: Reaction of N-methylglycine with two equivalents of formaldehyde to form the key intermediate, N-methyl-2,2-bis(hydroxymethyl)glycine.

  • Step 2: Cyclization/Lactamization: Reaction of the intermediate with a C2-synthon like 2-chloroethanol, followed by an intramolecular cyclization to form the desired morpholin-3-one ring.

This pathway is illustrated below.

G cluster_0 Step 1: Double Hydroxymethylation cluster_1 Step 2: Cyclization A N-Methylglycine (Sarcosine) B N-Methyl-2,2-bis(hydroxymethyl)glycine (Intermediate) A->B  + 2 eq. Formaldehyde  Base (e.g., K2CO3)  Aqueous solvent, Heat C 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (Final Product) B->C  + 2-Chloroethanol  Base, Heat  (Intramolecular Lactamization) G cluster_step1 Step 1 Troubleshooting cluster_step2 Step 2 Troubleshooting Start Low Yield Observed Check_SM Verify Purity & Stoichiometry of Starting Materials Start->Check_SM Check_Step1 Analyze Step 1 Conditions (Hydroxymethylation) Check_SM->Check_Step1 S1_Temp Increase Temp to 50-70°C? Check_Step1->S1_Temp S1_Base Check pH (8-10)? Use K2CO3? Check_Step1->S1_Base S1_Formaldehyde Use Fresh Formalin or Sufficient Heat for Paraformaldehyde? Check_Step1->S1_Formaldehyde Check_Step2 Analyze Step 2 Conditions (Cyclization) S2_Temp Increase Temp to Reflux? Check_Step2->S2_Temp S2_Solvent Solvent Appropriate? (e.g., DMF, DMSO) Check_Step2->S2_Solvent S2_Reagent Consider More Reactive Electrophile (e.g., 2-bromoethanol)? Check_Step2->S2_Reagent Check_Workup Review Isolation & Purification Protocol Result Yield Improved Check_Workup->Result S1_Temp->Check_Step2 S1_Base->Check_Step2 S1_Formaldehyde->Check_Step2 S2_Temp->Check_Workup S2_Solvent->Check_Workup S2_Reagent->Check_Workup

Sources

Optimization

Identifying and minimizing byproducts in 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one synthesis

Technical Support Center: Synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one Welcome to the technical support guide for the synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. This resource is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Welcome to the technical support guide for the synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Overview of the Synthesis

The synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is typically achieved through a base-catalyzed double hydroxymethylation of a lactam precursor, 4-methylmorpholin-3-one, using formaldehyde as the hydroxymethylating agent. The reaction involves the sequential addition of two formaldehyde molecules to the α-carbon of the carbonyl group.

The core transformation can be represented as:

  • Starting Material: 4-Methylmorpholin-3-one

  • Reagent: Formaldehyde (often used as an aqueous solution, formalin, or as paraformaldehyde)

  • Catalyst: A suitable base (e.g., potassium carbonate, triethylamine)

  • Product: 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Controlling the reaction conditions is paramount to favor the formation of the desired bis-hydroxymethylated product and suppress the formation of various byproducts.

Troubleshooting Guide & FAQ

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in this reaction, and why does it form?

A1: The most prevalent byproduct is the mono-hydroxymethylated intermediate, 2-(hydroxymethyl)-4-methylmorpholin-3-one. Its formation is a direct consequence of the stepwise nature of the hydroxymethylation reaction. If the reaction is incomplete due to insufficient reaction time, suboptimal temperature, or an inadequate amount of formaldehyde, a significant portion of the starting material will only react once, yielding the mono-adduct. To favor the desired di-adduct, ensure you are using a molar excess of formaldehyde and allowing the reaction to proceed to completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: I observe a significant amount of a viscous, polymeric substance in my reaction flask. What is it and how can I prevent it?

A2: The polymeric substance is likely paraformaldehyde or other polymers resulting from the self-polymerization of formaldehyde, especially under basic conditions. Formaldehyde is highly reactive and can polymerize if not controlled.[1] To mitigate this, consider the following:

  • Slow Addition: Add the formaldehyde solution dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of free formaldehyde.

  • Temperature Control: Avoid excessive temperatures, which can accelerate polymerization.

  • Use of Paraformaldehyde: In some cases, using solid paraformaldehyde, which depolymerizes in situ, can provide a slow, controlled release of formaldehyde, preventing high concentrations.[1]

Q3: My final product is difficult to crystallize and appears as an oil. What could be the cause?

A3: This is often due to the presence of impurities that act as crystallization inhibitors. The primary culprits are residual mono-hydroxymethylated byproduct, unreacted starting material, and formaldehyde-related species. Water content can also be a factor. Rigorous purification is essential. Techniques such as column chromatography or recrystallization from a suitable solvent system (e.g., isopropanol/water, ethyl acetate/heptane) are recommended to remove these impurities. A patent on the purification of a similar bis-hydroxymethylated compound suggests recrystallization from aqueous alcohol solutions can be effective.[2]

Q4: Can other side reactions occur at the morpholine ring itself?

A4: While the primary reaction occurs at the α-carbon, the nitrogen atom in the morpholine ring is a nucleophile.[3] In acidic conditions or with certain electrophiles, side reactions at the nitrogen are possible. However, under the typical basic conditions for hydroxymethylation, the enolate formation at the α-carbon is the kinetically and thermodynamically favored pathway. The N-methyl group also sterically hinders reactions at the nitrogen. Reactions involving formaldehyde and morpholine derivatives can sometimes lead to the formation of N-(methylene)morpholinium cations as reactive intermediates, though this is more relevant in different contexts, such as with N-methylmorpholine-N-oxide (NMMO).[4]

Byproduct Identification and Minimization

A systematic approach to identifying and minimizing byproducts is crucial for process optimization.

Table 1: Common Byproducts and Identification Methods
Byproduct NameStructureCommon Identification Method(s)Notes
2-(hydroxymethyl)-4-methylmorpholin-3-one (Structure of mono-adduct)HPLC (earlier retention time than product), ¹H NMR (presence of a single proton at C2), MS (lower m/z)The primary intermediate. Its presence indicates an incomplete reaction.
Unreacted 4-methylmorpholin-3-one (Structure of starting material)TLC/HPLC (distinct spot/peak), ¹H NMR (presence of two protons at C2)Indicates insufficient reagents or reaction time.
Formaldehyde Polymers (CH₂O)nInsoluble in many organic solvents, broad signals in ¹H NMRAppears as a white precipitate or viscous oil. Prevented by controlled addition and temperature.
Formal-hemiketal Adducts (Structure showing reaction of a hydroxyl group with formaldehyde)Can be complex to identify. May appear as related impurities in LC-MS.Formed by the reaction of the product's hydroxyl groups with excess formaldehyde.
Strategies for Minimization
  • Stoichiometry Control: Use a slight excess of formaldehyde (e.g., 2.2-2.5 equivalents) to drive the reaction towards the bis-hydroxymethylated product. However, a large excess should be avoided to minimize polymerization and side reactions.

  • Temperature Management: Maintain a consistent and moderate reaction temperature (e.g., 40-60 °C). Excursions to higher temperatures can promote byproduct formation.

  • Catalyst Selection: The choice and amount of base are critical. A weaker base or a catalytic amount of a strong base can provide better control over the reaction rate.

  • Reaction Monitoring: Actively monitor the reaction's progress using TLC or HPLC. The disappearance of the starting material and the mono-hydroxymethylated intermediate signals the reaction's completion.

  • Purification Protocol: A robust purification strategy is essential. Flash column chromatography is often effective for separating the desired product from closely related byproducts. Recrystallization is a powerful technique for achieving high purity if a suitable solvent system can be identified.[2]

Key Experimental Protocols

Protocol 1: General Synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 4-methylmorpholin-3-one (1.0 eq) and a base catalyst (e.g., K₂CO₃, 0.1-0.2 eq) in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Reagent Addition: Gently heat the mixture to 40-50 °C. Add an aqueous solution of formaldehyde (37%, 2.2-2.5 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 60 °C.

  • Reaction: Stir the mixture at the set temperature for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Extraction & Isolation: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example: 0-15 min, 5-95% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Expected Elution Order: 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (most polar, earliest eluting), followed by 2-(hydroxymethyl)-4-methylmorpholin-3-one, and finally 4-methylmorpholin-3-one (least polar, latest eluting).

Visual Workflow and Logic Diagrams

Diagram 1: Synthesis and Purification Workflow

This diagram outlines the logical flow from starting materials to the final, purified product.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Start 4-Methylmorpholin-3-one + Formaldehyde + Base Reaction Controlled Heating (40-60°C) & Stirring Start->Reaction 1. Reagent Addition Monitoring In-Process Control (TLC / HPLC) Reaction->Monitoring 2. Monitor Conversion Quench Neutralization (Quench Catalyst) Monitoring->Quench 3. Reaction Complete Extract Solvent Extraction Quench->Extract 4. Phase Separation Dry Drying & Concentration Extract->Dry Crude Crude Product Dry->Crude Purify Column Chromatography or Recrystallization Crude->Purify 5. Purification Final Pure Product (>97%) Purify->Final QC Final QC Analysis (NMR, HPLC, MS) Final->QC

Caption: Workflow for the synthesis and purification of the target compound.

Diagram 2: Byproduct Formation Pathways

This diagram illustrates the main reaction pathway versus the formation of the key byproduct.

ByproductPathway SM 4-Methylmorpholin-3-one Mono Mono-hydroxymethyl Intermediate SM->Mono + 1 eq CH₂O (Fast) Di Desired Product (Bis-hydroxymethyl) Mono->Di + 1 eq CH₂O (Slower) note Incomplete reaction or insufficient CH₂O leads to accumulation of the mono-adduct byproduct. Mono->note

Caption: Reaction pathway showing the formation of the mono-adduct byproduct.

References

  • Hainan Sincere Industries. N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection.
  • Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.
  • American Elements. 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.
  • Wikipedia. N-Methylmorpholine. Available from: [Link]

  • Potthast, A., et al. Confirmation of the Presence of Formaldehyde and N-(Methylene)morpholinium Cations as Reactive Species in the Cellulose/NMMO/Water System by Trapping Reactions. ResearchGate. Available from: [Link]

  • Google Patents. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.

Sources

Troubleshooting

Technical Support Center: Stability and Degradation Studies of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. This guide is designed to...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. This guide is designed to provide you with in-depth, practical, and scientifically grounded advice for navigating the complexities of its stability and degradation studies. While specific literature on this exact molecule is limited, this resource leverages established principles of chemical stability, authoritative regulatory guidelines, and expert insights into the behavior of related functional groups to empower your research.

The purpose of stability testing is to see how a drug's quality changes over time due to environmental factors like temperature, humidity, and light.[1] This helps establish a re-test period or shelf life and recommended storage conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one based on its structure?

A1: Based on its functional groups, the primary degradation pathways are likely to be hydrolysis and oxidation.

  • Hydrolysis: The morpholin-3-one ring contains an amide (lactam) bond, which is susceptible to cleavage under both acidic and basic conditions. This would lead to the opening of the ring structure.

  • Oxidation: The molecule has two points of oxidative vulnerability: the two primary alcohol (hydroxymethyl) groups and the tertiary amine within the morpholine ring. Oxidation of the hydroxymethyl groups could yield aldehydes or carboxylic acids. The tertiary amine can be oxidized to form an N-oxide, a common degradation pathway for such compounds.[2][3]

Q2: I am observing rapid degradation of the compound in my formulation. What should I investigate first?

A2: Start by examining the pH of your formulation and the potential presence of oxidative agents. Excipients are a common source of peroxides, which can accelerate the degradation of susceptible drug substances.[2] A forced degradation study, where the compound is intentionally exposed to harsh conditions, is essential for identifying its vulnerabilities.[4][5][6]

Q3: What are the standard conditions for a forced degradation study according to regulatory guidelines?

A3: Forced degradation, or stress testing, is a key part of drug development mandated by guidelines like ICH Q1A.[1][5][6][7][8][9] The goal is to generate a target degradation of 5-20% to ensure the analytical methods can detect and quantify impurities. Standard conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Amide bonds are often more susceptible to base-catalyzed hydrolysis.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat, typically at a temperature higher than that used for accelerated stability testing (e.g., 70-80°C).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B.[1][10]

Q4: How do I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is an analytical procedure that can accurately measure the active ingredient without interference from degradation products or impurities.[11][12][13] For a polar molecule like 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, a reversed-phase HPLC method is a good starting point. The key is to demonstrate specificity by separating the parent peak from all degradation peaks generated during forced degradation studies.[13][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Guide 1: Poor Peak Shape in HPLC Analysis (Peak Tailing)

Issue: You are observing significant peak tailing for the main compound, which contains a tertiary amine.

Cause: Peak tailing for amine-containing compounds is often caused by secondary interactions between the protonated (positively charged) amine and ionized residual silanol groups (negatively charged) on the surface of silica-based HPLC columns.[15][16][17]

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH (e.g., pH < 3): At low pH, the residual silanol groups are protonated and thus neutral, minimizing the unwanted ionic interaction with the analyte.[15][17][18] This is often the most effective solution.

    • High pH (e.g., pH > 8): At high pH, the amine analyte itself is deprotonated and neutral, which also prevents the secondary interaction.[18][19] However, this requires a pH-stable column (e.g., a hybrid-silica column) to avoid degradation of the stationary phase.

  • Use of a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.[15]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol sites and improve peak symmetry.

Guide 2: No Degradation Observed Under Stress Conditions

Issue: You have subjected the compound to standard forced degradation conditions, but the HPLC analysis shows minimal to no degradation.

Cause: The compound may be intrinsically stable under the initial conditions applied. Regulatory guidance suggests that a lack of degradation is not a sufficient endpoint; the conditions must be shown to be sufficiently stressful.[4]

Solutions:

  • Increase Stressor Severity:

    • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M or even 5 M), increase the temperature (e.g., from 60°C to 80°C), or extend the exposure time.

    • Oxidation: Increase the concentration of hydrogen peroxide or the exposure time.

  • Confirm Analytical Method Suitability: Ensure your analytical method is capable of detecting changes. Check that the peak purity of the main peak is high in the unstressed sample and that the mass balance (sum of the parent compound and all degradation products) is close to 100% in the stressed samples.

Experimental Protocols & Data Presentation

Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the intrinsic stability of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Control: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Before analysis, neutralize with 1 M HCl.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal: Store the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent before analysis.

  • Photolytic: Expose the solid compound to light conditions as specified in ICH Q1B.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method.[11]

  • Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal detection wavelength.

Data Summary Table
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradants
Acid Hydrolysis1 M HCl24 hrs60°C15%2
Base Hydrolysis1 M NaOH24 hrsRoom Temp25%1
Oxidation6% H₂O₂24 hrsRoom Temp10%3
ThermalDry Heat48 hrs80°C<5%1
PhotolyticICH Q1BN/AN/A<2%0

Visualizations

Chemical Structure and Potential Degradation Sites

Caption: Key functional groups susceptible to degradation.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (HCl, Heat) start->acid base Basic (NaOH, RT) start->base oxidative Oxidative (H2O2, RT) start->oxidative thermal Thermal (Dry Heat) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Neutralize & Dilute Samples acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC-PDA analysis->hplc report Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->report

Caption: Systematic workflow for conducting a forced degradation study.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Q1A(R2) Guideline. ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions. Available from: [Link]

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. Available from: [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. PubMed. Available from: [Link]

  • Kinetics and Products of the Photocatalytic Degradation of Morpholine (Tetrahydro-2 HD1 ,4=oxazine) in TiO, Aqueous Suspensions. RSC Publishing. Available from: [Link]

  • HPLC - Troubleshooting Tailing. YouTube. Available from: [Link]

  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. PubMed. Available from: [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. Available from: [Link]

  • Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available from: [Link]

  • Oxidative degradation of amines using a closed batch system. ResearchGate. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available from: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. Available from: [Link]

  • The microbial degradation of morpholine. ResearchGate. Available from: [Link]

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HJIC. Available from: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Available from: [Link]

  • Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. ResearchGate. Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences. Available from: [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one in In Vitro Assays

Welcome to the technical support center for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical so...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in in vitro assay systems.

Introduction: Understanding the Challenge

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a morpholine derivative, a class of compounds frequently utilized in medicinal chemistry for their favorable physicochemical and biological properties.[1][2] However, like many promising new chemical entities, achieving a sufficient aqueous solubility for in vitro assays can be a significant hurdle, with over 70% of new compounds in development pipelines facing this issue.[3] Poor solubility can lead to inaccurate and irreproducible experimental results, ultimately hindering the progress of your research.[4][5]

This guide provides a systematic approach to enhancing the solubility of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, ensuring the integrity and reliability of your in vitro data.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

When encountering solubility issues with 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, a systematic approach is crucial. The following workflow will guide you through the process of identifying an effective solubilization strategy.

Solubilization_Workflow cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Organic Solvent & Co-Solvent Strategy cluster_2 Phase 3: Advanced Solubilization Techniques cluster_3 Phase 4: Final Protocol A Start: Weigh Compound B Small-Scale Solubility Test (Aqueous Buffers, e.g., PBS) A->B C Is the compound soluble at the desired concentration? B->C D Test with Organic Solvents (e.g., DMSO, Ethanol) C->D No L Proceed with In Vitro Assay C->L Yes E Prepare High-Concentration Stock Solution D->E F Dilute into Aqueous Assay Buffer E->F G Precipitation Observed? F->G H pH Adjustment G->H Yes K Validate Final Protocol (Check for solvent effects on assay) G->K No I Use of Surfactants/Detergents H->I If pH adjustment is ineffective or not suitable J Consider Formulation Strategies (e.g., Cyclodextrins) I->J If surfactants interfere with the assay J->K K->L

Caption: A decision-making workflow for solubilizing 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.

Detailed Protocols

1. Initial Aqueous Solubility Assessment

  • Rationale: The first step is to determine the baseline solubility in your primary assay buffer. This will inform whether more aggressive solubilization methods are necessary.

  • Protocol:

    • Weigh a small, precise amount of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (e.g., 1 mg).

    • Add a small volume of your aqueous assay buffer (e.g., 100 µL of PBS) to achieve a high test concentration.

    • Vortex the mixture for 1-2 minutes.[6]

    • If not fully dissolved, sonicate in a water bath for up to 5 minutes.[5][6]

    • Gentle warming to 37°C can also be attempted, but be mindful of potential compound degradation.[5][6][7]

    • Visually inspect for any undissolved particles. If the solution is clear, proceed to your experiment. If not, proceed to the next step.

2. Organic Solvent and Co-Solvent Strategy

  • Rationale: Many organic compounds with poor aqueous solubility can be dissolved in a water-miscible organic solvent to create a high-concentration stock solution.[5][8] This stock is then diluted into the aqueous assay medium to the final working concentration.

  • Recommended Solvents:

SolventPolarity IndexCommon Use in Biological AssaysKey Considerations
Dimethyl Sulfoxide (DMSO)7.2Universal solvent for high-concentration stocks.Generally well-tolerated by most cell lines at ≤ 0.5%.[8][9][10] Can have biological effects.
Ethanol (EtOH)5.2For compounds soluble in alcohols.Can be toxic to cells at higher concentrations.[9] Evaporation can be an issue.
N,N-Dimethylformamide (DMF)6.4A stronger solvent for highly insoluble compounds.Higher toxicity than DMSO; use with caution.[8]
  • Protocol:

    • Based on small-scale tests, select the most effective organic solvent. DMSO is a common starting point.[5][11]

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Ensure complete dissolution using vortexing and sonication as needed.[5]

    • Perform serial dilutions of your compound in 100% of the organic solvent to create a range of stock concentrations.[5]

    • To prepare your working solution, dilute the stock solution into your aqueous assay buffer. Crucially, the final concentration of the organic solvent in the assay should be kept to a minimum, typically below 0.5% for DMSO, to avoid solvent-induced artifacts. [9][10][12]

    • Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the organic solvent used to dissolve the compound.[5]

3. Advanced Solubilization Techniques

If precipitation occurs upon dilution of the organic stock into the aqueous buffer, more advanced techniques may be required.

  • pH Adjustment:

    • Rationale: The solubility of ionizable compounds can be significantly influenced by pH. Morpholine derivatives contain a basic nitrogen atom, suggesting that their solubility may be pH-dependent. Lowering the pH could protonate the nitrogen, potentially increasing aqueous solubility.

    • Protocol:

      • Determine the pKa of the morpholine nitrogen in your compound, if available. The pKa of the morpholine ring is generally around the pH of blood.[13]

      • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

      • Attempt to dissolve 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one directly in these buffers.

      • Alternatively, prepare a concentrated stock in a slightly acidic solution and then neutralize it to the final assay pH.

    • Caution: Ensure that the altered pH does not negatively impact your assay system (e.g., enzyme activity, cell viability).

  • Use of Surfactants/Detergents:

    • Rationale: For highly lipophilic compounds, non-ionic surfactants can aid in solubilization by forming micelles.[14]

    • Examples: Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can be effective for enzyme assays.[15]

    • Caution: Surfactants can be detrimental to cell-based assays, as they can disrupt cell membranes.[15] Their use should be carefully validated.

  • Formulation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

    • Protocol:

      • Prepare solutions of a cyclodextrin derivative (e.g., β-cyclodextrin) in your assay buffer.

      • Add 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one to the cyclodextrin solution and mix thoroughly.

    • Note: The use of cyclodextrins may not interfere with cell viability at appropriate concentrations.[9][10]

Frequently Asked Questions (FAQs)

Q1: My compound precipitates out of the assay medium after I add it from a DMSO stock. What should I do?

A1: This is a common issue known as "carry-over" precipitation. Here are some troubleshooting steps:

  • Lower the stock concentration: A more dilute stock solution will result in a lower initial concentration of the compound when added to the aqueous medium, which can sometimes prevent precipitation.

  • Increase the final volume of the assay: A larger final volume will lead to a greater dilution of the DMSO stock.

  • Try a different co-solvent: Some compounds may be more soluble in other co-solvents like ethanol or DMF.

  • Explore advanced techniques: If the above steps fail, consider pH adjustment or the use of solubilizing excipients like cyclodextrins.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: It is generally recommended to keep the final concentration of DMSO at or below 0.5% (v/v).[8][9][10] However, the tolerance can vary between different cell lines. It is always best to perform a vehicle control experiment to determine the effect of the solvent on your specific cells at the intended concentration.

Q3: Can I heat my compound to get it into solution?

A3: Gentle warming (e.g., to 37°C) can be an effective way to aid dissolution.[5][7] However, excessive heat can lead to compound degradation. It is advisable to test the stability of your compound at elevated temperatures before implementing this as a standard procedure.

Q4: How does the morpholine ring in my compound affect its solubility?

A4: The morpholine ring contains both an ether oxygen and a secondary or tertiary amine. The nitrogen atom can act as a weak base, and its protonation at lower pH can increase aqueous solubility.[13] The overall solubility will also depend on the other functional groups present in the molecule.

Q5: Should I filter my final working solution?

A5: If you suspect that your compound has not fully dissolved, it is generally not recommended to filter the solution, as this will remove the undissolved compound and lead to an inaccurate final concentration. The goal should be to achieve complete dissolution. If you are filtering to sterilize the solution, use a low protein-binding filter (e.g., PVDF) to minimize loss of the compound.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.
  • AMERICAN ELEMENTS. (n.d.). 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Unknown Source. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations.
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

Sources

Troubleshooting

Technical Support Center: Characterization of Complex Morpholinone Structures

Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex morpholinone structures. This guide is designed to provide expert insights and practical soluti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex morpholinone structures. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the analytical characterization of these versatile heterocyclic compounds. Morpholinones are crucial scaffolds in medicinal chemistry, but their structural complexity, potential for multiple stereocenters, and varied substitution patterns demand a sophisticated, multi-technique approach for unambiguous characterization.[1][2]

This center moves beyond simple protocols, focusing on the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Troubleshooting Unambiguous Structural Elucidation

The foundational task of confirming the chemical structure, connectivity, and molecular weight of a novel morpholinone derivative relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, complex substitution patterns can lead to ambiguous data.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum for a substituted morpholinone is crowded and overlapping in the aliphatic region. What's the first step to simplify interpretation?

A: Signal overlap is a common challenge. The first and most powerful step is to run a suite of 2D NMR experiments. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment will spread the proton signals out over the carbon dimension, resolving individual proton environments by linking them to their attached carbons. Following this, a ¹H-¹H COSY (Correlation Spectroscopy) will establish proton-proton coupling networks, helping you trace out the spin systems within the morpholinone ring and its substituents.[3]

Q2: How can I definitively distinguish between isomers using Mass Spectrometry?

A: While standard MS provides the molecular weight, it often cannot distinguish between isomers. Tandem Mass Spectrometry (MS/MS) is essential.[4] By selecting the molecular ion (M+) and subjecting it to collision-induced dissociation (CID), you can generate a unique fragmentation pattern that acts as a "fingerprint" for that specific isomer.[4][5] Different substitution patterns on the morpholinone ring will lead to distinct, predictable fragmentation pathways, allowing for confident isomer differentiation.[6][7][8]

Q3: What are the characteristic mass fragmentation patterns for a simple morpholinone core?

A: The morpholinone ring is prone to specific cleavages. Common fragmentation events include the loss of small neutral molecules like CO or C₂H₄O, and cleavage adjacent to the nitrogen or the carbonyl group. The exact fragments and their relative abundances will be highly dependent on the nature and position of any substituents, but understanding the basic fragmentation of the core heterocycle is a crucial starting point for interpreting spectra of more complex analogues.[6][8]

Troubleshooting Guide: Structural Elucidation

Problem: An HMBC experiment shows unexpected long-range correlations, confusing the assignment of a complex substituent to the morpholinone nitrogen.

  • Scientific Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects 2- and 3-bond correlations between protons and carbons. However, weak 4-bond correlations can sometimes appear, especially through conjugated systems or in rigid molecules, leading to misinterpretation. The intensity of an HMBC cross-peak is not a reliable indicator of the number of bonds.

  • Step-by-Step Solution:

    • Cross-Reference with NOESY: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment.[3][9] These experiments detect correlations between protons that are close in space, regardless of bond connectivity. A strong NOE between a proton on the substituent and a proton on the morpholinone ring (e.g., at the C3 or C5 position) provides unambiguous evidence of their spatial proximity and, therefore, the correct attachment point.

    • Re-evaluate HMBC Data: Lower the contour level of your HMBC spectrum to see if even weaker, but expected, 3-bond correlations become visible. Conversely, raise the contour level to see if the confusing "long-range" correlation disappears, suggesting it is a weaker, less significant interaction.

    • Consider Chemical Derivatization: If ambiguity persists, a simple chemical modification can provide clarity. For example, if the substituent is an ester, hydrolysis and subsequent analysis of the resulting N-H morpholinone by NMR and MS will confirm the core structure.

Section 2: Navigating Stereochemical Complexity

With one or more chiral centers, determining both the relative and absolute stereochemistry of morpholinone derivatives is paramount, as different stereoisomers can have vastly different biological activities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for determining the absolute configuration of a new chiral morpholinone?

A: The unequivocal "gold standard" for determining absolute configuration is single-crystal X-ray crystallography .[10][11][12] This technique provides a precise 3D map of the atoms in the crystal lattice, directly revealing the spatial arrangement and confirming the R/S assignment at each chiral center.[13]

Q2: My compound won't crystallize. What are my options for determining the absolute configuration?

A: When crystallography is not feasible, you can use a combination of techniques. One powerful method is to derivatize your morpholinone with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid.[14] This creates a pair of diastereomers that can be distinguished by NMR, and the differences in chemical shifts can be used to deduce the absolute configuration of your original molecule. Alternatively, chiral HPLC can be used to separate the enantiomers, but this does not assign the configuration without a reference standard.[15][16]

Q3: How do I determine the relative stereochemistry (e.g., cis vs. trans) of substituents on the morpholinone ring?

A: 2D NOESY NMR is the primary tool for this.[3] For a cis relationship, you would expect to see a strong Nuclear Overhauser Effect (spatial correlation) between the protons on the two substituents because they are on the same face of the ring. For a trans relationship, this correlation would be absent or very weak. Coupling constants (³JHH) from high-resolution ¹H NMR can also provide crucial clues about dihedral angles and thus relative stereochemistry.

Troubleshooting Guide: Stereochemistry

Problem: I am unable to achieve baseline separation of my morpholinone enantiomers using chiral HPLC.

  • Scientific Rationale: Chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[15][16] The stability of these complexes dictates the retention time. Poor separation means the CSP is not effectively discriminating between the two enantiomers. This can be due to an inappropriate CSP chemistry, a suboptimal mobile phase that either prevents interaction or fails to enhance the subtle energetic differences between the diastereomeric complexes.

  • Decision Workflow for Chiral Method Development:

    G start No Enantiomeric Separation col_screen Screen Different CSPs (e.g., Polysaccharide vs. Macrocyclic Glycopeptide)[17] start->col_screen mp_mod Modify Mobile Phase (Vary % Alcohol Modifier, e.g., IPA/EtOH)[17] col_screen->mp_mod Partial separation found fail Re-evaluate CSP choice/derivatize col_screen->fail No separation on any column additive Adjust Additive (Add/Vary Basic (DEA) or Acidic (TFA) modifier) mp_mod->additive temp Change Column Temperature (Try 10°C, 25°C, 40°C) additive->temp flow Reduce Flow Rate temp->flow success Baseline Separation Achieved flow->success flow->fail Still no separation

    Caption: Troubleshooting workflow for chiral HPLC separation.

  • Step-by-Step Solution:

    • Column Screening: The first step is always to screen a diverse set of chiral stationary phases. For morpholinones, polysaccharide-based columns (e.g., Chiralpak® series) are an excellent starting point.[17] Test at least two different types, such as one cellulose-based and one amylose-based.

    • Mobile Phase Optimization: On a column that shows at least some selectivity, systematically vary the mobile phase. For normal phase, adjust the ratio of hexane to alcohol (e.g., isopropanol). Small changes can have a large impact on resolution.[17]

    • Use an Additive: The basic nitrogen in the morpholine ring can cause peak tailing. Adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase is often critical for improving peak shape and resolution.[17]

    • Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process. Analyze your sample at different temperatures (e.g., 15°C, 25°C, 40°C). Sometimes lower temperatures increase the stability of the diastereomeric complexes and improve resolution.

Section 3: Solid-State Characterization and Polymorphism

For drug development, the solid-state properties of a morpholinone API are as important as its molecular structure. Crystallinity, polymorphism, and stability dictate solubility, bioavailability, and manufacturability.

Frequently Asked Questions (FAQs)

Q1: My compound always "oils out" instead of crystallizing. What causes this and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[18] This often happens when the supersaturation level is too high, the cooling rate is too fast, or the chosen solvent system is a poor match for the solute's properties.[18] To fix this, try using a less-polar solvent in which your compound has slightly lower solubility, decrease the concentration, and slow the cooling rate dramatically (e.g., by placing the flask in a dewar). Using a co-solvent system can also be very effective.

Q2: What is polymorphism and why is it a critical concern for a morpholinone-based API?

A: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[18] These different forms, or polymorphs, can have significantly different physical properties, including melting point, solubility, and stability.[19][20] For a pharmaceutical, an unexpected conversion to a less soluble polymorph could drastically reduce the drug's bioavailability, rendering it ineffective.[19] Regulatory agencies require thorough polymorphic screening for all new APIs.

Troubleshooting Guide: Solid-State Issues

Problem: I have successfully grown crystals, but they are too small for single-crystal X-ray diffraction.

  • Scientific Rationale: Crystal growth requires two main stages: nucleation (the formation of initial tiny crystal seeds) and growth (the orderly addition of molecules onto those seeds). If nucleation is too rapid, a large number of small crystals will form. The goal is to favor the growth phase over nucleation.

  • Step-by-Step Solution:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of your compound in a suitable solvent. Place this in a vial, cover it with parafilm, and poke a few small holes with a needle. Allow the solvent to evaporate very slowly over several days or weeks in a vibration-free environment.

    • Solvent/Anti-Solvent Diffusion: Dissolve your compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" (a solvent in which your compound is insoluble). The anti-solvent vapor will slowly diffuse into your solution, gradually decreasing the solubility and promoting slow crystal growth.

    • Seeding: If you have even a few tiny crystals, you can use them as seeds. Prepare a carefully saturated solution and add one or two of the best-looking small crystals. If the solution is perfectly saturated (not supersaturated), the seed crystal will grow larger as the solvent slowly evaporates, rather than new crystals forming.[18]

    • Temperature Gradient: Gently heating the solution to dissolve the compound and then allowing it to cool very slowly (e.g., over 24-48 hours) can also yield larger crystals.

Section 4: Impurity and Stability Profiling

Ensuring the purity and stability of a morpholinone API is a non-negotiable aspect of pharmaceutical development. A robust analytical method must be able to separate and quantify the API, its synthetic impurities, and any degradants that form over time.[][22][23]

Frequently Asked Questions (FAQs)

Q1: What is a "stability-indicating method" and why do I need one?

A: A stability-indicating method is a validated analytical procedure, typically RP-HPLC, that can accurately quantify the drug substance without interference from any degradation products, process impurities, or excipients.[24][25][26] It is essential because it proves that any decrease in the concentration of the API is due to degradation and not analytical error, which is a key requirement for determining a drug's shelf-life.[27]

Q2: What are the typical sources of impurities in a morpholinone synthesis?

A: Impurities can arise from multiple sources: unreacted starting materials, by-products from side reactions, intermediates that were not fully removed, and reagents or catalysts used in the synthesis.[][28] For example, in a synthesis involving the cyclization of an amino alcohol, a common impurity might be the uncyclized intermediate.[29]

Troubleshooting Guide: Impurity Profiling

Problem: During a forced degradation study, I see a new peak in my HPLC chromatogram, but I cannot identify it with LC-MS.

  • Scientific Rationale: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradants.[24] If a new peak appears on HPLC but not on LC-MS, it could be due to several factors: the degradant may not ionize under the MS conditions used, it might be unstable in the MS source, or it could be a non-UV active compound that is being detected by a different mechanism in the primary detector.

  • Step-by-Step Solution:

    • Vary MS Ionization Source: If you are using electrospray ionization (ESI), try switching to atmospheric pressure chemical ionization (APCI). Some compounds that are difficult to ionize with ESI will respond well to APCI. Also, try running in both positive and negative ion modes.

    • Isolate and Concentrate: The concentration of the degradant may be too low for easy detection. Perform a larger-scale degradation, and then use preparative HPLC to isolate the fraction containing the unknown peak. Concentrate this fraction and re-inject it into the LC-MS.

    • Offline NMR Analysis: If you can isolate a sufficient quantity (typically >1 mg) of the impurity using preparative HPLC, the most powerful tool for structure elucidation is NMR spectroscopy.[30] A full suite of 1D and 2D NMR experiments will almost certainly reveal the structure of the degradation product.

    • Consider Inorganic Impurities: If the impurity is suspected to be an inorganic salt or catalyst residue, it will not be detected by typical LC-MS methods. Techniques like Inductively Coupled Plasma (ICP-MS) or Atomic Absorption (AA) would be required.[]

Technique Information Obtained Sample Requirements Key Advantage
1D/2D NMR Atomic connectivity, chemical environment, relative stereochemistry.[10]Soluble sample in deuterated solvent (1-10 mg).Provides detailed structural map and connectivity.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[10]Small amount of sample, often in solution (µg-ng).High sensitivity and confirmation of molecular formula.
Chiral HPLC Separation of enantiomers/diastereomers, enantiomeric purity.Soluble sample (µg).Gold standard for quantifying stereoisomeric purity.[31]
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[10]High-quality single crystal (~0.1-0.5 mm).[10]Unambiguous determination of the complete 3D structure.[12]

Table 1. Comparison of Key Analytical Techniques for Morpholinone Characterization.

Experimental Protocols

Protocol 1: General Screening for Chiral HPLC Separation
  • Column Selection: Choose a minimum of two polysaccharide-based CSPs (e.g., Chiralpak® AD-H and Chiralcel® OD-H).

  • Sample Preparation: Prepare a ~1 mg/mL solution of your morpholinone analyte in the mobile phase or a compatible solvent.

  • Initial Mobile Phase: Start with a standard mobile phase of 90:10 n-Hexane:Isopropanol (IPA).

  • Basic Modifier: Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape for the basic morpholine nitrogen.[17]

  • Initial Run: Equilibrate the column for at least 30 minutes. Inject the sample at a flow rate of 1.0 mL/min and a temperature of 25°C.

  • Gradient Screening (Optional but Recommended): If isocratic elution fails, run a gradient from 95:5 to 50:50 Hexane:IPA over 20 minutes to identify a promising elution window.

  • Analysis: Evaluate the chromatograms for any sign of peak splitting or separation. If partial separation is observed, proceed with method optimization (varying IPA percentage, changing the alcohol modifier to ethanol, adjusting temperature).[17]

Protocol 2: Standard Forced Degradation Study
  • Stock Solution: Prepare a 1 mg/mL solution of the morpholinone API in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution (or solid API) in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution (or solid API) to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated HPLC-UV/PDA method. Compare the chromatograms to a control sample (stock solution kept at 4°C) to identify new peaks.

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. Vertex AI Search.
  • Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts. Benchchem.
  • Comparative Guide to the Structural Validation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane: A Focus on X-ray Crystallography an. Benchchem.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Technical Support Center: Chiral Separation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane Enantiomers. Benchchem.
  • X-ray Diffraction Analysis of Crystalline 4-(4-Morpholinyl)
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC Separations. Phenomenex. [Link]

  • X-ray structural insights and computational analysis of the compound 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione. PMC - PubMed Central.
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. N/A.
  • Understanding 3-Morpholinone: Synthesis, Applic
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH.
  • How to Determine R and S Configuration (Stereochemistry). ChemTalk. [Link]

  • Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are....
  • Impurity Profiling in APIs. BOC Sciences.
  • Mass Spectrometry - Fragmentation P
  • The Complete Guide to Impurity Profiling in Small Molecule APIs.
  • Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed.
  • Stereochemistry - A Simple Trick for Determining R and S. YouTube.
  • Impurity profile tracking for active pharmaceutical ingredients: case reports. PubMed.
  • X-ray crystallography. Wikipedia. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • US6218390B1 - Morpholinone and morpholine derivatives and uses thereof.
  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. N/A.
  • Review on: Ensuring API Integrity: The Role of Impurity Profiling. N/A.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.. Biosciences Biotechnology Research Asia.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • How to Determine the R and S Configuration. Chemistry Steps. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative | Request PDF.
  • Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban.
  • Application of Polymers as a Tool in Crystalliz
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
  • R and S configuration for Lengthy Complex Substituents - Stereochemistry Vid 5. YouTube.
  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. N/A.
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Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. This guide is designed to provide practical, in-depth s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and modification of this sterically hindered yet valuable scaffold. Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a unique building block with significant potential in medicinal chemistry and materials science. Its rigid morpholinone core, substituted with two hydroxymethyl groups at the quaternary C2 position, presents considerable steric congestion. This steric hindrance can significantly impede reactions at these hydroxyl groups and adjacent positions, leading to low yields, slow reaction rates, or undesired side products. This guide provides a structured approach to understanding and overcoming these steric challenges.

Frequently Asked Questions (FAQs)

Q1: What makes 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one so sterically hindered?

A1: The steric hindrance arises from the quaternary carbon at the C2 position, which is bonded to the two hydroxymethyl groups, the morpholinone ring nitrogen, and a carbonyl group. This arrangement creates a crowded environment around the hydroxyl groups, making it difficult for incoming reagents to access the reactive sites.

Q2: I am observing very slow or no reaction when trying to acylate the hydroxyl groups. Why is this happening?

A2: Standard acylation conditions are often ineffective due to the steric hindrance around the primary alcohols.[1][2] The bulky nature of both the substrate and many acylating agents leads to a high activation energy for the reaction.[3][4]

Q3: Are there any general strategies to improve reaction outcomes with this compound?

A3: Yes, several strategies can be employed. These include using more reactive reagents, employing specific catalysts to lower the activation energy, modifying reaction conditions (e.g., temperature, solvent), and utilizing protecting group strategies to selectively react with one hydroxyl group at a time.[5][6]

Troubleshooting Guides

Problem 1: Low Yield in Acylation/Esterification Reactions

Symptoms:

  • Low conversion of starting material to the desired mono- or di-acylated product.

  • Formation of multiple byproducts.

  • Recovery of unreacted starting material.

Root Cause Analysis: The primary cause of low yields in acylation reactions is the severe steric hindrance around the two primary hydroxyl groups.[1][2] This steric congestion impedes the approach of the nucleophilic hydroxyl group to the electrophilic acylating agent. Standard bases like triethylamine (TEA) may not be sufficient to activate the alcohol or the acylating agent effectively.

Solutions and Protocols:

1. Catalyst Selection:

  • 4-(Dimethylamino)pyridine (DMAP) and Analogues: DMAP is a highly effective nucleophilic catalyst for acylations of sterically hindered alcohols.[1][2] It functions by forming a highly reactive N-acylpyridinium intermediate.

  • 1-Methylimidazole (MI): MI is another excellent and often less toxic alternative to DMAP for catalyzing the acylation of sterically hindered alcohols.[1][2] It is particularly advantageous when dealing with acid-sensitive groups.[1]

  • Lewis Acids: In some cases, mild Lewis acids like Sc(OTf)₃ or Bi(OTf)₃ can activate the acylating agent, but care must be taken to avoid side reactions, especially with sensitive substrates.[1]

2. Reagent Selection:

  • Acid Anhydrides vs. Acid Chlorides: Acid anhydrides are often preferred over acid chlorides for sterically hindered alcohols as they can be more reactive under catalyzed conditions and generate less corrosive byproducts.

  • Highly Reactive Acylating Agents: Consider using more reactive acylating agents, such as those derived from mixed anhydrides.

3. Reaction Conditions:

  • Solvent: Polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred.

  • Temperature: While starting at room temperature is common, gentle heating may be necessary to overcome the activation energy. However, monitor for potential side reactions or decomposition.

Experimental Protocol: Catalytic Acylation of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one
  • To a solution of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add the acid anhydride (2.2 eq for di-acylation, 1.0 eq for mono-acylation).

  • Add a catalytic amount of DMAP or 1-Methylimidazole (0.1 - 0.2 eq).

  • Add triethylamine (2.5 eq for di-acylation, 1.2 eq for mono-acylation) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst DMAP or 1-MethylimidazoleEnhances the rate of acylation for sterically hindered alcohols.[1][2]
Acylating Agent Acid AnhydrideGenerally more effective and less harsh than acid chlorides.
Base TriethylamineActs as a stoichiometric base to neutralize the acid byproduct.
Solvent Anhydrous DCMAprotic solvent that is unlikely to interfere with the reaction.
Temperature 0 °C to RTControlled temperature helps to minimize side reactions.
Problem 2: Difficulty in Achieving Selective Mono-Protection/Functionalization

Symptoms:

  • Formation of a mixture of mono- and di-substituted products, which are difficult to separate.

  • Low yield of the desired mono-substituted product.

Root Cause Analysis: The two primary hydroxyl groups have similar reactivity, making selective mono-functionalization challenging. The steric environment is symmetrical, offering little inherent bias for one group over the other.

Solutions and Protocols:

1. Protecting Group Strategy:

  • Formation of a Cyclic Acetal: A common and effective strategy for protecting 1,2- and 1,3-diols is the formation of a cyclic acetal, such as an isopropylidene (acetonide) or benzylidene acetal.[7][8] This approach, however, is not directly applicable here as the hydroxyl groups are on the same carbon.

  • Silyl Ethers: The use of bulky silylating agents can sometimes favor mono-protection due to the increased steric hindrance after the first substitution.

2. Controlled Stoichiometry and Reaction Conditions:

  • Limiting the Reagent: Use of a slight excess (1.0-1.2 equivalents) of the protecting or functionalizing agent.

  • Low Temperature: Running the reaction at a lower temperature can enhance selectivity.

  • Slow Addition: Adding the reagent slowly to the reaction mixture can help to control the reaction and favor mono-substitution.

Experimental Workflow: Selective Mono-Silylation

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification Start Dissolve Diol in Anhydrous Solvent (DCM/THF) Add_Base Add Mild Base (e.g., Imidazole) Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Silyl Slowly Add Bulky Silylating Agent (e.g., TBDPSCl, 1.0 eq) Cool->Add_Silyl Stir Stir at 0°C to RT Add_Silyl->Stir Monitor Monitor by TLC/LC-MS for Mono-silylated Product Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up and Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for selective mono-silylation.

Problem 3: Challenges in Nucleophilic Substitution (SN2) Reactions

Symptoms:

  • Low yields when attempting to convert the hydroxyl groups to other functionalities (e.g., halides, azides) via SN2 reactions.

  • Formation of elimination byproducts.

Root Cause Analysis: SN2 reactions are highly sensitive to steric hindrance at the electrophilic carbon.[3][9] The quaternary center of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one makes direct SN2 displacement on a derivatized hydroxyl group (e.g., tosylate, mesylate) extremely difficult.

Solutions and Protocols:

1. Alternative Reaction Pathways:

  • Appel Reaction: For conversion to halides, the Appel reaction (using PPh₃ and a halogen source like CBr₄ or I₂) can be effective as it proceeds through a different mechanism that can be less sensitive to steric bulk.

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to a variety of functionalities (e.g., esters, azides, ethers) with inversion of stereochemistry. It is often successful with sterically hindered alcohols.

2. Enhancing Nucleophilicity:

  • Choice of Nucleophile: Use smaller, more potent nucleophiles where possible.

  • Solvent Effects: Polar aprotic solvents such as DMF or DMSO can enhance the rate of SN2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[10]

Conceptual Diagram: Overcoming SN2 Steric Hindrance

Caption: Alternative pathways for hindered substrates.

Role in Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] The unique three-dimensional arrangement of functional groups on 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one makes it an attractive starting point for the synthesis of novel therapeutic agents. Overcoming the synthetic challenges associated with its steric hindrance is a critical step in unlocking its full potential in drug discovery and development.[12][13] The ability to selectively functionalize the hydroxyl groups allows for the exploration of chemical space and the generation of libraries of compounds for biological screening.

References

  • BenchChem. (n.d.). Catalytic Applications of Sterically Hindered Tertiary Alcohols: Focus on 5-Tert-butylnonan-5-ol Derivatives as Substrates.
  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
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  • PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
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Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for Morpholinone Synthesis

Welcome to the Technical Support Center for Morpholinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and optimiz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and optimization for this critical heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in scientific principles and practical field experience.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the catalytic synthesis of morpholinones. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low to No Product Yield in Cyclization Reactions

Question: "My reaction to synthesize a morpholinone derivative is resulting in very low yield or only starting material recovery. What are the primary factors I should investigate?"

Answer: Low or no product yield is a frequent challenge that can often be traced back to several critical reaction parameters. The underlying cause often depends on the specific synthetic route employed.

For Acid-Catalyzed Dehydration of Diethanolamines:

This classical method, while robust, is highly sensitive to temperature and acid concentration.

  • Inadequate Temperature Control: The dehydration of diethanolamine to morpholine requires high temperatures, typically in the range of 180-210°C.[1] A temperature drop of even 10-15°C can lead to a significant decrease in yield. Conversely, exceeding this range can cause charring and the formation of side products.

    • Solution: Utilize a calibrated high-temperature thermometer and a reliable heating mantle with a temperature controller to maintain a stable reaction temperature.

  • Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent.[1] Using a suboptimal concentration or an insufficient amount of acid will result in an incomplete reaction.

    • Solution: Carefully verify the concentration of your acid and ensure the correct stoichiometric amount is used as per the established protocol.

  • Insufficient Reaction Time: This dehydration process is inherently slow and often requires extended heating, sometimes for 15 hours or more, to achieve complete cyclization.[1]

    • Solution: Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or NMR of aliquots) to ensure it has reached completion before workup.

For Transition Metal-Catalyzed Cyclizations (e.g., Pd, Cu, Au):

These more modern methods offer milder conditions but introduce new variables related to the catalyst system.

  • Catalyst Inactivity or Degradation: The catalyst may be inactive or may have degraded due to improper storage, handling, or impurities in the reagents or solvent.

    • Solution: Use a fresh batch of catalyst or test the catalyst's activity on a known, reliable reaction. Ensure all reagents and solvents are of appropriate purity and are properly dried.[2]

  • Suboptimal Ligand Choice: For many transition metal-catalyzed reactions, the choice of ligand is as critical as the metal itself. The ligand influences the catalyst's stability, solubility, and reactivity.

    • Solution: Screen a panel of ligands with varying electronic and steric properties to identify the optimal one for your specific substrate. For instance, in Pd-catalyzed carboamination, the choice of phosphine ligand is crucial.[1]

  • Incorrect Catalyst Loading: Using too little catalyst will result in a sluggish or incomplete reaction. Conversely, excessively high catalyst loading can sometimes lead to an increase in side product formation and is not cost-effective.

    • Solution: Perform a catalyst loading optimization study, starting from the literature-recomended value and incrementally adjusting it to find the optimal concentration for your reaction.

Issue 2: Poor Diastereo- or Enantioselectivity in Asymmetric Syntheses

Question: "I am attempting an enantioselective synthesis of a chiral morpholinone using a chiral catalyst, but the enantiomeric excess (ee) is low and the diastereomeric ratio (dr) is poor. How can I improve the stereoselectivity?"

Answer: Achieving high stereoselectivity is a nuanced challenge that hinges on the precise interplay between the substrate, catalyst, and reaction conditions.

  • Suboptimal Catalyst Choice: The chiral catalyst is the cornerstone of any asymmetric synthesis. The structure of the catalyst, including the chiral backbone and any coordinating groups, directly influences the stereochemical outcome.

    • Solution: For chiral phosphoric acid-catalyzed reactions, for example, fine-tuning the structure of the acid can significantly impact enantioselectivity.[3][4] It is often necessary to screen a variety of catalysts to find the best match for a given substrate.[3]

  • Incorrect Solvent: The solvent can play a crucial role in the organization of the transition state, affecting stereoselectivity.

    • Solution: Conduct a solvent screen. Solvents with different polarities and coordinating abilities can influence the catalyst's conformation and its interaction with the substrate. For instance, in some reactions, non-polar solvents may favor a more ordered transition state, leading to higher selectivity.

  • Temperature Effects: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Lowering the reaction temperature can often enhance selectivity by reducing the energy available for the formation of the less-favored diastereomeric transition state. However, this may also decrease the reaction rate, so a balance must be found.

  • Presence of Water or Other Impurities: Trace amounts of water or other protic impurities can interfere with the catalyst, particularly with Lewis acids and some organocatalysts, leading to a loss of stereocontrol.

    • Solution: Ensure all glassware is rigorously dried and that anhydrous solvents and reagents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Issue 3: Catalyst Deactivation and Turnover Number

Question: "My reaction starts well but then stalls before reaching full conversion. I suspect catalyst deactivation. What are the common causes and how can I mitigate this?"

Answer: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[5][6][7][8] It is an inevitable process for most catalysts, but its rate can be managed.

  • Poisoning: This occurs when a substance in the reaction mixture strongly adsorbs to the active sites of the catalyst, rendering them inactive.[5][7] Common poisons include sulfur, and halides.

    • Solution: Purify all starting materials and solvents to remove potential catalyst poisons. If the poison is a known byproduct of the reaction, it may be necessary to use a scavenger or a higher catalyst loading.

  • Fouling: This is the physical deposition of carbonaceous material (coke) or other insoluble byproducts onto the catalyst surface, blocking active sites and pores.[6][9]

    • Solution: Adjusting reaction conditions such as temperature, pressure, and reactant concentrations can sometimes minimize the formation of fouling agents. In some cases, a change in solvent can help to keep byproducts in solution.

  • Thermal Degradation (Sintering): At high temperatures, the small, highly active catalyst particles can agglomerate into larger, less active particles, a process known as sintering.[5]

    • Solution: Operate the reaction at the lowest effective temperature. The choice of support material for heterogeneous catalysts can also influence their thermal stability.

  • Leaching: In the case of supported catalysts, the active metal can sometimes dissolve into the reaction medium, leading to a loss of activity.

    • Solution: Choose a more robust support material or modify the catalyst to improve the interaction between the metal and the support. Adjusting the solvent or pH can also sometimes reduce leaching.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection and optimization strategies for morpholinone synthesis.

1. What are the key criteria for selecting a catalyst for a novel morpholinone synthesis?

The selection of an appropriate catalyst is a multi-faceted decision that should be guided by several key principles:

  • Reaction Type: The type of transformation you are trying to achieve is the primary determinant. For example, a simple cyclization of a diethanolamine derivative might only require a strong acid, whereas a more complex intramolecular hydroamination would necessitate a transition metal catalyst like gold or palladium.[1][10][11][12][13][14][15]

  • Substrate Scope and Functional Group Tolerance: The catalyst must be compatible with the functional groups present in your starting materials. Some catalysts are sensitive to air and moisture, while others may react with certain functional groups.

  • Desired Selectivity: If you are synthesizing a chiral morpholinone, you will need to choose a catalyst that can provide high levels of stereocontrol (enantio- and diastereoselectivity).[3][4][16][17][18]

  • Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst and any necessary ligands are important practical considerations. Earth-abundant metal catalysts like copper and iron are often preferred over more expensive metals like palladium and gold when possible.[10][19][20]

  • Toxicity and Environmental Impact: The toxicity of the catalyst and any byproducts it generates are increasingly important considerations, particularly in the context of pharmaceutical development.

2. How do I systematically optimize reaction conditions for a new catalytic morpholinone synthesis?

A systematic approach to reaction optimization is crucial for achieving the best possible results in a time-efficient manner. A Design of Experiments (DoE) approach is often beneficial, but a more traditional one-factor-at-a-time (OFAT) approach can also be effective. A typical workflow would involve:

  • Initial Catalyst and Ligand Screening: Based on literature precedents for similar transformations, select a small number of promising catalysts and ligands to test under a standard set of initial conditions.

  • Solvent Screening: Once a promising catalyst system is identified, screen a range of solvents with varying polarities and coordinating properties.

  • Temperature Optimization: Investigate the effect of temperature on the reaction rate and selectivity.

  • Concentration and Stoichiometry: Vary the concentration of the reactants and the stoichiometry of the reagents to determine the optimal conditions.

  • Catalyst Loading Optimization: Determine the minimum amount of catalyst required to achieve a good yield in a reasonable amount of time.

3. What are the most common classes of catalysts used for morpholinone synthesis?

A variety of catalysts have been successfully employed for the synthesis of morpholinones. Some of the most common classes include:

  • Brønsted and Lewis Acids: Simple acids like H₂SO₄ and HCl are used for the classical dehydration of diethanolamines.[1] Lewis acids such as BF₃·OEt₂ and ZnCl₂ can also catalyze cyclization reactions.[21][22]

  • Palladium Catalysts: Palladium complexes are widely used for a variety of C-N and C-O bond-forming reactions that can be applied to morpholinone synthesis, such as intramolecular carboamination and Wacker-type cyclizations.[1][10]

  • Copper Catalysts: Copper catalysts are attractive due to their low cost and are effective for reactions like cross-dehydrogenative coupling and three-component reactions to form highly substituted morpholines.[19][20]

  • Gold Catalysts: Gold catalysts, particularly Au(I) complexes, are highly effective for intramolecular hydroamination reactions of allenes and alkynes to form nitrogen heterocycles, including morpholinones.[11][12][13][23]

  • Chiral Organocatalysts: Chiral phosphoric acids and morpholine-derived organocatalysts have emerged as powerful tools for the enantioselective synthesis of morpholinones.[3][4][16][17][24]

4. How can I monitor the progress of my catalytic reaction effectively?

Effective reaction monitoring is essential for optimization and for knowing when a reaction is complete. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, allowing for the identification of products and byproducts by their mass.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking NMR spectra of small aliquots from the reaction mixture can provide quantitative information about the conversion of starting material to product.

Section 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Catalytic Systems for Morpholinone Synthesis
Catalyst SystemReaction TypeTypical SubstratesAdvantagesDisadvantagesReference
H₂SO₄ / HClDehydrationDiethanolaminesLow cost, simpleHarsh conditions, high temp.[1]
Pd(OAc)₂ / P(2-furyl)₃CarboaminationUnsaturated amino alcoholsMilder conditions, good scopeCatalyst cost, ligand sensitivity[1]
CuCl / Acetic AcidCross-dehydrogenative CouplingN-aryl morpholinonesLow cost, uses O₂ as oxidantSubstrate-dependent yields[19]
(IPr)AuCl / AgPF₆Intramolecular HydroaminationN-allenyl ureasHigh efficiency, mild conditionsCost of gold, silver additive[12]
Chiral Phosphoric AcidEnantioselective CyclizationArylglyoxals, amino alcoholsHigh enantioselectivityCatalyst cost, sensitive to water[3][16]
Experimental Protocol: Copper-Catalyzed Cross-Dehydrogenative Coupling for 3-Substituted Morpholinones

This protocol is adapted from a procedure for the synthesis of 3-functionalized morpholin-2-ones.[19]

Materials:

  • N-phenyl morpholin-2-one

  • Phthalimide

  • Copper(I) chloride (CuCl)

  • Acetonitrile (anhydrous)

  • Acetic acid

  • Oxygen balloon

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add N-phenyl morpholin-2-one (2.0 mmol), phthalimide (1.0 mmol), and Cu(I)Cl (0.15 mmol).

  • Dissolve the solids in acetonitrile (10 mL).

  • Add acetic acid (1.5 mmol) dropwise via syringe.

  • Fit the flask with an oxygen balloon.

  • Heat the reaction mixture to 60°C and stir for the appropriate time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a small plug of silica gel, washing with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(1,3-dioxoisoindolin-2-yl)-4-phenylmorpholin-2-one.

Section 4: Visualizations

Diagram 1: Decision Workflow for Catalyst Selection

CatalystSelection cluster_achiral Achiral Synthesis cluster_chiral Chiral Synthesis start Define Synthetic Goal: Target Morpholinone Structure is_chiral Is the Target Chiral? start->is_chiral reaction_type Identify Key Bond Formation is_chiral->reaction_type Yes is_chiral->reaction_type No dehydration Dehydration of Diethanolamine reaction_type->dehydration Simple, Unsubstituted intramol_add Intramolecular Addition/Cyclization reaction_type->intramol_add Pre-functionalized Substrate cdc Cross-Dehydrogenative Coupling reaction_type->cdc C-H Functionalization asym_cyclization Asymmetric Cyclization reaction_type->asym_cyclization Enantioselective acid_cat Brønsted Acid (H₂SO₄) dehydration->acid_cat metal_cat Transition Metal (Pd, Au, Cu, Fe) intramol_add->metal_cat cdc->metal_cat optimize Optimize Conditions: Solvent, Temp., Loading acid_cat->optimize metal_cat->optimize chiral_cat Chiral Catalyst (e.g., Chiral Phosphoric Acid, Organocatalyst) asym_cyclization->chiral_cat chiral_cat->optimize

Caption: A decision-making workflow for initial catalyst selection in morpholinone synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Problem: Low Yield check_sm Check Starting Materials - Purity - Stability - Stoichiometry start->check_sm check_conditions Review Reaction Conditions - Temperature - Time - Atmosphere start->check_conditions check_catalyst Evaluate Catalyst System - Activity - Loading - Ligand (if any) start->check_catalyst sm_ok SMs OK? check_sm->sm_ok cond_ok Conditions OK? check_conditions->cond_ok cat_ok Catalyst OK? check_catalyst->cat_ok sm_ok->cond_ok Yes purify_sm Solution: - Purify/Dry Reagents - Verify Stoichiometry sm_ok->purify_sm No cond_ok->cat_ok Yes optimize_cond Solution: - Optimize Temperature/Time - Use Inert Atmosphere cond_ok->optimize_cond No cat_ok->start Yes (Re-evaluate Problem) optimize_cat Solution: - Use Fresh Catalyst - Screen Ligands/Loading cat_ok->optimize_cat No

Caption: A logical workflow for troubleshooting low-yield issues in catalytic reactions.

References

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. American Chemical Society. Available at: [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH. Available at: [Link]

  • Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). ResearchGate. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Background on morpholine synthesis and our approach. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]

  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. Available at: [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. Available at: [Link]

  • A gold(I)‐catalyzed morpholine ring synthesis. Reagents and conditions:... ResearchGate. Available at: [Link]

  • Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones. PMC - NIH. Available at: [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]

  • Gold(I)-catalyzed intramolecular hydroamination of alkyne with trichloroacetimidates. Available at: [Link]

  • Gold(i) catalysed regio- and stereoselective intermolecular hydroamination of internal alkynes: towards functionalised azoles. PubMed. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Gold(i) catalysed regio- and stereoselective intermolecular hydroamination of internal alkynes: towards functionalised azoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Advances in Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available at: [Link]

  • Mechanisms of catalyst deactivation. R Discovery. Available at: [Link]

  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Methods for the Validation of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one Purity

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one purity, a key building block in modern synthetic chemistry. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical insights needed to select and implement the most appropriate validation strategies.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For a compound like 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, potential impurities can arise from starting materials, intermediates, or degradation products. Therefore, a robust analytical validation strategy is paramount.

The Importance of Orthogonal Analytical Approaches

No single analytical technique can universally address all potential purity concerns. A well-designed validation plan often employs orthogonal methods—techniques that measure the same attribute through different physicochemical principles. This approach provides a more comprehensive and reliable assessment of a compound's purity. For 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, a combination of chromatographic, spectroscopic, and titrimetric methods is recommended.

Chromatographic Methods: The Workhorse of Purity Determination

Chromatography is a powerful technique for separating and quantifying impurities.[3] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Given the structure of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, which includes polar hydroxyl groups, HPLC is an exceptionally suitable method.[4][5] It excels at separating non-volatile and thermally labile compounds.

Causality Behind Experimental Choices:

A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The stationary phase, typically a C18 column, is nonpolar, while the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. This setup allows for the effective separation of the polar target compound from less polar impurities. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times and peak shapes.

For morpholine and its derivatives that lack a strong UV chromophore, detection can be challenging.[6] While the carbonyl group in 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one may provide some UV absorbance, derivatization with a UV-active agent can significantly enhance sensitivity for trace impurity analysis.[7] Alternatively, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed, although they may offer lower sensitivity compared to a UV detector with a derivatized analyte.

Experimental Protocol: A Self-Validating RP-HPLC Method

This protocol is designed to be inherently robust, a key aspect of trustworthiness in analytical procedures.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from 95% A to 50% A over 30 minutes allows for the elution of impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C for improved peak shape and reproducibility.

    • Detection Wavelength: 210 nm, a common wavelength for compounds with limited chromophores.

    • Injection Volume: 10 µL.[8]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape for early eluting peaks.

Validation Parameters (as per ICH Q2(R1) Guidelines): [9][10]

ParameterAcceptance CriteriaSupporting Data (Hypothetical)
Specificity The method should be able to resolve the main peak from potential impurities and degradation products.Spiked samples show baseline resolution (>1.5) between the main peak and known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.r² = 0.9995 over a range of 0.1 to 1.5 µg/mL.[7]
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.Average recovery of 99.5% for spiked samples.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).Repeatability RSD = 0.8%, Intermediate Precision RSD = 1.2%.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptance criteria with minor method variations.

Workflow for HPLC Method Validation

HPLC_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Implementation Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD/LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Purity Testing Rob->Routine Implement

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC)

For volatile impurities that may not be readily detectable by HPLC, Gas Chromatography is a powerful alternative.[4] Given the polarity of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, derivatization is often necessary to increase its volatility for GC analysis.[11][12]

Causality Behind Experimental Choices:

A common derivatization strategy for polar compounds is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This derivatization significantly increases the volatility of the analyte, making it amenable to GC analysis. A Flame Ionization Detector (FID) is a good choice for this analysis as it is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon.

Experimental Protocol: A Self-Validating GC Method

  • Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Derivatization:

    • Accurately weigh about 10 mg of the sample into a vial.

    • Add 1 mL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Heat the vial at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

Validation Parameters (as per ICH Q2(R1) Guidelines): [9][10]

ParameterAcceptance CriteriaSupporting Data (Hypothetical)
Specificity Baseline resolution of the derivatized main peak from derivatized impurities.Chromatograms of spiked samples show distinct peaks for all components.
Linearity Correlation coefficient (r²) ≥ 0.999.r² = 0.9992 for derivatized analyte.
Accuracy Recovery of 98.0% to 102.0%.Average recovery of 100.2%.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).Repeatability RSD = 1.1%, Intermediate Precision RSD = 1.5%.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL (in solution).
Robustness Consistent results with minor variations in oven temperature ramp rate and carrier gas flow.System suitability passes under varied conditions.

Karl Fischer Titration: The Gold Standard for Water Content

Water is a common impurity in pharmaceutical substances and can significantly impact stability and reactivity.[13][14][15] Karl Fischer titration is a highly specific and accurate method for the determination of water content.[16][17]

Causality Behind Experimental Choices:

For 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, a volumetric Karl Fischer titration is generally suitable. The sample is dissolved in a suitable solvent, such as methanol, and titrated with a Karl Fischer reagent of a known water equivalent factor. The endpoint is detected electrometrically.

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: An automated Karl Fischer titrator.

  • Reagents:

    • Volumetric Karl Fischer reagent (e.g., Hydranal-Composite 5).

    • Anhydrous methanol.

  • Procedure:

    • Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).

    • Accurately weigh a suitable amount of the 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one sample into the titration vessel.

    • Titrate to the electrometric endpoint.

    • Calculate the water content as a percentage.

Validation Parameters:

ParameterAcceptance Criteria
Specificity The method is highly specific for water.
Accuracy Agreement with a certified reference material or recovery of a known amount of added water.
Precision RSD ≤ 5.0% for repeated measurements.

Spectroscopic Methods: A Qualitative and Quantitative Tool

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the identity of the compound and for detecting structural impurities.[3][18][19][20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation and can be used quantitatively (qNMR) to determine purity against a certified internal standard.

Infrared (IR) Spectroscopy: Provides a characteristic "fingerprint" of the molecule, useful for identification and for detecting functional groups of potential impurities.

Logical Relationship of Analytical Methods

Analytical_Methods cluster_0 Purity Assessment Purity 2,2-Bis(hydroxymethyl)- 4-methylmorpholin-3-one HPLC HPLC (Organic Impurities) Purity->HPLC GC GC (Volatile Impurities) Purity->GC KF Karl Fischer (Water Content) Purity->KF NMR NMR (Structure & qNMR) Purity->NMR IR IR (Identity) Purity->IR

Caption: Interrelation of analytical methods.

Conclusion: A Holistic Approach to Purity Validation

The validation of analytical methods for the purity of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one requires a multi-faceted approach. While HPLC is the primary tool for quantifying organic impurities, it should be complemented by GC for volatile components and Karl Fischer titration for water content. Spectroscopic methods like NMR and IR provide essential confirmatory data. By understanding the scientific principles behind each method and adhering to the validation parameters outlined in guidelines such as ICH Q2(R1), researchers can ensure the quality and consistency of this important chemical intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • AMERICAN ELEMENTS. (n.d.). 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • Khan, P. M. A. A., & Anwar, S. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 503-508. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546893. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

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  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]

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  • ResearchGate. (2020). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Retrieved from [Link]

  • Weng, R. (2016, May 17). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds [Video]. YouTube. Retrieved from [Link]

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  • ChemSynthesis. (n.d.). 2-(hydroxy-phenylmethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

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  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Heterocyclic Scaffolds in Drug Design: A Comparative Analysis Featuring the Morpholin-3-one Core

Foreword: Navigating the Landscape of Heterocyclic Scaffolds In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision that profoundly influences the trajectory of a research progr...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Heterocyclic Scaffolds

In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision that profoundly influences the trajectory of a research program. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the bedrock of a vast number of approved pharmaceuticals.[1][2] Their prevalence, estimated to be in over 85% of all biologically active small molecules, is a testament to their remarkable ability to interact with biological targets in a specific and potent manner.[1]

This guide is intended for researchers, scientists, and drug development professionals. It is designed to provide an in-depth, technical comparison of a unique heterocyclic scaffold, the morpholin-3-one core, against other commonly employed heterocyclic systems. We will use 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one as a central, albeit currently under-researched, example to illustrate key principles in drug design and evaluation. While extensive experimental data for this specific molecule is not publicly available, we will leverage our expertise to extrapolate its potential properties and compare them to established scaffolds, supported by data from closely related analogues and foundational medicinal chemistry principles. Our narrative will be grounded in scientific integrity, explaining the "why" behind experimental choices and providing a framework for the rational design of novel therapeutics.

The Privileged Nature of the Morpholine Scaffold

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is considered a "privileged scaffold" in medicinal chemistry.[3][4] This designation is not arbitrary; it is earned through a consistent demonstration of favorable physicochemical and pharmacokinetic properties across a multitude of drug candidates and approved medicines.[3][5] The presence of the oxygen atom and a weakly basic nitrogen atom imparts a unique polarity and conformational flexibility, enhancing solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[6]

The morpholin-3-one scaffold, a derivative of morpholine featuring a lactam (a cyclic amide), introduces additional structural and electronic features that can be exploited in drug design. The lactam moiety provides a rigidifying element and an additional hydrogen bond acceptor, which can be pivotal for target engagement.

Introducing Our Focus: 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Our central molecule for this guide is 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one . While specific experimental data for this compound is scarce in peer-reviewed literature, its structure allows for a compelling discussion of key drug design principles.

Molecular Structure:

Caption: Structure of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one.

The key features of this molecule include:

  • A Morpholin-3-one Core: Provides a rigid, polar backbone.

  • A Quaternary Carbon at C2: The 2,2-disubstitution with hydroxymethyl groups introduces a stereocenter with gem-disubstitution, which can influence metabolic stability by blocking potential sites of oxidation.

  • Two Hydroxymethyl Groups: These polar functional groups can significantly enhance aqueous solubility and provide additional hydrogen bond donor capabilities.

  • An N-Methyl Group: This modification can impact the basicity of the nitrogen and the overall lipophilicity of the molecule.

Comparative Analysis with Other Heterocyclic Scaffolds

The true value of a scaffold is best understood through comparison. Below, we analyze the potential advantages and disadvantages of the 2,2-disubstituted morpholin-3-one scaffold relative to other common heterocycles in drug design.

Morpholin-3-one vs. Piperidine and Piperazine

Piperidine and piperazine are among the most frequently encountered nitrogen-containing heterocycles in approved drugs.

Feature2,2-Disubstituted Morpholin-3-onePiperidinePiperazine
Basicity (pKa) Weaker base due to the electron-withdrawing lactam and oxygen.Stronger base.Dually basic, allowing for modulation of properties at two sites.
Solubility Potentially high due to two hydroxyl groups and the polar lactam and ether functionalities.Generally more lipophilic, solubility is highly dependent on substituents.Often used to increase solubility due to its two polar nitrogen atoms.
Metabolic Stability The quaternary center at C2 may block metabolism at this position. The morpholine oxygen can also increase metabolic stability compared to piperidine.Often a site of metabolism, particularly at carbons adjacent to the nitrogen.Can be susceptible to N-dealkylation and other metabolic transformations.
Hydrogen Bonding Multiple hydrogen bond donors (hydroxyls) and acceptors (lactam oxygen, ether oxygen, lactam nitrogen).One hydrogen bond donor (if unsubstituted) and one acceptor.Two hydrogen bond acceptors and potentially two donors (if unsubstituted).
Structural Rigidity The lactam introduces conformational constraint.Flexible chair and boat conformations.Flexible chair and boat conformations.

Expert Insight: The reduced basicity of the morpholin-3-one scaffold compared to piperidine and piperazine can be advantageous in reducing off-target effects at aminergic G-protein coupled receptors (GPCRs) and improving oral bioavailability. The gem-disubstituted pattern is a known strategy to enhance metabolic stability.[7]

Morpholin-3-one vs. Other Lactams (e.g., Piperidin-2-one)

Comparing the morpholin-3-one to other lactams highlights the influence of the additional heteroatom.

FeatureMorpholin-3-onePiperidin-2-one (Valerolactam)
Polarity Higher polarity due to the additional ether oxygen.Moderately polar.
Solubility Generally higher aqueous solubility.Lower aqueous solubility.
Metabolic Stability The ether linkage can alter metabolic pathways compared to an all-carbon ring.Susceptible to metabolism on the carbocyclic portion of the ring.
Bioisosterism Can be considered a bioisostere of piperidin-2-one with improved polarity.A common lactam scaffold.

Expert Insight: The introduction of the oxygen atom in the morpholin-3-one ring is a classic example of bioisosteric replacement, where a methylene group (CH2) is replaced by an isosteric oxygen atom. This strategic replacement can fine-tune physicochemical properties like solubility and lipophilicity without drastically altering the overall shape of the molecule.[2][8]

Experimental Protocols for Scaffold Evaluation

To provide a practical framework for comparing these scaffolds, we present standardized protocols for assessing key drug-like properties.

Synthesis of a Substituted Morpholin-3-one

Workflow for N-Benzylation of Morpholin-3-one:

Synthesis_Workflow reagents Morpholin-3-one Sodium Hydride Benzyl Bromide DMF reaction Reaction at 0°C to RT (16 hours) reagents->reaction 1. Add NaH 2. Add Benzyl Bromide workup Quench with Brine Extract with Ethyl Acetate Dry over Sodium Sulfate reaction->workup Reaction Completion purification Flash Chromatography workup->purification Crude Product product N-Benzylmorpholin-3-one purification->product Purified Product

Caption: General workflow for the N-alkylation of morpholin-3-one.

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with morpholin-3-one (1 equivalent) and dissolve in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) portion-wise.

  • Alkylation: Allow the suspension to warm to room temperature, then add the desired alkylating agent (e.g., benzyl bromide, 2.1 equivalents).

  • Reaction: Stir the reaction mixture for 16 hours at room temperature.

  • Work-up: Quench the reaction by carefully adding brine. Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude residue by flash chromatography on silica gel.

In Vitro Metabolic Stability Assay

Assessing a compound's stability in the presence of metabolic enzymes is critical for predicting its in vivo half-life. A common method involves incubating the compound with liver microsomes.

Workflow for Microsomal Stability Assay:

Metabolic_Stability_Workflow incubation Incubate Test Compound with Liver Microsomes and NADPH at 37°C sampling Take Aliquots at Multiple Time Points (e.g., 0, 15, 30, 60 min) incubation->sampling quenching Quench Reaction with Cold Acetonitrile (containing internal standard) sampling->quenching analysis Centrifuge and Analyze Supernatant by LC-MS/MS quenching->analysis data_processing Calculate Percent Remaining and In Vitro Half-Life (t½) analysis->data_processing

Caption: Workflow for determining in vitro metabolic stability.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C.

  • Initiation: Add the test compound to the incubation mixture. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) can be calculated from the slope of the linear regression.

Aqueous Solubility Assay (Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation. The shake-flask method is a gold standard for determining thermodynamic solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid test compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion and Future Directions

The morpholin-3-one scaffold, exemplified by the hypothetical case of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, represents a promising, yet underexplored, area of chemical space for drug discovery. Its inherent properties, such as reduced basicity and the potential for enhanced metabolic stability and solubility, make it an attractive alternative to more traditional heterocyclic scaffolds.

The true potential of this and other novel scaffolds can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a starting point for such investigations. As medicinal chemists continue to push the boundaries of drug design, the exploration and characterization of novel heterocyclic systems will remain a cornerstone of our efforts to develop safer and more effective medicines. The strategic application of principles like bioisosterism and a deep understanding of structure-activity and structure-property relationships will be paramount in this endeavor.

References

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  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019). ACS Omega, 4(7), 12345-12354. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. (2013). ACS Medicinal Chemistry Letters, 4(11), 1109-1114. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

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Validation

A Comparative Guide to Structural Validation: The Case of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Abstract In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The precise spatial arrangement of atoms dictates a comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comparative analysis of preeminent analytical techniques for structural elucidation, centered on the case study of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, a morpholinone derivative of interest. While a public crystal structure for this specific molecule is not available, this document serves as an in-depth guide to the methodologies, logical frameworks, and data interpretation required for its definitive validation. We will dissect the gold-standard technique, Single-Crystal X-ray Crystallography, and contrast its capabilities with complementary methods including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and computational modeling. Our focus remains on the causality behind experimental choices, ensuring a narrative grounded in practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Certainty

Morpholinone scaffolds are prevalent in medicinal chemistry, valued for their favorable pharmacological properties.[1] The introduction of functional groups, such as the bis(hydroxymethyl) and N-methyl substitutions in 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, creates stereochemical complexity and the potential for varied intermolecular interactions. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety risks. Therefore, a robust, multi-faceted approach to structural validation is not merely a procedural step but a fundamental requirement for advancing a drug candidate.[2][3] This guide compares the definitive power of X-ray crystallography against other essential analytical tools, providing a framework for achieving absolute structural confidence.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-Crystal X-ray Crystallography stands as the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state.[4] It provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, and can definitively establish absolute stereochemistry.[4]

The Principle of Diffraction

The technique relies on the principle of diffraction. When a beam of X-rays is directed at a highly ordered, single crystal, the electrons of the atoms within the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, one can mathematically reconstruct the electron density map of the molecule and, from that, deduce the atomic positions.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is critical, as the quality of the final data is contingent on the success of the preceding stage. The most common bottleneck in the process is obtaining a "diffraction-quality" single crystal.[4]

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of Compound crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystal_growth High Purity (>98%) is essential crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Select defect-free single crystal diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer Mount on goniometer in cryo-stream data_reduction Data Reduction & Integration diffractometer->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution Obtain initial electron density map refinement Structural Refinement structure_solution->refinement Assign atoms & refine positions, thermal parameters validation Validation & Analysis (CheckCIF) refinement->validation Check R-factor, Goodness-of-Fit

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: X-ray Structure Determination
  • Crystal Growth (The Art):

    • Objective: To grow a single, well-ordered crystal of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, typically 0.1-0.3 mm in size. The presence of two hydroxyl groups and a carbonyl group suggests strong hydrogen bonding potential, which can facilitate crystallization.

    • Method (Slow Evaporation):

      • Dissolve a small amount of the highly purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane). The choice of solvent is critical and often determined empirically.

      • Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Causality: Slow solvent evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for diffraction.

  • Data Collection (The Measurement):

    • Objective: To obtain a high-quality diffraction pattern.

    • Method:

      • A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K).

      • The crystal is mounted on a diffractometer.

      • A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.

      • The crystal is rotated, and a series of diffraction images are collected on a detector.[5]

    • Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher resolution structure. It also protects the crystal from radiation damage during data collection.

  • Structure Solution and Refinement (The Analysis):

    • Objective: To convert the diffraction pattern into a 3D molecular model.

    • Method:

      • The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

      • Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.[6]

      • An atomic model is built into the electron density map.

      • The model is refined (e.g., using SHELXL) by adjusting atomic coordinates, and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.[6]

    • Trustworthiness: The quality of the final structure is assessed using metrics like the R-factor (R1). An R1 value below 5% for small molecules indicates an excellent agreement between the experimental data and the final structural model.

Part 2: A Comparative Analysis with Alternative Techniques

While X-ray crystallography is the gold standard, it is not always feasible and provides a picture of the molecule only in the solid state. Other techniques provide complementary and crucial information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the connectivity and constitution of a molecule in solution. It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C).

nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis dissolve Dissolve ~5-10 mg in Deuterated Solvent (e.g., CDCl3, DMSO-d6) spectrometer Place sample in NMR Spectrometer dissolve->spectrometer acquire Acquire Spectra (1H, 13C, COSY, HSQC) spectrometer->acquire processing Fourier Transform & Phasing acquire->processing interpretation Interpret Chemical Shifts, Coupling Constants, & Correlations processing->interpretation structure_confirm Confirm Connectivity & Stereochemistry interpretation->structure_confirm

Caption: Workflow for NMR Spectroscopic Analysis.

  • vs. X-ray Crystallography: NMR provides data on the molecule's structure in a solution environment, which can be more representative of biological conditions. It confirms the covalent bonding framework predicted by the crystal structure. However, it typically describes an average conformation, and deriving precise bond lengths and angles is non-trivial.

B. Mass Spectrometry (MS)

MS is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

ms_workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output sample_prep Prepare dilute solution of the analyte ionization Ionization (e.g., ESI, APCI) sample_prep->ionization separation Mass Analyzer (e.g., TOF, Quadrupole) ionization->separation Separate ions by mass-to-charge (m/z) detection Detection of Ions separation->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Determine Molecular Weight & Fragmentation Pattern spectrum->interpretation

Caption: Workflow for Mass Spectrometric Analysis.

  • vs. X-ray Crystallography: High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one with high accuracy. This is a crucial piece of data for identity confirmation. However, MS provides no information about the 3D arrangement of atoms or stereochemistry. It confirms what it is made of, while crystallography shows how it is built.

C. Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting molecular structures and properties.[3][7]

dft_workflow cluster_build Model Building cluster_calc Calculation cluster_compare Analysis build Build 3D model of the proposed structure geom_opt Geometry Optimization (Find lowest energy conformer) build->geom_opt Select functional & basis set prop_calc Calculate Properties (e.g., NMR shifts, IR freq.) geom_opt->prop_calc compare Compare calculated data with experimental results (NMR, IR) prop_calc->compare validate Validate or Revise Proposed Structure compare->validate

Caption: Workflow for Computational Chemistry Analysis.

  • vs. X-ray Crystallography: Computational methods can predict the most stable conformation of a molecule in the gas phase.[8] This can be compared to the conformation observed in the crystal structure, providing insight into the effects of crystal packing forces. For ambiguous cases, comparing calculated NMR chemical shifts with experimental ones can help confirm a proposed structure.[9] However, it is a predictive method, not a direct measurement, and its accuracy depends heavily on the level of theory used.[7]

Part 3: A Synergistic Approach and Data Comparison

The most robust structural validation is achieved not by relying on a single technique, but by integrating the complementary data from each. For 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, HRMS would confirm the elemental formula (C₇H₁₃NO₄), NMR would confirm the carbon-hydrogen framework and the relative stereochemistry, and X-ray crystallography would provide the definitive solid-state 3D structure, absolute stereochemistry, and insight into intermolecular interactions like hydrogen bonding.

Comparison of Key Analytical Techniques
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (HRMS)Computational Chemistry
Information Obtained Unambiguous 3D structure, bond lengths/angles, absolute configuration, crystal packingCovalent connectivity, relative stereochemistry, solution conformationExact mass and elemental composition, fragmentation patternsPredicted lowest-energy geometry, electronic properties, spectral data
Sample Requirement High-quality single crystal (0.1-0.3 mm)~5-10 mg dissolved in deuterated solvent<1 mg, solubleNone (in silico)
State of Matter SolidSolutionGas (ions)Gas phase (typically)
Key Strength Definitive 3D structural determination.[4]Provides structural information in a biologically relevant solution state.Extremely high sensitivity and accuracy for molecular formula confirmation.Predictive power; useful when experiments are difficult or for mechanistic insight.[3]
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to grow.[4]Provides an averaged structure; less precise for bond lengths/angles.Provides no stereochemical or 3D conformational information.It is a model, not a direct measurement; accuracy is method-dependent.[7]

Conclusion

The structural validation of a novel chemical entity like 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a critical phase in the research and development pipeline. While NMR and mass spectrometry are indispensable for confirming molecular identity and connectivity, single-crystal X-ray crystallography remains the unparalleled gold standard for the absolute and precise determination of three-dimensional molecular architecture. It eliminates ambiguity, provides crucial insights into solid-state properties and intermolecular interactions, and establishes a solid foundation for all subsequent biological and medicinal chemistry studies. By understanding the strengths and limitations of each technique and employing them in a synergistic workflow, researchers can achieve the highest level of confidence in their molecular structures, paving the way for accelerated and more reliable drug development.

References

  • Benchchem. A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane.
  • Kim, J., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. Available from: [Link]

  • Pracht, P., et al. (2016). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation, 12(6), 2666-2678. Available from: [Link]

  • Benchchem. X-ray Diffraction Analysis of Crystalline 4-(4-Morpholinyl)phthalonitrile: A Comparative Guide.
  • LookChem. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE. Available from: [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6004. Available from: [Link]

  • ResearchGate. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF. Available from: [Link]

  • Chan, H. C. S., et al. (2011). Predictability of the polymorphs of small organic compounds: crystal structure predictions of four benchmark blind test molecules. Physical Chemistry Chemical Physics, 13(45), 20478-20486. Available from: [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • Barsoum, F. F., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12(1), 1-11. Available from: [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Introduction 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science due to its densely functionalized morpholinone core....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science due to its densely functionalized morpholinone core. The presence of two hydroxymethyl groups at the C2 position offers opportunities for further derivatization and the creation of novel molecular scaffolds. This guide provides a comparative analysis of two plausible synthetic routes for this target molecule, offering insights into the strategic choices and experimental considerations for researchers in drug development and chemical synthesis. As no direct synthesis has been reported in the literature, the following routes are proposed based on established chemical principles and analogous transformations.

Route 1: Post-Cyclization C2-Functionalization

This strategy involves the initial construction of the 4-methylmorpholin-3-one ring, followed by the challenging introduction of the two hydroxymethyl groups at the C2 position.

Reaction Pathway

Route 1 A 2-(Methylamino)ethanol C N-(2-Hydroxyethyl)-N-methyl-2-chloroacetamide A->C Et3N, DCM, 0 °C to rt B Chloroacetyl chloride B->C D 4-Methylmorpholin-3-one C->D NaH, THF, rt F 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one D->F Base, Δ E Formaldehyde (or equivalent) E->F

Caption: Synthetic pathway for Route 1.

Scientific Rationale and Discussion

The initial step of this route is the acylation of 2-(methylamino)ethanol with chloroacetyl chloride to form the intermediate N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide. This is a standard amidation reaction, typically carried out in the presence of a base like triethylamine to neutralize the HCl byproduct. The subsequent intramolecular cyclization of the chloroacetamide derivative is a Williamson ether synthesis-like reaction, where the hydroxyl group, upon deprotonation with a strong base such as sodium hydride, acts as a nucleophile to displace the chloride, forming the morpholin-3-one ring.[1][2][3][4][5][6][7][8]

The critical and most challenging step in this route is the α,α-dihydroxymethylation of the 4-methylmorpholin-3-one intermediate. The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then, in principle, react with an electrophile like formaldehyde. However, achieving a controlled double addition of formaldehyde to the α-position of a lactam can be difficult. The reaction may be prone to side reactions, such as polymerization of formaldehyde or the formation of a complex mixture of mono- and di-substituted products. Literature precedents for similar transformations on lactams are scarce, and some reports suggest that direct hydroxymethylation with formaldehyde can be problematic.[9][10] Alternative strategies, such as a stepwise approach involving formylation followed by reduction, might be necessary but would add to the step count and potentially lower the overall yield.

Route 2: Pre-Functionalization and Final Cyclization

This approach strategically assembles a precursor that already contains the necessary functionalities before the final ring-closing step to form the target morpholin-3-one.

Reaction Pathway

Route 2 A 2,2-Bis(hydroxymethyl)propionic acid (DMPA) C N-(2-Hydroxyethyl)-N-methyl-2,2-bis(hydroxymethyl)propionamide A->C DCC, HOBt, DMF, rt B 2-(Methylamino)ethanol B->C D 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one C->D TsOH, Toluene, Dean-Stark, Δ

Caption: Synthetic pathway for Route 2.

Scientific Rationale and Discussion

Route 2 commences with the readily available and inexpensive starting material, 2,2-bis(hydroxymethyl)propionic acid (DMPA).[11][12][13][14][15][16] The first step is the amidation of DMPA with 2-(methylamino)ethanol to form the acyclic precursor, N-(2-hydroxyethyl)-N-methyl-2,2-bis(hydroxymethyl)propionamide. This reaction can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond under mild conditions.

The final step is an intramolecular dehydrative cyclization of the N-(2-hydroxyethyl) amide intermediate to yield the desired 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one. This transformation is essentially a lactamization.[17][18] The reaction is typically promoted by an acid catalyst, such as p-toluenesulfonic acid (TsOH), and is driven to completion by the removal of water, often using a Dean-Stark apparatus. The intramolecular nature of this cyclization is expected to be favorable, leading to the formation of the six-membered morpholin-3-one ring. A related transformation, the dehydrative cyclization of N-(β-hydroxyethyl)amides to form 2-oxazolines, provides a strong precedent for the feasibility of this ring-closure.[19]

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Post-Cyclization C2-FunctionalizationRoute 2: Pre-Functionalization and Final Cyclization
Starting Materials 2-(Methylamino)ethanol, Chloroacetyl chloride2,2-Bis(hydroxymethyl)propionic acid, 2-(Methylamino)ethanol
Number of Steps 32
Key Challenge α,α-dihydroxymethylation of the lactamIntramolecular cyclization of the diol-amide
Feasibility of Key Step Uncertain, potential for side reactions and low yieldHigh, based on analogous dehydrative cyclizations
Overall Yield (Predicted) Low to ModerateModerate to High
Purification Potentially complex due to side products in the C2-functionalization stepLikely straightforward purification of intermediates and final product
Scalability May be challenging to scale up the C2-functionalization stepMore amenable to scale-up due to more reliable reactions

Experimental Protocols

Route 1: Synthesis of 4-Methylmorpholin-3-one (Intermediate)

Step 1: Synthesis of N-(2-Hydroxyethyl)-N-methyl-2-chloroacetamide

  • To a solution of 2-(methylamino)ethanol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) at 0 °C, add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide.

Step 2: Synthesis of 4-Methylmorpholin-3-one

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 4-methylmorpholin-3-one.[20]

Route 2: Synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Step 1: Synthesis of N-(2-Hydroxyethyl)-N-methyl-2,2-bis(hydroxymethyl)propionamide

  • To a solution of 2,2-bis(hydroxymethyl)propionic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in dimethylformamide (DMF), add dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C, then add 2-(methylamino)ethanol (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Filter off the dicyclohexylurea (DCU) precipitate and wash with DMF.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-hydroxyethyl)-N-methyl-2,2-bis(hydroxymethyl)propionamide.

Step 2: Synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

  • To a solution of N-(2-hydroxyethyl)-N-methyl-2,2-bis(hydroxymethyl)propionamide (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one.

Conclusion

Based on the analysis of the two proposed synthetic routes, Route 2 emerges as the more strategic and likely successful approach for the synthesis of 2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one. Its reliance on a commercially available, pre-functionalized starting material and the use of reliable amidation and cyclization reactions make it a more robust and scalable option. While Route 1 is conceptually straightforward, the significant challenge associated with the controlled α,α-dihydroxymethylation of the lactam intermediate presents a considerable hurdle that may require extensive optimization and could result in lower overall yields. For researchers and drug development professionals seeking an efficient and practical synthesis of this novel morpholinone derivative, Route 2 offers a more promising path forward.

References

  • Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols. ResearchGate. [Link]

  • Preparation of 2,2-bis(hydroxymethyl)propionic acid phenylhydrazide.
  • Synthesis of 2-chloro-N-(2-hydroxyethyl)-N-methylbenzene acetamide. PrepChem.com. [Link]

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  • Cas 4767-03-7,2,2-Bis(hydroxymethyl)propionic acid. lookchem. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. [Link not available]
  • Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. ResearchGate. [Link]

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  • Reaction between chloroacetyl chloride and 2-methylamino-5-chlorobenzophenone. [Link not available]
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  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ResearchGate. [Link]

  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
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  • N, the preparation method of N-dimethyl chloroacetamide.
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Validation

A Strategic Guide to the In Vitro and In Vivo Evaluation of Novel 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one Derivatives as Potential Therapeutic Agents

This guide provides a comprehensive framework for the systematic evaluation of novel chemical entities derived from the 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one scaffold. Recognizing the nascent state of research i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of novel chemical entities derived from the 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one scaffold. Recognizing the nascent state of research into this specific chemical family, this document outlines a robust, methodology-driven approach to characterize their therapeutic potential, drawing from established principles in drug discovery and preclinical development. We will detail the rationale behind experimental choices, provide validated protocols, and present a framework for comparing these novel compounds against established alternatives, ensuring a rigorous and scientifically sound evaluation.

Introduction: The Rationale for Derivatizing the 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The core structure of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one presents several key features for strategic derivatization:

  • Two Primary Hydroxyl Groups: These serve as versatile handles for introducing a wide range of functional groups through esterification or etherification, allowing for the modulation of lipophilicity, hydrogen bonding capacity, and potential interactions with biological targets. This approach has been successfully used to create prodrugs or enhance the potency of other scaffolds, such as pterostilbene analogs.[2]

  • A Lactam Moiety: The morpholin-3-one core provides a rigidifying element and potential hydrogen bond acceptors/donors, crucial for specific binding to protein targets.

  • N-Methyl Group: While providing a degree of metabolic stability, this position could be explored for demethylation and subsequent functionalization to probe for additional binding interactions, a common strategy in optimizing lead compounds.[3]

Given the prevalence of the morpholine moiety in inhibitors of key signaling pathways, such as PI3K/mTOR, this guide will focus on a hypothetical evaluation of derivatives targeting cancer.[4][5] We will outline a workflow to assess their potential as selective kinase inhibitors.

The In Vitro Evaluation Workflow: From Primary Screening to Mechanism of Action

The initial phase of evaluation aims to identify active compounds and elucidate their mechanism of action at the cellular and molecular level.

Primary Cytotoxicity Screening

The first step is to assess the general antiproliferative activity of the synthesized derivatives across a panel of relevant cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HT29 colorectal adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4][6]

  • Compound Treatment: Prepare serial dilutions of the derivative compounds (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like Etoposide).[7]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. A diverse cell line panel can reveal initial indications of selectivity.

Target-Based Screening: Kinase Inhibition Assays

Based on the structural alerts from the morpholine scaffold, a primary hypothesis is the inhibition of the PI3K/mTOR pathway.

Experimental Protocol: In Vitro Kinase Assay (e.g., for PI3Kα or mTOR)

  • Reaction Setup: In a 96-well plate, combine the recombinant human kinase (e.g., PI3K p110α or mTOR), the appropriate lipid or protein substrate (e.g., PIP2 for PI3K), and the derivative compound at various concentrations.[5]

  • Initiation: Start the kinase reaction by adding ATP (spiked with γ-³²P-ATP for radiometric detection or using a luminescence-based assay like ADP-Glo™).

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Termination and Detection: Stop the reaction and quantify the phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter membrane and measuring radioactivity. For luminescence assays, the amount of ADP produced is measured.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.

Rationale: This direct enzymatic assay confirms whether the observed cytotoxicity is due to the inhibition of the hypothesized target. It is a crucial step in establishing the mechanism of action.

G cluster_0 In Vitro Workflow Library Derivative Library (Scaffold + R-groups) Primary_Screen Primary Cytotoxicity Screen (MTT Assay on Cancer Cell Lines) Library->Primary_Screen Hit_Ident Hit Identification (IC50 < 10 µM) Primary_Screen->Hit_Ident Target_Screen Target-Based Screen (PI3K/mTOR Kinase Assays) Hit_Ident->Target_Screen MoA Mechanism of Action (Western Blot for Pathway Modulation) Target_Screen->MoA Lead_Select Lead Candidate Selection MoA->Lead_Select

Caption: High-level workflow for in vitro evaluation.

Cellular Mechanism of Action: Western Blot Analysis

To confirm that the compounds inhibit the target pathway within a cellular context, we can measure the phosphorylation status of downstream effector proteins.

Experimental Protocol: Western Blot for Phospho-Akt

  • Cell Treatment: Treat a selected cancer cell line (e.g., HT29) with the active compounds at their IC50 concentrations for various time points (e.g., 2, 6, 24 hours).[6]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (a downstream marker of PI3K activity) and total Akt (as a loading control).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Rationale: A significant decrease in the phosphorylation of downstream effectors like Akt provides strong evidence that the compound engages and inhibits the intended pathway in living cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Promotes Compound Derivative Compound Compound->PI3K Inhibits

Caption: PI3K/Akt signaling pathway with inhibitor action.

Comparative Data Analysis

For a compound to be considered a viable lead, it must demonstrate superior or differentiated performance compared to existing standards.

Compound IDStructure (R-group)Cytotoxicity IC50 (µM, HT29)PI3Kα Inhibition IC50 (nM)mTOR Inhibition IC50 (nM)Alternative Compound (e.g., AZ20)[6]
Hypothetical-001 -CH2-Ph5.2150>1000N/A
Hypothetical-002 -C(O)-Ph1.125800N/A
Hypothetical-003 -CH2-(4-F-Ph)0.81050N/A
AZ20 (Reference) Complex Heterocycle0.05 (in HT29)N/A (ATR Inhibitor)N/A (ATR Inhibitor)IC50 = 50 nM (ATR)

This table presents a template with hypothetical data for illustrative purposes.

In Vivo Evaluation: Assessing Efficacy and Safety in a Preclinical Model

Promising lead candidates from in vitro studies must be evaluated in a living system to assess their efficacy, pharmacokinetics (PK), and safety.

Xenograft Tumor Model

Experimental Protocol: Human Tumor Xenograft in Nude Mice

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 LoVo cells) into the flank of immunodeficient mice.[6]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). Administer the compound via a clinically relevant route (e.g., oral gavage) daily for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Key organs may be collected for toxicological analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Rationale: This is the gold standard for assessing a compound's antitumor activity in a complex biological system, providing critical data on whether in vitro potency translates to in vivo efficacy.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous pathway for the evaluation of novel compounds derived from the 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one scaffold. By progressing from broad cytotoxicity screening to specific target engagement and finally to in vivo efficacy models, researchers can build a comprehensive data package. The key to success lies in methodical execution, careful interpretation of data, and the objective comparison of novel derivatives against established benchmarks. Promising candidates identified through this workflow would warrant further investigation into their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, detailed toxicology, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to fully establish their therapeutic potential.

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  • Hsieh, M. J., et al. (2018). Synthesis and antitumor activity of bis(hydroxymethyl)propionate analogs of pterostilbene in cisplatin-resistant human oral cancer cells. European Journal of Medicinal Chemistry, 157, 1083-1092. Available at: [Link]

  • PubChem. (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one. National Center for Biotechnology Information. PubChem Compound Database; CID=97354761. Available at: [Link]

  • Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Available at: [Link]

  • Ullah, Z., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Metabolites, 12(11), 1055. Available at: [Link]

  • Chen, Y. L., et al. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 17(12), 14144-14165. Available at: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. Available at: [Link]

  • Imakura, Y., et al. (1995). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin. Journal of Medicinal Chemistry, 38(23), 4771-4781. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Biomedicine & Pharmacotherapy, 79, 243-251. Available at: [Link]

  • Turnaturi, R., et al. (2023). Design, Synthesis, and Evaluation of Novel (−)‐cis‐N‐Normetazocine Derivatives: In Vitro and Molecular Modeling Insights. Archiv der Pharmazie, 356(11), 2300259. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Buffering Agents: A Case Study on 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Introduction: The Quest for Superior pH Control in Biological Research In the landscape of life sciences research, the meticulous control of pH is not merely a technicality but a cornerstone of experimental validity and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior pH Control in Biological Research

In the landscape of life sciences research, the meticulous control of pH is not merely a technicality but a cornerstone of experimental validity and reproducibility.[1] The vast majority of biological processes are exquisitely sensitive to fluctuations in hydrogen ion concentration, which can profoundly impact protein structure, enzyme kinetics, and cellular viability.[2] Consequently, the selection of an appropriate biological buffer is a critical decision that can dictate the success or failure of an experiment.[3]

For decades, researchers have relied on a canon of well-characterized buffering agents, such as Tris, HEPES, and MOPS.[4] However, each of these standards possesses inherent limitations, from temperature sensitivity and metal ion chelation to potential cytotoxicity and interference with common assays.[5][6] This necessitates a continued search for novel buffering agents that offer improved performance characteristics.

This guide introduces a systematic approach to evaluating the performance of a novel candidate compound, 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one . While its structural features—notably the morpholine ring, akin to MOPS—suggest potential utility as a biological buffer, empirical data on its performance is scarce.[7][8][9] Therefore, this document outlines a comprehensive benchmarking strategy against the established standards: Tris, HEPES, and MOPS, providing researchers with a robust framework for validating new buffering agents.

The Contenders: A Physicochemical Overview

The selection of appropriate benchmarks is paramount for a meaningful comparison. Tris, HEPES, and MOPS have been chosen due to their widespread use across a variety of biological applications and their distinct physicochemical properties.[10][][12][13]

Property2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-oneHEPESTrisMOPS
Chemical Structure C7H13NO4C8H18N2O4SC4H11NO3C7H15NO4S
pKa at 25°C To Be Determined7.5[]8.1[10][14][15]7.2[13]
Effective pH Range To Be Determined6.8 – 8.2[5][]7.0 – 9.2[14]6.5 – 7.9[12][13]
ΔpKa/°C To Be Determined-0.014-0.031-0.015
Metal Ion Binding To Be DeterminedNegligible[16]Can bind to some metals[6]Minimal[13]
Cell Membrane Permeability To Be DeterminedImpermeable[17]Permeable[6]Impermeable

Table 1: Comparative Physicochemical Properties of the Target Compound and Standard Buffers.

The primary objective of our experimental approach is to populate the data fields for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one and to further evaluate its performance in key biological applications.

Experimental Design: A Three-Pillar Approach to Validation

To comprehensively evaluate 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, we propose a three-pillar experimental strategy focusing on its fundamental buffering characteristics, its impact on cell health, and its compatibility with common biochemical assays.

Pillar 1: Buffering Capacity and Stability

The quintessential function of a buffer is to resist changes in pH.[3] This experiment will determine the pKa of the novel compound and its buffering capacity via acid-base titration. The temperature sensitivity of its pKa is also a critical parameter, as temperature fluctuations are common in many experimental setups.[18]

Buffering_Capacity_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare 0.1 M solutions of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, HEPES, Tris, and MOPS T1 Calibrate pH meter P1->T1 T2 Place 50 mL of buffer solution on a stir plate T1->T2 T3 Record initial pH T2->T3 T4 Titrate with 0.1 M HCl, recording pH after each addition T3->T4 T5 Repeat titration with 0.1 M NaOH T4->T5 A1 Plot pH vs. volume of acid/base added T5->A1 A2 Determine pKa (midpoint of the flattest curve region) A1->A2 A3 Compare buffering capacity (slope of the curve) A1->A3 Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Buffer Treatment cluster_mtt MTT Assay cluster_data_analysis Data Analysis C1 Seed HeLa or HEK293 cells in a 96-well plate C2 Incubate for 24 hours for cell attachment C1->C2 T1 Prepare culture media supplemented with varying concentrations of each buffer (e.g., 10 mM, 25 mM, 50 mM) C2->T1 T2 Replace standard medium with buffered media T1->T2 T3 Incubate for 24, 48, and 72 hours T2->T3 M1 Add MTT solution to each well T3->M1 M2 Incubate for 4 hours M1->M2 M3 Solubilize formazan crystals with DMSO M2->M3 M4 Measure absorbance at 570 nm M3->M4 D1 Calculate cell viability as a percentage of the control M4->D1 D2 Generate dose-response curves D1->D2

Caption: Workflow for Buffer Cytotoxicity Assay.

Pillar 3: Compatibility with Enzyme Assays

Buffers should be inert and not interfere with biochemical reactions. [3]Some buffers are known to inhibit certain enzymes. [6][15]We will assess the compatibility of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one with a common enzyme assay, using alkaline phosphatase as a model. This will reveal any inhibitory or interfering effects compared to the standard buffers.

Detailed Experimental Protocols

Protocol 1: Buffering Capacity Titration
  • Buffer Preparation: Prepare 0.1 M solutions of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, HEPES, Tris, and MOPS in deionized water.

  • Calibration: Calibrate a pH meter using standard pH 4.0 and 7.0 buffers. [19]3. Titration with Acid:

    • Place 50 mL of the buffer solution into a beaker with a magnetic stir bar.

    • Record the initial pH.

    • Add 0.1 M HCl in 0.5 mL increments, recording the pH after each addition has stabilized.

    • Continue until the pH has dropped by at least 2 units.

  • Titration with Base:

    • Using a fresh 50 mL sample of the same buffer, repeat the titration process with 0.1 M NaOH until the pH has increased by at least 2 units.

  • Data Analysis:

    • Plot pH versus the volume of acid or base added for each buffer.

    • The pKa is the pH at the midpoint of the titration curve.

    • The buffering capacity is indicated by the slope of the curve; a flatter slope signifies a higher buffering capacity. [20]

Protocol 2: Cytotoxicity MTT Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in their standard culture medium and incubate for 24 hours. [21]2. Buffer Exposure:

    • Prepare culture media supplemented with different concentrations (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM) of each of the four buffers (2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, HEPES, Tris, MOPS).

    • Ensure the pH of all prepared media is adjusted to 7.4.

    • Replace the standard medium in the wells with 100 µL of the prepared buffered media. Include a "no buffer" control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours. [21]4. MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [21]5. Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control (cells grown in medium without any of the test buffers). [20]

Protocol 3: Enzyme Assay Compatibility
  • Buffer Preparation: Prepare 50 mM solutions of each of the four buffers, all adjusted to pH 8.0, the optimal pH for alkaline phosphatase.

  • Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing the substrate p-nitrophenyl phosphate (pNPP) in each of the respective buffers.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of alkaline phosphatase to each well. [21]4. Data Acquisition: Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production.

  • Data Analysis: Compare the reaction rates in the presence of each buffer. A significant decrease in the reaction rate in the presence of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one would suggest interference or inhibition.

Interpreting the Benchmarking Data

The data generated from these experiments will allow for a direct and objective comparison of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one against established standards.

  • Buffering Performance: The titration curves will reveal its pKa, effective pH range, and buffering capacity. An ideal buffer should have a pKa close to the desired experimental pH. [22]* Cellular Health: The MTT assay will provide a quantitative measure of its cytotoxicity. A high cell viability across a range of concentrations would indicate good biocompatibility, a crucial feature for cell culture applications. [23]* Biochemical Inertness: The enzyme assay will highlight any potential interference with biochemical reactions. A lack of inhibition is a desirable characteristic for a versatile buffer. [3]

Conclusion and Forward Outlook

The systematic evaluation of novel compounds is essential for advancing the tools available to the scientific community. By benchmarking 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one against widely used standards like Tris, HEPES, and MOPS, we can ascertain its potential as a valuable addition to the repertoire of biological buffers. The proposed experimental framework provides a comprehensive and rigorous pathway for its characterization. Positive results in terms of a physiological pKa, low cytotoxicity, and minimal enzyme interference would position this novel compound as a promising alternative for a wide range of applications in life sciences research.

References

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Tris Buffer Composition and Applications. Retrieved from [Link]

  • Hopax Fine Chemicals. (2026, January 5). The Science Behind Tris Buffer: Properties, Preparation, and Applications. Retrieved from [Link]

  • DC Fine Chemicals. (2023, May 4). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018, August 22). 12 uses of HEPES Buffer you didn't know. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018, October 19). 8 uses of MOPS buffer you didn't know. Retrieved from [Link]

  • Advancion. (n.d.). MOPS Buffer. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 19). The uses of Tris buffer - A starting guide. Retrieved from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). MOPS buffers function. Retrieved from [Link]

  • ReAgent Chemicals. (2021, July 14). What is HEPES Buffer?. Retrieved from [Link]

  • Hopax Fine Chemicals. (2020, March 12). Why use MOPS?. Retrieved from [Link]

  • American Elements. (n.d.). 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

  • Newman, J., & T.K., H. (2016). Universal buffers for use in biochemistry and biophysical experiments. PMC - NIH. Retrieved from [Link]

  • Hopax Fine Chemicals. (2024, August 2). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Retrieved from [Link]

  • iWorx. (n.d.). Experiment GB-1: Biological Buffers. Retrieved from [Link]

  • Hopax Fine Chemicals. (2023, August 2). Biological Buffers: The Key to Successful Experiments. Retrieved from [Link]

  • Stoddart, M. J. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Retrieved from [Link]

  • Interchim. (n.d.). Buffering agents and Buffers. Retrieved from [Link]

  • Capo, A., et al. (2019). Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. NIH. Retrieved from [Link]

  • Fotaki, N., & Klein, S. (2013). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]

  • Dr Germán Rosas-Acosta. (2020, September 25). Cytotoxicity Assay [Video]. YouTube. Retrieved from [Link]

  • iGEM. (2020, October 22). pH stability assay. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. Retrieved from [Link]

  • ReAgent Chemicals. (2023, May 3). Maintaining pH Balance In Biological Systems. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

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Validation

A Strategic Guide to Elucidating the Structure-Activity Relationship (SAR) of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one Analogs

Introduction The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial molecular interactions with biological targets.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The morpholin-3-one scaffold, a key variation, offers a rigidified structure with distinct electronic and steric features, making it an attractive starting point for drug discovery campaigns.

This guide focuses on a specific, yet underexplored, member of this family: 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one . To date, the structure-activity relationship (SAR) of its analogs is not well-documented in publicly available literature. Therefore, this document serves not as a retrospective comparison, but as a prospective guide for researchers and drug development professionals. It outlines a comprehensive strategy for systematically synthesizing and evaluating analogs of this parent compound to establish a robust SAR, thereby unlocking its therapeutic potential. We will detail the rationale behind experimental design, propose validated protocols, and illustrate how to interpret the resulting data to guide lead optimization.

The Core Scaffold: Identifying Key Modification Points

The foundational step in any SAR study is to dissect the lead compound and identify vectors for chemical modification. The structure of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one offers several strategic points for derivatization, each with the potential to modulate potency, selectivity, and pharmacokinetic properties.

  • R1: The N-Methyl Group: The nitrogen at position 4 is a critical handle. Modification here can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds or interact with hydrophobic pockets in a target protein.

  • R2: The C2-Hydroxymethyl Groups: The geminal diol-like feature at C2 is unique. These hydroxyl groups are potent hydrogen bond donors and acceptors. Modifications could include esterification, etherification, replacement with other functional groups (e.g., amines, halogens), or conversion to a cyclic acetal/ketal to alter polarity and steric bulk.

  • R3: The Morpholinone Ring: The core ring itself can be a target for modification, although this often involves more complex synthesis. Introducing substituents on the carbon backbone (C5 and C6) could explore additional binding interactions and influence the overall conformation of the molecule.

Below is a visual representation of these modification points on the core scaffold.

SAR_Points cluster_scaffold Core Scaffold: 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one cluster_modifications Potential Modification Vectors Scaffold R1 N-Methyl Group (R1) - Vary alkyl chain length - Introduce cyclic/aromatic groups - Explore bioisosteres R1->Scaffold Modulate Lipophilicity & Basicity R2 C2-Hydroxymethyl Groups (R2) - Esterification/Etherification - Replacement (F, NH2) - Form cyclic acetals/ketals R2->Scaffold Alter H-Bonding & Polarity R3 Morpholinone Ring (R3) - Substitution at C5/C6 - Stereochemical exploration R3->Scaffold Probe Steric & Conformational Space Synthetic_Workflow start Start: Serinol derivative step1 N-Alkylation (R1) (e.g., Reductive amination) start->step1 step2 Cyclization (e.g., with a glyoxylate equivalent) step1->step2 step3 C2-Hydroxymethyl Modification (R2) (e.g., Acylation, Etherification) step2->step3 library Analog Library step3->library

Caption: A high-level synthetic workflow for generating the analog library.

Experimental Protocol: General N-Alkylation (R1 Modification)
  • Reactant Preparation: To a solution of the parent amine (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane), add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-alkylated analog.

Trustworthiness: This reductive amination protocol is a standard, high-yielding method for N-alkylation and is self-validating through routine analytical techniques (TLC, LC-MS, NMR) to confirm product formation and purity.

Biological Screening Cascade

Given that many morpholine derivatives are kinase inhibitors, a hypothetical screening cascade targeting a specific kinase (e.g., PI3K, a common target for morpholine-containing drugs) is a logical starting point. [5]

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening Primary Biochemical Kinase Assay (e.g., PI3Kα HTRF) Determine IC50 Secondary1 Cellular Target Engagement Assay (e.g., NanoBRET) Determine cellular potency Primary->Secondary1 Potent Hits (IC50 < 1 µM) Secondary2 Kinase Selectivity Panel Assess off-target effects Secondary1->Secondary2 Cell-Active Hits Tertiary Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) Determine phenotypic effect Secondary2->Tertiary Selective Hits

Caption: A tiered screening cascade for evaluating synthesized analogs.

Hypothetical SAR Analysis and Data Interpretation

The data gathered from the screening cascade will allow for the systematic construction of the SAR. Below are examples of how this data can be structured and interpreted for each modification point.

SAR at the N-Alkyl Position (R1)

The goal here is to understand the steric and electronic requirements of the binding pocket that interacts with the N4-substituent.

Compound IDR1 GroupPI3Kα IC50 (nM)Cell Proliferation GI50 (µM)
Parent -CH₃500>10
1a -H2500>10
1b -CH₂CH₃3508.5
1c -CH(CH₃)₂800>10
1d -Cyclopropyl1502.1
1e -CH₂-Ph901.5
1f -CH₂-(4-F-Ph)751.1

Interpretation:

  • Removal of the methyl group (1a) is detrimental, suggesting a required hydrophobic interaction.

  • Increasing linear alkyl chain length (1b) is tolerated, but branching (1c) reduces activity, indicating a sterically constrained pocket.

  • Small, rigid rings like cyclopropyl (1d) are highly favorable, potentially by providing an optimal vector into a hydrophobic sub-pocket.

  • Introduction of an aromatic ring (1e, 1f) significantly boosts potency, suggesting a potential for pi-stacking or other favorable interactions. The enhancement by an electron-withdrawing fluorine atom (1f) points towards a specific electronic environment in the binding site.

SAR at the C2-Hydroxymethyl Position (R2)

These modifications probe the importance of the hydrogen-bonding capabilities of the gem-diol moiety.

Compound IDR2 ModificationPI3Kα IC50 (nM)Cell Proliferation GI50 (µM)
Parent -CH₂OH, -CH₂OH500>10
2a -CH₂OAc, -CH₂OAc4500>10
2b -CH₂OCH₃, -CH₂OCH₃1200>10
2c -H, -CH₂OH800>10
2d F, F>10,000>10
2e Spiro-dioxolane2500>10

Interpretation:

  • Masking the hydroxyls as esters (2a) or ethers (2b) dramatically reduces activity, strongly indicating that these hydroxyl groups are essential hydrogen bond donors.

  • Removal of one hydroxyl group (2c) is tolerated better than masking both, but is still less active than the parent, suggesting both hydroxyls may be involved in binding.

  • Replacing hydroxyls with fluorine (2d) , a common bioisostere, abolishes activity, confirming the necessity of the hydrogen bond donating ability, which fluorine lacks.

  • Constraining the groups in a cyclic acetal (2e) also reduces potency, likely by fixing the orientation of the oxygen atoms in a non-optimal conformation for binding.

Conclusion

While the therapeutic potential of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is currently unknown, the morpholin-3-one core represents a promising starting point for drug discovery. This guide provides a comprehensive and scientifically rigorous framework for initiating an SAR campaign on its analogs. By employing systematic chemical modifications, robust synthetic protocols, and a tiered biological screening approach, researchers can efficiently map the chemical space around this novel scaffold. The interpretation of the resulting data, as illustrated through hypothetical examples, will be crucial in guiding the rational design of more potent, selective, and drug-like candidates, ultimately paving the way for the development of new therapeutics.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335–19349. [Link]

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P. J., Workman, P., & Waterfield, M. D. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785–813. [Link]

  • American Elements. (n.d.). 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

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Comparative

A Researcher's Guide to Cross-Reactivity and Selectivity Profiling: A Methodological Comparison for Novel Morpholinone Derivatives

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring that a molecule interacts with its int...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring that a molecule interacts with its intended biological target selectively, minimizing engagement with other proteins that could lead to unforeseen side effects. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth look at the strategies and methodologies for profiling the cross-reactivity and selectivity of novel chemical entities.

To illustrate these principles, we will use a hypothetical compound, a derivative of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one , which we will refer to as "Morpholinone-X". The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds due to its favorable physicochemical properties and synthetic tractability.[1][2] When a novel derivative like Morpholinone-X is synthesized, a rigorous assessment of its interaction profile across the proteome is not just a regulatory formality but a fundamental step in understanding its therapeutic potential and safety profile.

This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground its claims in authoritative sources, empowering you to design and interpret comprehensive selectivity profiling studies for your own lead compounds.

Part 1: The Rationale: Why Selectivity Profiling is Non-Negotiable

The efficacy of a drug is predicated on its ability to modulate a specific biological target to achieve a therapeutic effect. However, small molecules rarely interact with only one protein. The degree to which a compound binds to its intended target versus a host of other unintended "off-targets" defines its selectivity.

On-Target vs. Off-Target Activity:

  • On-target activity is the desired biological effect mediated by the drug binding to its intended therapeutic target.

  • Off-target activity refers to the effects caused by the drug binding to proteins other than the intended target. These can be benign, beneficial, or, more commonly, the cause of adverse drug reactions.[3][4]

The concept of polypharmacology , where a single drug interacts with multiple targets, is a double-edged sword. While some multi-targeted drugs have shown enhanced efficacy, particularly in complex diseases like cancer, unintended polypharmacology is a primary driver of clinical attrition.[5][6] A thorough selectivity profile, established early in the discovery process, is therefore a critical de-risking strategy. It allows for the early identification of potential safety liabilities and helps prioritize compounds with the most promising therapeutic window.[3][7]

Part 2: A Multi-Tiered Strategy for Comprehensive Profiling

A robust selectivity profiling campaign is not a single experiment but a tiered, iterative process. This approach allows for the efficient use of resources by starting with broad, high-throughput screens and progressively narrowing down to more detailed, physiologically relevant assays for promising candidates.[8]

Tier 1: Broad Panel Screening (The "Global View")

The initial step is to cast a wide net to identify the most likely off-targets from large, functionally diverse protein families. As protein kinases are one of the largest and most frequently targeted enzyme families, and their active sites share structural similarities, kinome scanning is a cornerstone of selectivity profiling.[5][9]

Methodology: The compound of interest, Morpholinone-X, is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified enzymes. The readout is typically the percent inhibition of enzymatic activity.

Common Assay Formats:

  • Radiometric Assays: A classic and direct method that measures the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) into a substrate.[5]

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known, high-affinity ligand from the target protein's active site.[5][10] This format is target-agnostic and can be applied to many protein families beyond kinases.

Commercially available services, such as Reaction Biology's InVEST panel, offer curated screens against targets implicated in adverse drug reactions, including GPCRs, ion channels, transporters, and enzymes.[3]

Hypothetical Tier 1 Data for Morpholinone-X:

Target ClassTotal Targets ScreenedHits at 1 µM (>70% Inhibition)Primary Hit(s)
Kinases4005Kinase A, Kinase B
GPCRs501GPCR X
Ion Channels300None
Other Enzymes1002Enzyme Y, Enzyme Z

This table illustrates a hypothetical outcome where Morpholinone-X shows high activity against a few specific targets, which would then become the focus of Tier 2 validation.

Tier 2: Orthogonal Validation and Cellular Engagement

Hits identified in the primary screen must be validated using an independent, or "orthogonal," assay method. This is a critical self-validating step to eliminate artifacts that can arise from a specific assay technology (e.g., compound interference with the detection method).

Orthogonal Biochemical Assays: If the primary screen was a radiometric activity assay, a biophysical method like a Thermal Shift Assay (TSA) could be used for validation. TSA measures the change in a protein's melting temperature upon ligand binding; a significant shift indicates direct physical interaction.[5]

Cellular Target Engagement: Ultimately, a compound must engage its target within the complex environment of a living cell.

  • NanoBRET™/Cellular Thermal Shift Assay (CETSA): These are powerful techniques to confirm that the compound can cross the cell membrane and bind to its intended target in a physiological context.

  • Activity-Based Protein Profiling (ABPP): This innovative approach uses chemical probes that react with active sites of enzyme families to profile target engagement directly in native biological systems, like cell lysates or even in vivo. Competitive ABPP, where Morpholinone-X would compete with the probe for target binding, can provide a highly authentic selectivity profile.[10]

G cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Validation cluster_tier3 Tier 3: In Silico T1_Start Morpholinone-X T1_Screen Large Panel Screen (e.g., Kinome Scan @ 1µM) T1_Start->T1_Screen T3_InSilico Computational Profiling (Structure-Based) T1_Start->T3_InSilico Predictive Analysis T1_Data Initial Hit List (% Inhibition Data) T1_Screen->T1_Data T2_Dose Dose-Response (IC50/Kd) for Hits T1_Data->T2_Dose Prioritize Hits T2_Ortho Orthogonal Assay (e.g., Thermal Shift) T2_Dose->T2_Ortho Confirm Direct Binding T2_Cell Cellular Target Engagement (e.g., CETSA) T2_Ortho->T2_Cell Confirm Cellular Activity T3_InSilico->T1_Screen Guide Panel Selection

Tier 3: In Silico Profiling (The Predictive Approach)

Complementing experimental work, computational methods can predict potential off-target interactions based on the chemical structure of Morpholinone-X.[11] These in silico approaches leverage vast databases of known protein-ligand interactions to identify proteins with binding sites that are structurally or electrostatically similar to the intended target.[7][11] This can help prioritize which experimental panels to run and can sometimes predict liabilities that might be missed by standard screening panels.

Part 3: Detailed Experimental Protocol: Competitive Kinase Binding Assay

To provide a practical example, here is a detailed protocol for a competitive binding assay, a common method for determining the dissociation constant (Kd) of an inhibitor. This protocol is designed to be a self-validating system by including appropriate controls.

Objective: To determine the binding affinity (Kd) of Morpholinone-X for its primary target (Kinase A) and key off-targets (e.g., Kinase B).

Principle: An immobilized, active-site-directed ligand (the "probe") competes with the test compound (Morpholinone-X) for binding to the kinase. The amount of kinase bound to the probe is inversely proportional to the affinity and concentration of the test compound.

Materials:

  • Kinase of interest (e.g., recombinant human Kinase A)

  • Immobilized affinity probe (e.g., beads coated with a broad-spectrum kinase inhibitor)

  • Morpholinone-X, serially diluted in DMSO

  • Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Detection reagent (e.g., quantitative PCR for DNA-tagged kinases, or a specific antibody for ELISA-based detection)

  • 96-well filter plates

Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Morpholinone-X in DMSO. The final assay concentration might range from 10 µM to 0.5 nM.

  • Assay Plate Setup: Add assay buffer to all wells of a 96-well filter plate. Add the serially diluted Morpholinone-X. Include "no inhibitor" (DMSO only) and "no kinase" controls.

  • Kinase Addition: Add the kinase to all wells except the "no kinase" control. Incubate for 30-60 minutes at room temperature to allow the compound-kinase interaction to reach equilibrium.

  • Competition Step: Add the immobilized probe to all wells. Incubate for another 60 minutes to allow for competitive binding.

  • Wash: Wash the plates thoroughly to remove unbound kinase and test compound. The kinase that was bound to the test compound in solution will be washed away, while the kinase bound to the immobilized probe will be retained.

  • Detection: Quantify the amount of kinase remaining on the beads. The method will depend on the platform (e.g., qPCR, ELISA).

  • Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the Kd or IC50 value.

G

Part 4: Data Interpretation and Comparative Analysis

Raw data from profiling screens must be translated into a clear, comparative format. For hits from the primary screen, a full dose-response curve is generated to determine the IC50 (in activity assays) or Kd (in binding assays).

Quantifying Selectivity: A simple way to represent selectivity is the Selectivity Score , which is the ratio of the IC50 or Kd for an off-target versus the on-target. For example, a selectivity score of 100 means the compound is 100-fold more potent for its on-target than the off-target.

Comparative Analysis: To put the selectivity of Morpholinone-X into perspective, it is essential to compare it against benchmark compounds. Below is a hypothetical comparison with two known kinase inhibitors:

  • Inhibitor A (Highly Selective): Known to potently inhibit only its primary target.

  • Inhibitor B (Multi-Targeted): A clinically approved drug known to inhibit several kinases, contributing to both its efficacy and side-effect profile.

Table: Comparative Selectivity Profile (Kd in nM)

TargetMorpholinone-X (Hypothetical) Inhibitor A (Benchmark) Inhibitor B (Benchmark)
Kinase A (On-Target) 15 5 20
Kinase B350>10,00050
Kinase C>10,000>10,000150
Kinase D1,200>10,000800
GPCR X850Not ActiveNot Active
Enzyme Y2,500Not ActiveNot Active

This comparative data immediately contextualizes the profile of Morpholinone-X. It is highly potent for Kinase A, with reasonable selectivity against Kinase B, but also shows some activity on GPCR X that would warrant further investigation.

// On-target T1 [label="T1", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1,3!"]; center -- T1;

// Off-targets OT1 [label="OT1", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,2!"]; OT2 [label="OT2", fillcolor="#FBBC05", fontcolor="#202124", pos="-1,2.5!"]; OT3 [label="OT3", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.8!"]; center -- OT1; center -- OT2; center -- OT3;

// Distant non-targets N1 [fillcolor="#F1F3F4", label="", pos="-2.5,-1.5!"]; N2 [fillcolor="#F1F3F4", label="", pos="2.8,-1!"]; N3 [fillcolor="#F1F3F4", label="", pos="-2,0.5!"]; center -- N1; center -- N2; center -- N3;

label="[Red = On-Target, Yellow = Off-Target, Green = Potent Off-Target]"; fontsize=10; fontcolor="#5F6368"; } caption: "Visualizing a selectivity profile."

Conclusion and Future Outlook

The cross-reactivity and selectivity profiling of a novel compound like Morpholinone-X is a cornerstone of its preclinical characterization. By employing a tiered, multi-faceted approach that combines broad screening, orthogonal validation, cellular engagement assays, and in silico prediction, researchers can build a comprehensive and reliable profile of their molecule's interactions. This not only satisfies regulatory requirements but, more importantly, provides the fundamental biological understanding necessary to progress a compound with confidence.

Emerging technologies, such as proteome-wide thermal shift assays and multi-omics approaches that integrate proteomics, transcriptomics, and metabolomics, promise an even more holistic view of a drug's cellular effects in the future.[12] By embracing these rigorous profiling strategies, the scientific community can improve the efficiency of drug development and ultimately deliver safer, more effective medicines.

References

  • Zhu, H., & Snyder, S. H. (2012). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in molecular biology (Clifton, N.J.), 917, 263–270.
  • Bamborough, P., & Drewry, D. H. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 58(1), 108-131.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Strategies for competitive activity-based protein profiling in small molecule inhibitor discovery and characterization. Current opinion in chemical biology, 14(2), 270-278.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology.
  • BenchChem. (2025). A Researcher's Guide to Validating Kinase Selectivity: A Methodological Comparison. BenchChem.
  • Donovan, K. A., & Grewal, G. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell chemical biology, 28(7), 1048-1060.
  • Karaman, M. W., & van der Vliet, A. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(6), 1785-1800.
  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future medicinal chemistry, 6(3), 295-317.
  • Zhang, T., & MacKerell Jr, A. D. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Creative Biolabs. (n.d.). Off-Target Profiling.
  • Bender, A., Scheiber, J., Glick, M., Davies, J. W., Azzaoui, K., Hamon, J., ... & Jenkins, J. L. (2007). A novel computational approach to predict off-target interactions for small molecules.
  • Vajda, S., & Kozakov, D. (2016). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations.
  • Foley, C. A., & Shokat, K. M. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry.
  • Afonso, C. A., & Marques, M. M. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5227.
  • American Elements. (n.d.). 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. American Elements.
  • Glixx Laboratories. (n.d.). 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, 97% Purity, C7H13NO4, 100 mg.
  • Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Naim, M. J., Alam, O., & Alam, M. J. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Basic and Clinical Pharmacy, 7(3), 66.
  • PubChem. (n.d.). (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one.
  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of basic and clinical pharmacy, 7(3), 66-72.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one

Welcome to your essential safety and handling guide for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (CAS No. 1456821-63-8).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and handling guide for 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one (CAS No. 1456821-63-8). As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This document moves beyond mere procedural lists to provide a framework of understanding, ensuring that every step you take in the laboratory is informed, deliberate, and safe. The protocols herein are designed as a self-validating system, grounded in the specific chemical properties of the target compound and established principles of laboratory safety.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before handling any chemical, a thorough understanding of its hazard profile is paramount. 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is not benign, and its specific hazards dictate the necessary safety protocols.

According to its Safety Data Sheet (SDS), this compound presents two primary, officially classified hazards under the Globally Harmonized System (GHS):

  • Serious Eye Irritation (Category 2A): This means the compound can cause significant, but reversible, eye irritation upon contact. The causality lies in its chemical structure, which can interact with the sensitive tissues of the eye.

  • Harmful to Aquatic Life (Acute Hazard, Category 3): Release into the environment can cause acute harm to aquatic organisms. This is a critical consideration for our disposal plan, as we must prevent this compound from entering waterways.[1][2]

While not classified for skin irritation, good laboratory practice and the general nature of organic molecules necessitate measures to prevent skin contact. The full toxicological properties of this specific compound have not been exhaustively investigated, which calls for a cautious and proactive approach to safety.

Table 1: Hazard Profile and GHS Classification

Hazard ClassificationGHS CategoryPrecautionary Statement Reference
Serious Eye IrritationCategory 2AP264, P280, P305+P351+P338, P337+P313
Harmful to aquatic lifeAcute 3P273, P501

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a matter of routine but a direct response to the identified hazards. For 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, our primary concerns are eye contact and inadvertent skin exposure.

Eye and Face Protection: A Non-Negotiable

Given its classification as a serious eye irritant, robust eye protection is mandatory.

  • Recommendation: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.

Hand Protection: Selecting the Right Glove

While this compound is not classified as a skin irritant, incidental contact should always be avoided. The choice of glove material is critical and should be based on chemical compatibility. Data for the broader class of morpholine compounds provides a strong basis for our selection.

  • Primary Recommendation: Nitrile Gloves. Nitrile offers good resistance to a wide range of chemicals, including morpholine.[3][4] They are a suitable choice for incidental contact and splash protection.

  • For Extended Contact or Immersion: Butyl Rubber Gloves. Butyl rubber provides superior resistance to many organic solvents and corrosive materials and is an excellent choice for situations involving prolonged handling.[5][6][7][8]

Table 2: Glove Selection Guide

Glove MaterialRecommended UseRationale
Nitrile Incidental contact, splash protectionGood general chemical resistance, suitable for short-duration tasks.
Butyl Rubber Extended contact, immersion, spill cleanupExcellent permeation resistance against a broad range of organic compounds.

Important: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique and wash your hands thoroughly.

Protective Clothing
  • A standard laboratory coat is required to protect against incidental splashes.

  • Ensure that legs and feet are covered; open-toed shoes are not permitted in the laboratory.

PPE_Donning_Sequence cluster_donning PPE Donning (Putting On) Lab Coat Lab Coat Goggles/Face Shield Goggles/Face Shield Lab Coat->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

PPE_Doffing_Sequence cluster_doffing PPE Doffing (Taking Off) Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat

Operational Plan: Safe Handling and Storage

A proactive approach in the laboratory minimizes the risk of exposure and accidental release.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of the handling area.

Safe Handling Practices
  • Preparation: Before starting work, ensure all necessary PPE is donned correctly and that spill cleanup materials are readily available.

  • Weighing and Transfer: When handling the solid material, avoid generating dust. Use a spatula for transfers and weigh the compound on a tared weigh boat.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Protecting Our Environment

The aquatic toxicity of this compound necessitates a strict and responsible disposal protocol.[1][2] Under no circumstances should this chemical or its waste be disposed of down the drain.

Waste Collection
  • Segregation: All waste containing 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one, including contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.

Disposal Procedure
  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

This protocol is for small, manageable spills that can be handled by trained laboratory personnel. For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.

Spill_Response_Workflow

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: If not already wearing it, don the appropriate PPE, including butyl rubber gloves, chemical safety goggles, and a lab coat.

  • Contain the Spill: For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[9][10][11]

  • Absorb the Material: Gently cover and absorb the spilled material, working from the outside towards the center to prevent spreading.[9][10][11]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and arrange for its disposal through your EHS office.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By integrating these safety protocols into your daily laboratory workflow, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence.

References

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Safety & Risk Services, University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • Thames Liquid Waste Disposal. (n.d.). The Impact of Improper Liquid Waste Disposal. Retrieved from [Link]

  • MLM Group. (2014, October 1). Chemical Waste That Impact on Aquatic Life or Water Quality. Retrieved from [Link]

  • Benzoil. (2023, October 6). The Dangers of Improper Hazardous Waste Disposal: Risks and Consequences. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Duke University. (n.d.). Microflex® Chemical Resistance Guide. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from [Link]

  • Posters-at-the-Capitol. (n.d.). The Effects of Improper Waste Disposal on Marine Life: Why Does it Matter and How can We Prevent It?. Retrieved from [Link]

  • MCR Safety. (n.d.). Harsh Chemical Resistant Butyl Gloves. Retrieved from [Link]

  • American Elements. (n.d.). 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB452035 | CAS 1456821-63-8. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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